Fmoc-D-Tle-OH
描述
Structure
3D Structure
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOHGJIGTNUNNC-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359659 | |
| Record name | Fmoc-D-tert-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198543-64-5 | |
| Record name | Fmoc-D-tert-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Incorporation of Fmoc-D-Tle-OH in Modern Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-D-Tle-OH, an N-α-Fmoc-protected form of the non-proteinogenic amino acid D-tert-leucine, serves as a pivotal building block in contemporary biochemistry, primarily within the realm of peptide science. Its unique structural features—the D-chiral configuration and the sterically demanding tert-butyl side chain—impart peptides with enhanced proteolytic stability and distinct conformational properties. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its use in solid-phase peptide synthesis (SPPS) for the development of bioactive peptides and peptidomimetics. Detailed experimental protocols, quantitative data, and visual representations of relevant workflows and concepts are presented to equip researchers with the practical knowledge required for its effective utilization.
Introduction: The Significance of Non-Canonical Amino Acids in Peptide Design
The therapeutic potential of peptides is often hampered by their susceptibility to enzymatic degradation and their inherent conformational flexibility, which can lead to reduced receptor affinity and specificity. The incorporation of non-canonical amino acids, such as D-amino acids and those with sterically hindered side chains, has emerged as a powerful strategy to overcome these limitations. This compound (Fmoc-D-tert-leucine) is a prime example of such a building block, offering a dual advantage: the D-configuration enhances resistance to proteases, while the bulky tert-butyl group influences peptide backbone conformation, often promoting more extended structures.[1] These attributes make this compound a valuable tool in the design of peptide-based therapeutics, diagnostic agents, and research probes with improved pharmacokinetic profiles and biological activities.
Core Applications of this compound in Biochemistry
The principal application of this compound lies in its use as a monomeric unit in the Fmoc-based solid-phase peptide synthesis (SPPS) of peptides and peptidomimetics.[2] Its incorporation can be strategically employed to:
-
Enhance Proteolytic Stability: Peptides containing D-amino acids are poor substrates for naturally occurring L-amino acid-specific proteases, leading to a significantly longer half-life in biological systems.[3]
-
Modulate Biological Activity: The introduction of a D-amino acid can alter the three-dimensional structure of a peptide, leading to modified binding affinities for biological targets. This can be exploited to fine-tune the activity of antimicrobial peptides, enzyme inhibitors, and receptor ligands.[4]
-
Induce Specific Secondary Structures: The steric bulk of the tert-leucine side chain can restrict the conformational freedom of the peptide backbone, favoring extended or semi-extended conformations.[1] This can be advantageous in mimicking or disrupting protein-protein interactions.
-
Serve as a Scaffold in Peptidomimetics: The unique structural constraints imposed by D-tert-leucine make it a valuable component in the design of peptidomimetics, where the goal is to replicate the pharmacophore of a bioactive peptide in a more drug-like scaffold.[2]
Quantitative Data in the Application of this compound
The successful incorporation of this compound into a peptide sequence is dependent on optimized synthesis conditions. Due to its steric hindrance, coupling reactions may require more potent activating reagents and potentially longer reaction times or double coupling strategies to achieve high efficiency.[1][5] Below is a summary of typical quantitative data associated with the synthesis of a representative antimicrobial peptide, B1OS-D-L, which incorporates a D-leucine residue. While not D-tert-leucine, this data provides a relevant baseline for peptides containing bulky D-amino acids.
| Parameter | Value/Range | Reference |
| Synthesis Scale | 0.1 mmol | |
| Crude Peptide Yield | ~75-85% | |
| Purity after RP-HPLC | >95% | [6] |
| Coupling Reagents for Hindered Amino Acids | HATU, HBTU, HCTU, PyBOP, PyAOP, COMU | [1][5] |
| Coupling Time (for hindered residues) | 45-120 minutes (per coupling) | [1][7] |
| Final Cleavage Yield | Typically high with appropriate scavengers | [8] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc-SPPS for the synthesis of a generic peptide containing a D-tert-leucine residue on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30-60 minutes in the reaction vessel.[9]
-
Fmoc Deprotection:
-
Amino Acid Coupling (Standard Amino Acid):
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-4 equivalents relative to resin loading) with HATU (2.9-3.9 equivalents) and DIPEA (6-8 equivalents) in DMF for 2-5 minutes.[1][9][7]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Shake the reaction mixture for 30-60 minutes at room temperature.
-
Monitor the completion of the coupling using a Kaiser test (should be negative, indicating the absence of free primary amines).[10]
-
Drain the coupling solution and wash the resin with DMF (5-7 times) and DCM (3 times).
-
-
Incorporation of this compound (Sterically Hindered Amino Acid):
-
Follow the pre-activation procedure as in step 3, using this compound.
-
Add the activated this compound solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[1]
-
Perform a Kaiser test. If the test is positive (indicating incomplete coupling), perform a second coupling by repeating the activation and coupling steps with a fresh solution of activated this compound.[1]
-
After a negative Kaiser test, wash the resin as described above.
-
-
Chain Elongation: Repeat steps 2, 3, and 4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours at room temperature.[9][11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
Visualizing Workflows and Concepts with Graphviz
Standard Fmoc Solid-Phase Peptide Synthesis Cycle
The iterative nature of Fmoc-SPPS can be effectively visualized as a cyclical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. youtube.com [youtube.com]
- 4. D -tert-Leucine 98 26782-71-8 [sigmaaldrich.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. The Chemical Synthesis of α-Conotoxins and Structurally Modified Analogs with Enhanced Biological Stability | Springer Nature Experiments [experiments.springernature.com]
- 8. WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. bachem.com [bachem.com]
An In-Depth Technical Guide to Fmoc-D-Tle-OH: Chemical Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Fmoc-D-tert-leucine (Fmoc-D-Tle-OH), a non-proteinogenic amino acid derivative crucial for the synthesis of specialized peptides. Its unique sterically hindered tert-butyl side chain imparts significant conformational constraints on peptide backbones, making it a valuable tool in drug design and the development of enzyme inhibitors and peptide mimetics. This document details its chemical and physical properties, provides standardized experimental protocols for its use, and illustrates key workflows in peptide synthesis.
Core Properties of this compound
This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of D-tert-leucine. This protecting group is base-labile, allowing for its removal under mild conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS).[1]
Chemical and Physical Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value |
| CAS Number | 198543-64-5[2][3] |
| Molecular Formula | C₂₁H₂₃NO₄[4][5] |
| Molecular Weight | 353.41 g/mol [4][5] |
| Synonyms | Fmoc-D-tert-leucine, (R)-N-Fmoc-2-amino-3,3-dimethyl-butyric acid, FMOC-D-ALPHA-T-BUTYLGLYCINE[1] |
| Physicochemical Property | Value |
| Appearance | White to off-white solid[4] |
| Purity | Typically ≥98%[5][6] |
| Solubility | Soluble in DMSO (up to 200 mg/mL with sonication)[4][7] |
| Topological Polar Surface Area (TPSA) | 75.63 Ų[5] |
| LogP | 4.0244[5] |
| Storage | Recommended at 4°C for long-term stability[5] |
Chemical Structure
The chemical structure of this compound consists of the D-tert-leucine core, with its characteristic tert-butyl group, and the bulky Fmoc protecting group attached to the nitrogen atom of the amino group.
Caption: Chemical structure of this compound.
Experimental Protocols
General Protocol for Fmoc Protection of D-tert-leucine
This protocol describes a general method for the synthesis of this compound from D-tert-leucine.
Materials:
-
D-tert-leucine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or a suitable organic base (e.g., triethylamine)
-
Dioxane or acetone
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl) or potassium bisulfate (KHSO₄) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve D-tert-leucine in an aqueous solution of sodium carbonate (or a suitable base) in a reaction vessel.
-
Addition of Fmoc Reagent: While stirring vigorously at 0-5°C, slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetone.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight. The pH should be maintained in the alkaline range (pH 8-9).
-
Work-up:
-
Acidify the reaction mixture to a pH of 2-3 with a cold aqueous solution of HCl or KHSO₄.
-
Extract the product into ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield pure this compound.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
Deprotection Solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Coupling Reagents:
-
A carbodiimide (B86325) such as N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or
-
A uronium/aminium salt such as HBTU, HATU, or HCTU.
-
-
Base: N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine
-
Solvents: DMF, dichloromethane (B109758) (DCM)
-
Washing Solvents: DMF, DCM, isopropanol (B130326) (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a reaction vessel.[8]
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-20 minutes.
-
Drain the solution and repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF, followed by DCM and DMF to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) by dissolving it in DMF with the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF, DCM, and IPA to remove excess reagents and byproducts.
-
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
Workflow and Pathway Visualizations
Logical Workflow for Fmoc-SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc chemistry.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Signaling Pathways
This compound itself is not directly involved in biological signaling pathways. It is a synthetic building block. The biological activity and potential signaling pathway interactions are determined by the final peptide sequence into which the D-tert-leucine residue is incorporated. The unique conformational constraints imposed by the tert-butyl side chain can influence the peptide's binding affinity and specificity for its biological target, thereby modulating a specific signaling pathway. The creation of a signaling pathway diagram would be dependent on the specific peptide synthesized and its intended biological target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. Fmoc-D-tert-leucine - 楚肽生物科技 [apeptides.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptideweb.com [peptideweb.com]
An In-depth Technical Guide to (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanoic acid, commonly known as Fmoc-D-tert-leucine, is a protected amino acid derivative that serves as a critical building block in the field of peptide chemistry. Its unique structural features, particularly the bulky tert-butyl side chain and the D-chiral configuration, make it a valuable component in the synthesis of novel peptides with enhanced therapeutic potential. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function allows for its use in the widely adopted solid-phase peptide synthesis (SPPS) methodology under mild, base-labile deprotection conditions.
The incorporation of D-amino acids like D-tert-leucine into peptide sequences is a key strategy in drug design to confer resistance to enzymatic degradation by proteases. This increased stability often leads to a longer in vivo half-life and improved bioavailability of peptide-based therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and detailed experimental protocols for the utilization of Fmoc-D-tert-leucine in the generation of custom peptides.
Core Properties and Specifications
Fmoc-D-tert-leucine is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanoic acid |
| Common Name | Fmoc-D-tert-leucine, Fmoc-D-Tle-OH |
| CAS Number | 198543-64-5 |
| Molecular Formula | C₂₁H₂₃NO₄ |
| Molecular Weight | 353.41 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) |
| Purity (typical) | >98% (HPLC) |
Applications in Drug Discovery and Development
The primary application of Fmoc-D-tert-leucine is in solid-phase peptide synthesis to create peptides with specific therapeutic properties. The introduction of this D-amino acid can significantly enhance the pharmacological profile of a peptide.
-
Increased Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by endogenous proteases, which primarily recognize L-amino acids. This leads to a longer duration of action in the body.[1]
-
Antimicrobial Peptides: Many naturally occurring and synthetic antimicrobial peptides incorporate D-amino acids to improve their stability and efficacy against a broad spectrum of microbes.[1]
-
Constrained Peptides: The inclusion of D-amino acids can promote the formation of specific secondary structures, such as beta-turns, which can be crucial for receptor binding and biological activity. This is particularly useful in the design of cyclic peptides.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of Fmoc-D-tert-leucine into a peptide chain using manual or automated Fmoc-SPPS.
Materials and Reagents
-
Fmoc-D-tert-leucine
-
SPPS resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Step-by-Step Methodology
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-tert-leucine (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate the carboxylic acid.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
-
Cleavage and Deprotection of Side Chains:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Expected Results and Data Presentation
The synthesis of peptides incorporating Fmoc-D-tert-leucine can be highly efficient, although the overall yield and purity will depend on the length and sequence of the peptide. The bulky nature of the tert-leucine side chain can sometimes lead to slower coupling kinetics.
Below is a table of representative data for the synthesis of a hypothetical 10-mer antimicrobial peptide containing one D-tert-leucine residue, based on typical outcomes reported in the literature for similar syntheses.
| Parameter | Result | Method of Analysis |
| Crude Yield | 70-85% | Gravimetric |
| Purity (Crude) | 60-75% | RP-HPLC |
| Purity (Final) | >95% | RP-HPLC |
| Identity | Confirmed | Mass Spectrometry |
Visualizing the Workflow
The following diagrams illustrate the key processes in the utilization of Fmoc-D-tert-leucine.
Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
Caption: Mechanism of Fmoc group removal using piperidine.
References
The Strategic Incorporation of Fmoc-D-tert-leucine in Modern Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The deliberate inclusion of non-canonical amino acids is a cornerstone of modern peptide drug design and development. Among these, Fmoc-D-tert-leucine, a sterically hindered building block, offers unique advantages in conferring proteolytic resistance and modulating peptide conformation. This technical guide provides an in-depth exploration of the role and application of Fmoc-D-tert-leucine in peptide chemistry. It details optimized synthesis protocols, purification strategies, and analytical methodologies. Furthermore, this guide presents quantitative data on coupling efficiencies and the impact of D-tert-leucine on peptide stability and biological activity, offering a comprehensive resource for researchers aiming to leverage the unique properties of this amino acid in the creation of novel peptide therapeutics.
Introduction
Peptide-based therapeutics have garnered significant attention due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, primarily due to degradation by endogenous proteases. A key strategy to overcome this limitation is the incorporation of D-amino acids, the unnatural enantiomers of the canonical L-amino acids. The introduction of D-amino acids can render peptide bonds resistant to cleavage by proteases, which are stereospecific for L-amino acid substrates, thereby extending the in-vivo half-life of the peptide.
Fmoc-D-tert-leucine is a particularly valuable building block in this context. Its bulky tert-butyl side chain introduces significant steric hindrance, which not only contributes to enzymatic stability but also influences the peptide's secondary structure. This guide will delve into the technical aspects of utilizing Fmoc-D-tert-leucine in solid-phase peptide synthesis (SPPS), providing researchers with the necessary knowledge to effectively incorporate this building block into their synthetic workflows.
Physicochemical Properties of Fmoc-D-tert-leucine
A thorough understanding of the physicochemical properties of Fmoc-D-tert-leucine is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 198543-64-5 | [1][2][3][4] |
| Molecular Formula | C21H23NO4 | [1][2][4] |
| Molecular Weight | 353.41 g/mol | [1][4] |
| Appearance | White to off-white solid | |
| Purity | >98% | [1] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and ethanol. Sparingly soluble in aqueous buffers. | [5][6] |
Role in Peptide Synthesis: Overcoming Steric Hindrance
The primary challenge in utilizing Fmoc-D-tert-leucine is its significant steric bulk, which can impede coupling reactions during SPPS. Standard coupling conditions may result in incomplete reactions and lower yields. To address this, optimized protocols and more potent coupling reagents are necessary.
Coupling Reagents and Strategies
For sterically hindered amino acids like Fmoc-D-tert-leucine, uronium/aminium or phosphonium-based coupling reagents are recommended over carbodiimides like DCC or DIC.
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
| HATU | Uronium Salt | Forms highly reactive OAt-esters, leading to high coupling efficiency. |
| HBTU | Uronium Salt | A common and effective coupling reagent, though slightly less reactive than HATU. |
| PyBOP | Phosphonium Salt | Known for rapid coupling times and low racemization. |
| COMU | Uronium Salt | Offers high coupling efficiency comparable to HATU with improved safety and solubility profile. |
Double Coupling: A common and effective strategy to drive the reaction to completion is to perform the coupling step twice with a fresh portion of activated amino acid and coupling reagents.
Quantitative Data on Coupling Efficiency
While exact yields are sequence-dependent, the following table provides an estimate of coupling success for Fmoc-D-tert-leucine with different strategies.
| Coupling Strategy | Estimated Coupling Yield (%) | Purity of Crude Peptide (%) |
| Standard DIC/HOBt | 60-80 | 50-70 |
| HATU (single coupling) | 90-95 | 80-90 |
| HATU (double coupling) | >98 | >90 |
| PyBOP (double coupling) | >97 | >85 |
Note: These are estimated values and can vary based on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-tert-leucine Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing a D-tert-leucine residue using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-tert-leucine)
-
Coupling reagent: HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvent: Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Workflow Diagram:
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF.
-
Coupling of Fmoc-D-tert-leucine (Double Coupling Protocol):
-
In a separate vessel, pre-activate Fmoc-D-tert-leucine (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1 hour.
-
Drain the reaction vessel and wash with DMF.
-
Repeat the coupling step with a fresh solution of activated Fmoc-D-tert-leucine for another hour.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence. For non-hindered amino acids, a single coupling may be sufficient.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Washing: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMSO followed by dilution with Solvent A).
-
Chromatography:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the peptide solution.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).
-
Monitor the absorbance at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and confirm the mass by LC-MS. Pool the pure fractions and lyophilize to obtain the final purified peptide.
Enzymatic Degradation Assay
This protocol allows for the quantitative assessment of the proteolytic stability of a D-tert-leucine-containing peptide compared to its L-amino acid counterpart.
Materials:
-
Purified D-tert-leucine peptide and its L-counterpart
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Workflow Diagram:
Procedure:
-
Reaction Setup: Prepare solutions of the D- and L-peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).
-
Enzyme Addition: Add the protease solution to each peptide solution to initiate the degradation. A control sample with no enzyme should also be prepared.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction in the aliquots by adding the quenching solution.
-
HPLC Analysis: Analyze each quenched aliquot by RP-HPLC to determine the amount of intact peptide remaining.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Plot the percentage of remaining peptide versus time for both the D- and L-peptides.
Impact on Peptide Structure and Biological Activity
The incorporation of D-tert-leucine can have a profound impact on the structure and function of a peptide.
Conformational Effects
The bulky tert-butyl group of D-tert-leucine restricts the conformational freedom of the peptide backbone. Peptides containing tert-leucine often favor extended or semi-extended conformations. However, they can also be accommodated in folded structures, particularly when influenced by other helicogenic residues in the sequence. This conformational constraint can be exploited to design peptides with specific secondary structures and improved receptor binding affinity.
Enhanced Biological Activity and Stability: A Case Study
A study on the antimicrobial peptide Brevinin-1OS demonstrated the significant impact of a single D-leucine substitution. The addition of a D-leucine at the second position (B1OS-D-L) resulted in a notable enhancement of its biological activity profile.
| Peptide | MIC against S. aureus (µM) | HC50 (µM) |
| Brevinin-1OS (Wild Type) | 64 | >128 |
| B1OS-L (L-leucine added) | 4 | 29.92 |
| B1OS-D-L (D-leucine added) | 4 | 74.5 |
MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration.
The data indicates that while both L- and D-leucine additions significantly increased antibacterial potency, the D-leucine analog (B1OS-D-L) exhibited substantially lower hemolytic activity, suggesting an improved therapeutic index.
Signaling Pathways Modulated by D-Amino Acid Containing Peptides
While the direct modulation of signaling pathways by D-tert-leucine itself is not extensively documented, peptides containing D-amino acids can be designed to interact with and modulate various signaling cascades. For instance, D-peptide antagonists can be developed to block receptor-ligand interactions with high stability.
A relevant example is the modulation of the Glucagon-Like Peptide-1 (GLP-1) signaling pathway in pancreatic β-cells, which is a key target for the treatment of type 2 diabetes. Stable GLP-1 receptor agonists are of great therapeutic interest. The incorporation of D-amino acids can enhance the stability of GLP-1 analogues, leading to prolonged activation of the GLP-1 receptor and subsequent downstream signaling.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 5. wjgnet.com [wjgnet.com]
- 6. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Peptide Therapeutics: An In-depth Technical Guide to Fmoc-Protected D-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of D-amino acids into peptide structures represents a paradigm shift in modern drug development, offering a powerful tool to enhance therapeutic efficacy and overcome physiological barriers. At the core of this strategy lies the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the critical role of Fmoc-protected D-amino acids in the design and synthesis of next-generation peptide therapeutics. We will delve into the underlying chemistry, provide detailed experimental protocols, present key quantitative data, and illustrate a representative workflow for the rational design of a D-amino acid-containing enzyme inhibitor.
The Strategic Advantage of Fmoc-Protected D-Amino Acids
The use of D-amino acids, which are enantiomers of the naturally occurring L-amino acids, imparts several crucial advantages to peptide-based drug candidates. Primarily, the introduction of D-amino acids confers significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid peptide bonds.[1][2] This increased stability translates to a longer in vivo half-life, a critical factor for therapeutic efficacy.
The Fmoc protecting group is integral to the successful incorporation of these non-natural amino acids during SPPS. Its key features include:
-
Base Lability: The Fmoc group is readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4]
-
Acid Stability: Its stability to acidic conditions allows for the use of acid-labile protecting groups on amino acid side chains, ensuring orthogonal protection strategies.[3][5]
-
UV-Monitoring: The fluorenyl moiety possesses a strong UV absorbance, enabling real-time monitoring of the deprotection steps during automated or manual SPPS.[4][6]
Fmoc chemistry, with its milder reaction conditions compared to the traditional Boc/Benzyl approach, is particularly well-suited for the synthesis of complex and sensitive peptides, including those containing post-translational modifications.[4]
Quantitative Data on Fmoc-D-Amino Acids in Peptide Synthesis
The efficiency and success of SPPS are highly dependent on several quantitative parameters. While comprehensive, directly comparative datasets for all Fmoc-D-amino acids are not always available in a single source, the following tables summarize representative data and key considerations based on available literature.
Table 1: Representative Coupling Efficiencies of Fmoc-Amino Acids
Coupling efficiency is a critical determinant of the final peptide yield and purity. While efficiencies are generally high (often >99%), they can be influenced by the specific amino acid, the coupling reagent, and steric hindrance.[7]
| Fmoc-Amino Acid (Side-Chain Protection) | Coupling Reagent | Representative Coupling Efficiency (%) | Key Considerations |
| Fmoc-D-Ala-OH | HBTU/DIPEA | >99 | Generally high efficiency. |
| Fmoc-D-Val-OH | HATU/Collidine | >98 | Steric hindrance from the β-branched side chain can slow coupling. |
| Fmoc-D-His(Trt)-OH | DIC/Oxyma | ~98 | Prone to racemization; careful selection of coupling reagents is crucial.[2][8] |
| Fmoc-D-Cys(Trt)-OH | HBTU/DIPEA | >99 | Thiol protection is essential to prevent side reactions.[9] |
| Fmoc-D-Trp(Boc)-OH | DIC/HOBt | >98 | Indole side chain requires protection to prevent modification during acid cleavage. |
| Fmoc-D-Arg(Pbf)-OH | HATU/DIPEA | >98 | Guanidinium group is strongly basic and requires robust protection. |
Data is representative and compiled from various sources. Actual efficiencies may vary depending on specific conditions.
Table 2: Solubility of Common Fmoc-Amino Acids in SPPS Solvents
Adequate solubility of Fmoc-amino acids in the reaction solvent is crucial for efficient coupling. Poor solubility can lead to incomplete reactions and the formation of deletion sequences.[3][10][11]
| Fmoc-Amino Acid (Side-Chain Protection) | DMF (mg/mL) | NMP (mg/mL) | DCM (mg/mL) |
| Fmoc-D-Ala-OH | >100 | >100 | ~20 |
| Fmoc-D-Leu-OH | >100 | >100 | ~50 |
| Fmoc-D-Phe-OH | >100 | >100 | ~50 |
| Fmoc-D-Trp(Boc)-OH | >50 | >50 | ~10 |
| Fmoc-D-Arg(Pbf)-OH | ~20 | ~30 | <1 |
| Fmoc-D-Cys(Trt)-OH | >100 (in DMSO) | Limited | Limited |
Solubility data is approximate and can be influenced by the specific batch and purity of the compound. Empirical determination is often necessary.[3][10][12]
Table 3: Representative Racemization of Fmoc-Amino Acids with Different Coupling Reagents
Preserving the stereochemical integrity of the chiral centers is paramount in peptide synthesis. Racemization can lead to the formation of diastereomeric impurities that are difficult to separate and can have altered biological activity. The choice of coupling reagent is a major factor influencing the extent of racemization.[8][13]
| Fmoc-Amino Acid | Coupling Reagent/Additive | % D-Isomer Formation (Racemization) |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8 |
| Fmoc-L-His(Trt)-OH | HATU/NMM | >10 |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | <0.5 |
| Fmoc-L-Cys(Trt)-OH | HBTU/DIPEA | 1-2 |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | ~1 |
Data adapted from studies on L-amino acids, but the principles apply to D-amino acids as well. The extent of racemization is highly sequence and condition-dependent.[2][8]
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the synthesis and analysis of peptides containing Fmoc-protected D-amino acids.
Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition in Fmoc-based SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes in a reaction vessel.[14]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.[14]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (using HATU):
-
In a separate vial, dissolve the Fmoc-D-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents) to the amino acid solution for pre-activation (1-2 minutes).[15]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).
-
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail based on the amino acid composition of the peptide. A common general-purpose cocktail is "Reagent K".[7][16][17][18]
-
Reagent K: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v). Caution: Prepare in a well-ventilated fume hood.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether or methyl tert-butyl ether (MTBE) (10-20 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Purity Analysis by Chiral HPLC
This protocol is for determining the enantiomeric purity of the constituent amino acids after peptide hydrolysis.
-
Peptide Hydrolysis:
-
Hydrolyze a small amount of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Dry the hydrolysate to remove the acid.
-
-
Derivatization (Optional but often necessary for good separation): Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) or use a chiral column capable of separating underivatized amino acids.
-
Chiral HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based or crown-ether-based).[1]
-
Mobile Phase: Typically a mixture of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer containing an acidic additive (e.g., trifluoroacetic acid or formic acid). The exact composition will depend on the column and the amino acids being analyzed.[1]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis: Integrate the peaks corresponding to the D- and L-enantiomers of each amino acid. Calculate the enantiomeric excess (% ee) to determine the chiral purity.
Mandatory Visualization: Workflow and Signaling Pathway
The following diagrams illustrate a representative workflow for the rational design of a D-amino acid-containing peptide inhibitor and a simplified signaling pathway that can be modulated by such a peptide.
Caption: Rational design workflow for a D-amino acid peptide inhibitor.
Caption: Competitive inhibition of an enzyme by a D-amino acid peptide.
Conclusion
The strategic use of Fmoc-protected D-amino acids is a powerful and indispensable tool in modern peptide drug discovery and development. By providing enhanced stability against enzymatic degradation, D-amino acids can significantly improve the pharmacokinetic properties of peptide therapeutics. The Fmoc protecting group, with its mild deprotection conditions and compatibility with a wide range of side-chain protecting groups, facilitates the efficient and reliable synthesis of these modified peptides. A thorough understanding of the quantitative aspects of Fmoc-D-amino acid chemistry, coupled with robust experimental protocols and analytical methods, is essential for the successful design, synthesis, and evaluation of novel peptide-based drugs with improved therapeutic potential.
References
- 1. d-amino acid-containing peptides: Topics by Science.gov [science.gov]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. amino acid analysis [cat-online.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Fmoc-D-Tle-OH (CAS: 198543-64-5): A Comprehensive Technical Guide for Researchers
For immediate use by researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to Fmoc-D-Tle-OH, a key building block in modern peptide synthesis. This guide covers the compound's physicochemical properties, detailed experimental protocols for its application, and the strategic advantages of incorporating D-tert-Leucine into peptide structures to enhance therapeutic potential.
Core Compound Details
This compound, systematically known as (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3,3-dimethylbutanoic acid, is a synthetic amino acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it ideally suited for solid-phase peptide synthesis (SPPS). The D-configuration and the sterically hindered tert-butyl side chain of the tert-Leucine (Tle) moiety confer unique properties to peptides, including significant resistance to enzymatic degradation.[1][2][3]
Physicochemical and Quality Specifications
Precise control over the purity and properties of this compound is critical for successful peptide synthesis. The following tables summarize key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 198543-64-5 | [4][5] |
| Molecular Formula | C₂₁H₂₃NO₄ | [6] |
| Molecular Weight | 353.41 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Solubility in DMSO | ≥ 200 mg/mL (565.91 mM) | [6] |
| Quality Parameter | Specification |
| Purity (HPLC) | ≥ 98% |
| Enantiomeric Excess (ee) | ≥ 99% (D-enantiomer) |
Strategic Incorporation in Drug Development
The incorporation of D-amino acids like D-tert-Leucine is a powerful strategy in drug design to overcome the limitations of native peptides, primarily their rapid in vivo degradation by proteases.[1][2][3]
Enhanced Proteolytic Stability
Natural proteases are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly longer biological half-life.[1][2] This enhanced stability can lead to improved bioavailability and a longer duration of action for peptide-based drugs.
Modulation of Bioactivity and Conformation
The introduction of the bulky and hydrophobic tert-Leucine side chain, particularly in the D-configuration, can significantly influence the peptide's secondary structure. While L-amino acids often favor helical conformations, D-amino acids can disrupt these structures or stabilize alternative conformations like beta-turns or extended structures.[1][7] This conformational control is a key determinant of a peptide's binding affinity to its biological target and its overall bioactivity.[8] For instance, the substitution of an L-amino acid with a D-amino acid can lead to enhanced antibacterial and anticancer activities.[7]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in solid-phase peptide synthesis and a protocol for assessing the enzymatic stability of the resulting peptide.
Solid-Phase Peptide Synthesis (SPPS) of a D-tert-Leucine Containing Peptide
This protocol outlines the manual synthesis of a model peptide incorporating this compound using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
This compound and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling of this compound:
-
Due to the steric hindrance of the tert-butyl group, a potent coupling reagent such as HATU is recommended.[9]
-
In a separate vial, pre-activate this compound (3 equivalents relative to the resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. A longer coupling time may be necessary for this sterically hindered amino acid.[10]
-
To ensure complete coupling, a second coupling step (double coupling) with a fresh solution of activated this compound can be performed.[9]
-
-
Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the deprotected peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Enzymatic Stability Assay
This protocol provides a general framework for comparing the stability of a D-tert-Leucine containing peptide to its L-amino acid counterpart in the presence of a protease.
Materials:
-
Synthesized D-tert-Leucine peptide and its L-counterpart
-
Protease solution (e.g., Trypsin, Chymotrypsin, or serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Peptide Solutions: Prepare stock solutions of both the D- and L-peptides in PBS at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a specific ratio (e.g., 20:1 peptide to enzyme by weight).
-
Incubate the reactions at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the decrease in the peak area of the intact peptide over time.
-
-
Data Analysis: Plot the percentage of remaining intact peptide against time for both the D- and L-peptides to compare their degradation rates.
Visualizing Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key processes and concepts related to the application of this compound.
References
- 1. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
A Technical Guide to the Properties and Applications of D-tert-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-tert-leucine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the bulky tert-butyl group, impart specific conformational constraints and metabolic stability to peptides and small molecules, making it an attractive component for the design of novel therapeutics. This technical guide provides an in-depth overview of the properties of D-tert-leucine, detailed experimental protocols for its use, and a discussion of its applications, with a focus on its role as a chiral auxiliary and in the development of enzyme inhibitors.
Physicochemical Properties of D-tert-leucine
D-tert-leucine, also known by its systematic name (R)-2-amino-3,3-dimethylbutanoic acid, possesses distinct physical and chemical properties that are crucial for its application in synthesis and drug design.[1][2][3] A summary of these properties is presented in Table 1.
| Property | Value | References |
| Synonyms | (R)-2-Amino-3,3-dimethylbutyric acid, D-α-tert-Butylglycine | [1][2] |
| CAS Number | 26782-71-8 | [1][4] |
| Molecular Formula | C6H13NO2 | [1][3] |
| Molecular Weight | 131.17 g/mol | [1][3] |
| Appearance | White crystalline powder | [1][5] |
| Melting Point | ≥300 °C (decomposes) | [1] |
| Solubility | Soluble in water. | [6] |
| Optical Rotation | [α]25/D +9.5° (c = 3% in H2O) | [1][7] |
| pKa | 2.39 (predicted) | [6] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure D-tert-leucine is a critical step for its use in chiral applications. Several methods have been developed, including enzymatic resolution and diastereomeric salt formation.
Experimental Protocol: Enzymatic Resolution of (±)-N-acetyl-tert-leucine Chloroethyl Ester
This method yields optically pure D-tert-leucine through the enzymatic hydrolysis of a racemic ester, followed by acidic saponification.
Materials:
-
(±)-N-acetyl-tert-leucine chloroethyl ester
-
Protease from Bacillus licheniformis (e.g., Alcalase®)
-
Toluene
-
Phosphate (B84403) buffer (pH 8.0)
-
1 M NaOH solution
-
Dichloromethane
-
Magnesium sulfate (B86663) (MgSO4)
-
Hexane
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve 200 g of (±)-N-acetyl-tert-leucine chloroethyl ester in 300 ml of toluene.
-
Add 800 ml of phosphate buffer (pH 8.0) and 500 ml of Alcalase® solution.
-
Stir the mixture at 35°C, maintaining the pH at 8.0 by the controlled addition of 1 M NaOH solution using a pH-stat.
-
Monitor the reaction progress by the consumption of NaOH. The reaction is typically stopped at approximately 50% conversion (after about 50 hours).
-
Extract the mixture with dichloromethane.
-
Dry the organic phase over MgSO4, filter, and evaporate the solvent.
-
Recrystallize the resulting solid from dichloromethane/hexane to yield optically pure (+)-N-acetyl-D-tert-leucine chloroethyl ester.
-
Perform acidic saponification of the ester using concentrated hydrochloric acid to obtain D-tert-leucine.
Experimental Protocol: Resolution of (DL)-tert-leucine via Diastereomeric Salt Formation
This protocol describes the resolution of racemic tert-leucine using a chiral resolving agent, dibenzoyl-d-tartaric acid.[2]
Materials:
-
(DL)-tert-leucine
-
Dibenzoyl-d-tartaric acid monohydrate
-
Water
-
Acetone
-
Concentrated sulfuric acid
Procedure:
-
Dissolve 15 g of (DL)-tert-leucine in 180 mL of water.
-
Add 21.5 g of dibenzoyl-d-tartaric acid monohydrate to the solution and stir for 24 hours at 28°C.
-
Filter the reaction mixture to collect the L-tert-leucine dibenzoyl-d-tartrate salt. The filtrate is retained for the isolation of D-tert-leucine.
-
To the filtrate, add concentrated sulfuric acid to liberate dibenzoyl-d-tartaric acid, which can be recovered.
-
Concentrate the remaining filtrate under reduced pressure.
-
Stir the residue with acetone, filter, and dry the solid to obtain D-tert-leucine.[2]
Applications in Drug Discovery and Development
The unique structural properties of D-tert-leucine make it a valuable component in the design of peptidomimetics and other small molecule drugs. Its incorporation can lead to enhanced metabolic stability and specific conformational preferences, which are desirable properties for therapeutic candidates.
D-tert-leucine as a Chiral Auxiliary
A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction. D-tert-leucine and its derivatives can be used to synthesize other chiral molecules with high enantiomeric purity.
References
- 1. Amino acids as regulators and components of nonproteinogenic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Frontiers | Editorial: Physiological Aspects of Non-proteinogenic Amino Acids in Plants [frontiersin.org]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
The Challenge of Bulk: A Technical Guide to Sterically Hindered Fmoc-Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of sterically hindered amino acids into peptide chains represents a significant synthetic hurdle. These bulky residues, while offering advantages in terms of conformational constraint and proteolytic stability, often lead to sluggish reaction kinetics, incomplete couplings, and an increased risk of racemization. This guide provides an in-depth exploration of the challenges and solutions associated with the use of sterically hindered N-α-Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS), offering a comparative analysis of coupling reagents, detailed experimental protocols, and insights into the biological relevance of these unique building blocks.
The primary challenge in coupling sterically hindered amino acids, such as α,α-disubstituted residues like α-aminoisobutyric acid (Aib) or N-methylated amino acids, lies in the restricted access to the reacting centers.[1] This steric hindrance dramatically slows down the formation of the peptide bond, often resulting in low yields and truncated sequences.[1] To overcome these obstacles, a range of highly efficient coupling reagents and optimized protocols have been developed.
Overcoming Steric Hindrance: A Comparative Look at Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. Modern peptide synthesis relies on a variety of activating agents that can enhance the rate and efficiency of amide bond formation. These are broadly categorized into carbodiimides and the more potent phosphonium (B103445) and aminium/uronium salts.[2]
In situ activating reagents are widely favored for their ease of use and rapid reaction times, even with challenging couplings.[3] Reagents like HATU, HBTU, and PyBOP have become staples in SPPS due to their ability to generate highly reactive activated esters.[3][4]
| Coupling Reagent | Class | Key Features & Performance Notes |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium Salt | Considered one of the most efficient activators, especially for hindered couplings, due to the formation of reactive OAt esters.[2][5] It is reported to result in less epimerization compared to HBTU.[5] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | A widely used and cost-effective reagent, though generally less reactive than HATU.[6] Can be less effective for coupling N-methyl amino acids.[6] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | An efficient coupling reagent that avoids the potential for guanidinylation, a side reaction sometimes observed with aminium salts.[2] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Aminium/Uronium Salt | Offers coupling efficiency comparable to HATU but is based on the non-explosive OxymaPure, making it a safer alternative.[2] |
| DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate) | Carbodiimide/Additive | An effective and efficient combination for the iterative coupling of highly hindered residues like Aib.[7][8] |
| Fmoc-Amino Acid Fluorides | Activated Amino Acid Derivative | These pre-activated derivatives are highly reactive due to the small size of the fluoride (B91410) leaving group, making them particularly well-suited for coupling sterically hindered residues.[9] |
Quantitative Performance Data
While exact yields can be sequence-dependent, the following table summarizes representative quantitative data for the coupling of sterically hindered amino acids.
| Sterically Hindered System | Coupling Reagent/Method | Yield (%) | Racemization (%) | Reference |
| Fmoc-Aib-OH + H-Aib-Resin | HATU | High | Low | [2] |
| Fmoc-Aib-OH + H-Aib-Resin | COMU | High (double coupling) | Low | [2] |
| Various Hindered Systems | PyBOP | > 90% Conversion | Low | [2] |
| N-(Fmoc-α-aminoacyl)benzotriazoles | Benzotriazole Activation | 41 - 95 | Complete retention of chirality | [10][11] |
| Model Tripeptide Synthesis | Various | < 0.4 per cycle | [12][13] |
Experimental Protocols
The successful incorporation of sterically hindered Fmoc-amino acids necessitates optimized and carefully executed experimental protocols. Below are detailed methodologies for standard SPPS cycles and the coupling of particularly challenging residues.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical workflow for Fmoc-based SPPS.
Protocol 1: Standard Coupling with HBTU/HOBt
This protocol is suitable for many standard amino acid couplings.
-
Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in NMP twice for 30 minutes each, under microwave irradiation. Wash the resin four times with NMP.[14]
-
Activation and Coupling: Dissolve the Fmoc-protected amino acid (1.5 equivalents), HOBt (1.5 equivalents), HBTU (1.5 equivalents), and DIEA (2 equivalents) in dry DMF.[14]
-
Add the solution to the resin-bound peptide and irradiate in a microwave synthesizer for 5 minutes.[14]
-
Repeat the coupling step twice.[14]
-
Wash the resin with DMF, NMP, and DCM.[14]
Protocol 2: Coupling of N-Methyl Amino Acids with HATU
N-methylated amino acids require more potent coupling conditions.
-
Resin Preparation: Swell the resin in DMF or NMP. Remove the N-terminal Fmoc group using standard procedures.[6]
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents based on resin substitution), HATU (4 equivalents), and DIEA (8 equivalents) in DMF or NMP.[6]
-
Coupling: Add the activation mixture to the resin and shake at room temperature for one hour.[6]
-
Monitoring: Monitor the coupling reaction using the bromophenol blue test, as the ninhydrin (B49086) test is not effective for N-methylated amines.[6] A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete reaction, necessitating a recoupling step.[6]
Protocol 3: Synthesis of Cyclosporin (B1163) Analogues
The synthesis of complex cyclic peptides like cyclosporin, which contains multiple N-methylated residues, presents a significant challenge.
-
Resin Selection and Loading: Choose a suitable resin and attach the first amino acid.
-
Linear Peptide Assembly: Perform stepwise Fmoc-SPPS as described in the protocols above, using potent coupling reagents like HATU for the sterically hindered N-methylated residues.[4][15]
-
Cyclization: After the linear undecapeptide is assembled, it can be cyclized either on-resin or in solution following cleavage from the resin.[15]
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing TFA, to release the peptide and remove side-chain protecting groups.[15]
-
Purification and Analysis: Purify the crude cyclic peptide using HPLC and verify its identity by mass spectrometry.[15]
Biological Significance and Signaling Pathways
Peptides incorporating sterically hindered amino acids often exhibit unique biological activities due to their constrained conformations.
Peptaibols and Ion Channel Formation
Peptaibols are a class of fungal peptides rich in Aib.[1][2] Their high content of this sterically hindered amino acid forces them to adopt stable helical structures.[16][17] These amphipathic helices can insert into lipid bilayers and self-assemble into transmembrane ion channels, disrupting the cell membrane's integrity.[2][9][18] This mechanism of action is the basis for their antibiotic properties.[1][2]
The "barrel-stave" model is a widely accepted mechanism for peptaibol ion channel formation, where multiple peptide helices aggregate to form a central pore.[18]
Cyclosporin A and Immunosuppression
Cyclosporin A is a cyclic undecapeptide containing several N-methylated amino acids.[15] It is a potent immunosuppressant widely used in organ transplantation to prevent rejection.[] Its mechanism of action involves the inhibition of the calcineurin signaling pathway.
Cyclosporin A forms a complex with the intracellular protein cyclophilin.[15] This complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[15] By inhibiting calcineurin, cyclosporin A prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), which is necessary for its translocation to the nucleus and the subsequent transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2).[15]
Conclusion
The incorporation of sterically hindered Fmoc-amino acids into peptides, while challenging, is a powerful strategy for developing novel therapeutics and research tools. By understanding the underlying synthetic difficulties and employing optimized protocols with highly efficient coupling reagents, researchers can successfully synthesize these complex molecules. The unique conformational properties imparted by these bulky residues can lead to enhanced biological activity, as exemplified by the ion-channel forming peptaibols and the immunosuppressive drug cyclosporin A. As peptide-based drug discovery continues to advance, the mastery of synthesizing sterically hindered peptides will remain a critical skill for chemists in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptaibols: models for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporins--new analogues by precursor directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. | Semantic Scholar [semanticscholar.org]
- 9. Structure and function of channel-forming peptaibols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. lifetein.com [lifetein.com]
- 17. The stereochemistry of peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alamethicin and related peptaibols--model ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-D-Tle-OH molecular weight and formula
This document provides the core physicochemical properties of N-alpha-(9-Fluorenylmethoxycarbonyl)-D-tert-leucine, commonly known as Fmoc-D-Tle-OH. This compound is a derivative of the non-proteinogenic amino acid D-tert-leucine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is primarily utilized in solid-phase peptide synthesis.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for researchers in chemical synthesis and drug development for calculations related to stoichiometry, solution preparation, and analytical characterization.
| Identifier | Value | Reference |
| Molecular Formula | C₂₁H₂₃NO₄ | [1][2][3][4] |
| Molecular Weight | 353.41 g/mol | [1][2][3][4] |
| CAS Number | 198543-64-5 | [2][5] |
| Synonyms | Fmoc-D-tert-leucine, (R)-N-Fmoc-2-amino-3,3-dimethyl-butyric acid, FMOC-D-ALPHA-T-BUTYLGLYCINE, N-Fmoc-D-tert-leucine | [2][4] |
Note on Advanced Technical Data: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the fundamental properties of a single chemical compound like this compound. Such information is typically associated with biological studies or complex chemical manufacturing processes, not the intrinsic molecular data of the substance itself.
References
Biological significance of incorporating D-tert-leucine
An In-depth Technical Guide to the Biological Significance of Incorporating D-tert-leucine
Executive Summary
The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a cornerstone strategy for overcoming the inherent limitations of their natural L-amino acid counterparts, primarily rapid proteolytic degradation and poor pharmacokinetic profiles. Among these, D-tert-leucine, a D-enantiomer of leucine (B10760876) featuring a bulky tert-butyl side chain, has emerged as a particularly valuable building block. Its unique stereochemistry and significant steric hindrance confer remarkable resistance to enzymatic cleavage, thereby extending the in-vivo half-life of therapeutic peptides. Furthermore, the conformational constraints imposed by D-tert-leucine can be strategically employed to modulate receptor binding affinity and specificity. This technical guide provides an in-depth analysis of the biological significance of incorporating D-tert-leucine, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical workflows for researchers, scientists, and drug development professionals.
Introduction to D-tert-leucine in Peptide Design
D-tert-leucine ((R)-2-Amino-3,3-dimethylbutanoic acid) is a chiral, non-natural amino acid distinguished by its D-configuration at the alpha-carbon and a sterically demanding tert-butyl group.[1] In the realm of pharmaceutical development, natural peptides composed of L-amino acids often fail as drug candidates due to their rapid degradation by proteases and subsequent short in-vivo half-lives.[2][3] The substitution of L-amino acids with D-enantiomers is a widely adopted and highly effective strategy to overcome this challenge.[2] Proteases, the enzymes responsible for peptide bond cleavage, are stereospecific and primarily recognize L-amino acid residues.[2][4] Peptides containing D-amino acids are poor substrates for these enzymes, leading to significantly enhanced metabolic stability.[2][5]
D-tert-leucine is particularly noteworthy due to the combination of its D-configuration and the substantial steric bulk of its tert-butyl side chain, which further shields the peptide backbone from enzymatic attack.[1] This modification not only improves stability but also introduces unique conformational constraints that can be leveraged to fine-tune the biological activity and receptor interaction of peptidomimetics.[1][6] Consequently, D-tert-leucine serves as a critical chiral building block in the synthesis of novel therapeutic agents with potential applications as anticonvulsant, neuroprotective, and anticancer compounds.[7][8]
Enhanced Proteolytic Stability
The primary and most significant advantage of incorporating D-tert-leucine into a peptide sequence is the profound increase in resistance to enzymatic degradation.[2][5]
Mechanism of Resistance:
-
Stereospecificity of Proteases: Naturally occurring proteases have active sites evolved to bind and cleave peptide bonds flanked by L-amino acids. The D-configuration of D-tert-leucine presents an unnatural stereochemistry that does not fit correctly into the enzyme's active site, thereby inhibiting cleavage.[2][4]
-
Steric Hindrance: The bulky tert-butyl side chain of D-tert-leucine provides a powerful steric shield, physically obstructing the approach of proteases to the peptide backbone. This steric hindrance adds a layer of protection beyond the effect of the D-configuration alone.[1]
This enhanced stability directly translates to a longer biological half-life, a critical attribute for developing effective peptide-based drugs.[5][9]
Table 1: Comparative Proteolytic Stability of L-Peptide vs. D-Amino Acid Substituted Analogue
The following table summarizes the general trend of increased stability observed when L-amino acids are substituted with D-amino acids in a model peptide exposed to enzymatic digestion.
| Time (hours) | Remaining L-Amino Acid Peptide (%) | Remaining D-Amino Acid Substituted Peptide (%) |
| 0 | 100 | 100 |
| 1 | 45 | 98 |
| 5 | 10 | 85 |
| 18 | <1 | 65 |
| 24 | 0 | 58 |
| Data synthesized from multiple sources to demonstrate the general trend of increased stability.[2] |
Impact on Conformation and Receptor Binding
The introduction of a D-amino acid into a peptide sequence can significantly alter its secondary and tertiary structure.[10] While this can sometimes lead to a reduction in binding affinity if the native L-conformation is essential for receptor interaction, it can also be a powerful tool for optimizing peptide conformation.[11][12] The rigid and sterically demanding nature of D-tert-leucine can lock the peptide into a more bioactive conformation, potentially increasing affinity and specificity.[1]
Table 2: Representative Antibody Binding Affinities (IC50) for MUC2 Peptides with D-Amino Acid Substitutions
This table shows that single D-amino acid substitutions at the termini of a model peptide had minimal impact on antibody binding, indicating preserved biological activity.
| Peptide Sequence (D-amino acids in lowercase) | IC50 (μmol/dm³) |
| TPTPTGTQTPT (all L-isomer) | 50-60 |
| t PTPTGTQTPt | 50-60 |
| t PTPTGTQTPT | 50-60 |
| TPTPTGTQTPt | 50-60 |
| Data from a study on MUC2 epitope peptides, where 't' represents D-threonine.[11] |
Pharmacokinetic Profile
The enhanced enzymatic stability conferred by D-amino acids like D-tert-leucine directly leads to improved pharmacokinetic (PK) properties. Peptides composed solely of D-amino acids exhibit significant advantages, including longer terminal half-lives and high bioavailability after various administration routes.[9]
A comprehensive PK analysis of RD2, a D-peptide developed to target toxic β-amyloid oligomers in Alzheimer's disease, revealed its promise as a drug candidate. The study highlighted its ability to penetrate the brain and its remarkably long terminal half-life in plasma of over two days.[9]
Table 3: Pharmacokinetic Properties of the D-Peptide RD2 in Mice
This table presents key pharmacokinetic parameters for the D-peptide RD2, illustrating the favorable profile achievable with D-amino acid incorporation.
| Parameter | Value |
| Administration Route | Intravenous, Intraperitoneal, Subcutaneous, Oral |
| Max. Brain Concentration (Cmax/D) | 0.06 (μg/g)/(mg/kg) |
| Brain/Plasma Ratio | 0.7 - 1.0 |
| Terminal Half-Life (Plasma) | > 2 days |
| Bioavailability | High (for i.p., s.c., and p.o. routes) |
| Data from a pharmacokinetic study of the D-peptide RD2.[9] |
Experimental Protocols & Methodologies
Solid-Phase Peptide Synthesis (SPPS) of a D-tert-Leucine Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating D-tert-leucine using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[11][13]
Materials:
-
Wang resin or 2-chlorotrityl chloride resin
-
Fmoc-protected amino acids (including Fmoc-D-tert-leucine-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC/EDC
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a suitable activation method.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus by treating the resin with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the next Fmoc-amino acid (e.g., Fmoc-D-tert-leucine-OH) and a coupling agent like HBTU in DMF. b. Add a base such as DIPEA to activate the carboxyl group. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. d. Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, wash the resin and dry it. Treat the peptidyl-resin with a cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Proteolytic Stability Assay
This protocol compares the stability of a D-tert-leucine-containing peptide to its L-amino acid counterpart in the presence of a protease or biological fluid.[2]
Materials:
-
Peptide solutions (L- and D-tert-leucine versions) of known concentration
-
Protease solution (e.g., trypsin, chymotrypsin) or human serum/plasma
-
Reaction buffer (e.g., HEPES or PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA or acetonitrile (B52724) with 1% TFA)
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for cleavage site identification)
Procedure:
-
Reaction Setup: Incubate the peptide solution (e.g., final concentration 0.5 mg/mL) with the protease solution or serum in a reaction buffer at 37°C.[14]
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis: a. Centrifuge the samples to pellet any precipitated proteins. b. Analyze the supernatant by RP-HPLC. c. Monitor the decrease in the peak area of the intact peptide over time.
-
Data Calculation: Calculate the percentage of peptide remaining at each time point relative to the amount at time zero.
Visualizations
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Workflow for In Vitro Proteolytic Stability Assay
Caption: Workflow for comparing peptide stability using an in vitro assay.
Diagram 3: Biological Significance of D-tert-leucine Incorporation
Caption: Logical flow of the benefits of incorporating D-tert-leucine.
Conclusion
The incorporation of D-tert-leucine is a potent and validated strategy in modern drug development for transforming native peptides into viable therapeutic candidates. Its dual ability to confer exceptional proteolytic stability through stereochemical and steric hindrance mechanisms is its most significant attribute. This stability enhancement leads directly to superior pharmacokinetic profiles, including extended in-vivo half-lives. While the conformational changes induced by D-tert-leucine require careful consideration to maintain or optimize receptor binding, they provide an additional tool for the rational design of peptidomimetics. For researchers and drug developers, D-tert-leucine represents a key component in the toolkit for creating next-generation peptide therapeutics with the necessary stability and efficacy for clinical success.
References
- 1. D-tert-Leucine (26782-71-8) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-tert-Leucine | 26782-71-8 | FL37715 | Biosynth [biosynth.com]
- 13. peptide.com [peptide.com]
- 14. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Fmoc-D-alpha-tert-butylglycine: Core Principles for Researchers and Drug Development Professionals
Introduction: Fmoc-D-alpha-tert-butylglycine is a synthetic amino acid derivative that plays a crucial role in modern peptide synthesis, particularly in the development of therapeutic peptides.[1] Its unique structural features, including the bulky tert-butyl side chain and the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, offer distinct advantages in creating novel peptide-based drugs with enhanced stability and tailored biological activity. This guide provides a comprehensive overview of the fundamental principles of Fmoc-D-alpha-tert-butylglycine, its physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and insights into the biological significance of incorporating this non-natural amino acid into peptide sequences.
Core Principles and Physicochemical Properties
Fmoc-D-alpha-tert-butylglycine is a cornerstone for introducing sterically hindered residues into a peptide sequence. The D-configuration at the alpha-carbon and the bulky tert-butyl group contribute to increased resistance of the resulting peptide to enzymatic degradation, a critical factor for improving the in vivo half-life of peptide drugs.[2] The Fmoc group serves as a temporary protecting group for the alpha-amino functionality, which can be selectively removed under mild basic conditions, allowing for the stepwise elongation of the peptide chain in SPPS.[3][4]
The incorporation of this amino acid can significantly influence the conformation of the peptide backbone. While natural L-amino acids predominantly favor helical or sheet structures, the introduction of a D-amino acid can induce turns or disrupt regular secondary structures, which can be strategically employed to design peptides with specific receptor-binding conformations.
Quantitative data for Fmoc-D-alpha-tert-butylglycine is summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₃NO₄ | [5] |
| Molecular Weight | 353.41 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 126-130 °C | [6] |
| Optical Rotation | +9.5 to +12.5 ° (c=1 in methanol) | [5] |
| Purity (HPLC) | ≥98.0% | [5] |
| Solubility | Soluble in DMF | [5] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The use of Fmoc-D-alpha-tert-butylglycine in SPPS follows the general principles of the Fmoc/tBu strategy. However, due to its significant steric hindrance, special considerations are required for efficient coupling.
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Methodologies
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.[3]
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[7]
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]
3. Coupling of Fmoc-D-alpha-tert-butylglycine:
-
Challenge: The steric bulk of the tert-butyl group makes the coupling of this amino acid challenging, often leading to incomplete reactions with standard coupling reagents.
-
Recommended Reagents: For sterically hindered amino acids, more potent coupling reagents are recommended. A combination of a uronium/aminium salt like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is often effective.[8]
-
Protocol:
-
Pre-activate a solution of Fmoc-D-alpha-tert-butylglycine (3-5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF for a few minutes.
-
Add DIPEA (6-10 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Longer coupling times may be necessary.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion peptides, a capping step can be performed. Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main cleavage agent and scavengers to protect sensitive side chains. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[9]
-
The cleavage reaction is typically carried out for 2-3 hours at room temperature.[9]
-
Precipitate the cleaved peptide in cold diethyl ether and collect it by centrifugation.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationships in SPPS
The core of SPPS is a cyclical process governed by the principle of orthogonal protection. The temporary N-terminal Fmoc group is removed under basic conditions, while the permanent side-chain protecting groups and the resin linkage are stable to these conditions but labile to strong acid.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. D-Peptides as Recognition Molecules and Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
The Architect's Toolkit: A Technical Guide to the Discovery and Synthesis of Novel Peptide Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The landscape of peptide therapeutics is undergoing a significant transformation, driven by the exploration and integration of novel, non-proteinogenic amino acids (npAAs). These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability. This technical guide provides an in-depth exploration of the discovery and synthesis of these novel peptide building blocks, offering detailed experimental protocols, quantitative data for comparison, and visual workflows to illuminate the intricate processes involved in this cutting-edge field of drug discovery.
Discovery of Novel Peptide Ligands: A Two-Pronged Approach
The identification of peptide ligands with therapeutic potential has been revolutionized by high-throughput screening and computational design methodologies. These approaches allow for the rapid exploration of vast chemical space to pinpoint candidates with high affinity and specificity for a given biological target.
High-Throughput Screening: Panning for Gold
Phage display remains a cornerstone of high-throughput screening for peptide discovery. This technique allows for the screening of immense libraries of peptide variants against a target of interest.
Experimental Workflow: Phage Display Library Screening
The following diagram outlines the typical workflow for a phage display screening campaign.
A detailed protocol for a high-throughput affinity ranking ELISA, a crucial step in validating the hits from a phage display screen, is provided below. This method allows for the rapid comparison of the binding properties of numerous peptide candidates.[1]
Experimental Protocol: High-Throughput Affinity Ranking ELISA[1]
Objective: To rank the relative binding affinities of peptide candidates identified from phage display screening.
Materials:
-
96-well microtiter plates
-
Target protein
-
Biotinylated peptide candidates
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the target protein (e.g., 1-10 µg/mL in a suitable buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound target protein.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Peptide Incubation: Add serial dilutions of the biotinylated peptide candidates to the wells and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Reaction Stoppage: Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the peptide concentration and determine the EC₅₀ (half-maximal effective concentration) for each peptide. A lower EC₅₀ value indicates a higher binding affinity.
Computational Design: In Silico Innovation
Computational methods have emerged as a powerful complementary approach to experimental screening.[2] These in silico techniques enable the rational design of peptides with desired properties, significantly reducing the number of candidates that need to be synthesized and tested.[3]
Workflow for Computational Peptide Design and Experimental Validation
The following diagram illustrates a synergistic workflow that integrates computational design with experimental validation for the discovery of novel peptides.[4]
References
- 1. Computational Design of Peptides for Biomaterials Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciforum : Event management platform [sciforum.net]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Incorporation of Fmoc-D-Tle-OH for the Synthesis of Peptides with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the incorporation of the unnatural amino acid Fmoc-D-tert-leucine (Fmoc-D-Tle-OH) into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Unnatural amino acids are invaluable tools in drug discovery and protein engineering, offering the ability to introduce novel chemical and physical properties into peptides, leading to enhanced stability, potency, and therapeutic potential. This compound, with its sterically demanding tert-butyl side chain, presents unique challenges and opportunities in peptide synthesis. This guide details the methodologies, challenges, and solutions for its successful incorporation.
Introduction to this compound and its Significance
This compound is the N-α-Fmoc protected form of D-tert-leucine, a non-proteinogenic amino acid. The D-configuration provides resistance to enzymatic degradation by proteases, a critical attribute for enhancing the in vivo half-life of peptide therapeutics.[1][2] The bulky tert-butyl group of D-tert-leucine introduces significant steric hindrance, which can influence peptide conformation and receptor binding.[3] Its hydrophobic nature can also play a crucial role in molecular interactions.[4] The incorporation of D-tert-leucine has been explored in the development of compounds with anticonvulsant and neuroprotective properties, as well as in synthetic cannabinoid receptor agonists.[1]
The Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound Incorporation
The incorporation of this compound follows the general principles of Fmoc-based SPPS. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[5]
A generalized workflow for the manual synthesis is presented below:
Overcoming the Steric Hindrance of this compound: Coupling Reagents
The primary challenge in incorporating this compound is overcoming the steric hindrance of its tert-butyl side chain, which can lead to slow and incomplete coupling reactions.[6] The choice of coupling reagent is therefore critical for achieving high coupling efficiency.
Uronium/aminium and phosphonium (B103445) salt-based coupling reagents are generally preferred over carbodiimides for sterically hindered amino acids due to their higher reactivity.[6][7][8]
Table 1: Comparative Coupling Efficiency of Reagents for Sterically Hindered Amino Acids
| Reagent Class | Coupling Reagent | Typical Coupling Time (min) | Estimated Coupling Yield (%) | Key Advantages | Potential Disadvantages |
| Carbodiimide | DIC/HOBt | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation.[6] | Slower reaction rates, potential for N-acylurea formation.[6] |
| Aminium/Uronium Salt | HBTU | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used.[6][9] | Potential for guanidinylation if used in excess.[6] |
| Aminium/Uronium Salt | HATU | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings, low racemization.[6][7][8] | Higher cost, potential for guanidinylation.[6][8] |
| Phosphonium Salt | PyBOP | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation.[7] | Byproducts can be difficult to remove in solution-phase synthesis.[6] |
| Aminium/Uronium Salt | COMU | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts than benzotriazole-based reagents.[6][7] | Higher cost.[6] |
Note: The data in this table is extrapolated from studies on other sterically hindered amino acids and serves as a general guideline.[6] Actual coupling efficiencies will be sequence-dependent and may require optimization.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific peptide sequence.
General Fmoc Solid-Phase Peptide Synthesis Cycle
This cycle is repeated for each amino acid to be incorporated.
Recommended Coupling Protocol for this compound (using HATU)
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and 2,4,6-collidine (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes. The use of a weaker base like collidine can help to minimize racemization.
-
Coupling Reaction: Add the pre-activated this compound solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature. Due to steric hindrance, a longer coupling time of 2-4 hours, or even overnight, may be necessary. Double coupling (repeating the coupling step) is often recommended for sterically hindered residues.[10]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM).
Cleavage and Deprotection
After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. The cleavage is typically carried out for 2-3 hours at room temperature.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the incorporation of amino acids in SPPS. While not extensively documented specifically for D-tert-leucine, the general principles apply.
-
Incomplete Coupling: As discussed, this is the primary challenge with this compound. To mitigate this, use highly reactive coupling reagents, consider double coupling, and allow for extended reaction times.[10]
-
Racemization: While the Fmoc group itself helps to suppress racemization, the choice of base and additives is important. Using weaker bases like N-methylmorpholine (NMM) or collidine instead of diisopropylethylamine (DIPEA) can reduce the risk of epimerization, especially with uronium/aminium salt reagents.[7] Adding an equivalent of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can also minimize racemization.[8]
-
Aspartimide Formation: This is a common side reaction involving aspartic acid residues, leading to the formation of a five-membered ring that can result in chain termination or the formation of β-aspartyl peptides. While not directly related to D-tert-leucine, it is a crucial consideration in the overall peptide synthesis strategy.
Applications of D-tert-Leucine in Peptide and Drug Development
The unique properties of D-tert-leucine make it an attractive building block for the development of novel therapeutics.
-
Increased Proteolytic Stability: The D-configuration of the amino acid confers resistance to degradation by endogenous proteases, leading to a longer in vivo half-life of the peptide drug.[1][2]
-
Conformational Constraint: The bulky tert-butyl group can restrict the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.[3]
-
Therapeutic Areas: Peptides containing D-tert-leucine have been investigated for their potential as:
-
Anticonvulsants and Neuroprotective Agents: The incorporation of D-tert-leucine has been explored in the synthesis of compounds with potential therapeutic effects on the central nervous system.[1]
-
Synthetic Cannabinoid Receptor Agonists: D-tert-leucine derivatives have been identified in a number of synthetic cannabinoid receptor agonists.
-
Conclusion
The successful incorporation of this compound into peptides requires careful consideration of the challenges posed by its steric bulk. By selecting appropriate high-reactivity coupling reagents, optimizing reaction conditions, and being mindful of potential side reactions, researchers can effectively utilize this unnatural amino acid to develop novel peptides with enhanced therapeutic properties. The ability to introduce D-amino acids with unique side chains like tert-leucine continues to be a powerful strategy in the fields of medicinal chemistry and drug discovery.
References
- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 2. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-tert-Leucine (26782-71-8) for sale [vulcanchem.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Strategic Incorporation of Bulky D-Amino Acids in Peptide Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation and their native conformational flexibility, which can lead to poor receptor selectivity and bioavailability. A key strategy to overcome these limitations is the incorporation of non-natural amino acids, particularly bulky D-amino acids. This technical guide provides an in-depth exploration of the theoretical and practical applications of incorporating bulky D-amino acids into peptide sequences, offering a comprehensive resource for researchers in drug discovery and development.
Enhanced Proteolytic Stability: The Cornerstone of D-Amino Acid Incorporation
The primary and most well-established advantage of substituting L-amino acids with their D-enantiomers is the significant enhancement of peptide stability in biological environments.[1][2][3] Proteolytic enzymes, which are chiral catalysts, are stereospecific for L-amino acid residues. The presence of a D-amino acid at or near a cleavage site sterically hinders the enzyme's ability to bind and hydrolyze the peptide bond, thereby prolonging the peptide's half-life.[1][4]
Systematic substitution of L-amino acids with D-amino acids has been shown to dramatically increase resistance to enzymatic degradation.[5] This increased stability translates to a longer in vivo circulation half-time, a critical factor for the clinical utility of peptide-based drugs.[2]
Table 1: Comparative Stability of L-Peptides and their D-Amino Acid-Containing Analogs
| Peptide Sequence | Modification | Environment | Half-Life | Reference |
| TPTPTGTQTPT | All L-amino acids | 50% Human Serum | < 24 hours | [1] |
| tptPTGTQtpt | D-amino acids at termini | 50% Human Serum | > 96 hours | [1] |
| L-peptide | C-terminal L-amino acids | Proteinase K | < 4 hours | [4] |
| D-amino acid modified peptide | C-terminal D-amino acids | Proteinase K | ~15% remaining after 24h | [4] |
| (L)-PTH | All L-amino acids | Protease | < 1 hour | [6] |
| (D)-analog of PTH | All D-amino acids | Protease | > 85% remaining after 6h | [6] |
| RDP215 | All L-amino acids | Human Serum | Unstable | [2] |
| 9D-RDP215 | D-amino acid substitutions | Human Serum | Stable | [2] |
Lowercase letters indicate D-amino acids.
Conformational Control: Directing Structure for Enhanced Activity
Beyond improving stability, the incorporation of bulky D-amino acids provides a powerful tool for controlling the secondary structure of peptides. The stereochemistry of D-amino acids can induce specific turns and folds that are not readily accessible to their L-counterparts. This conformational constraint can lock a peptide into its bioactive conformation, leading to improved receptor binding affinity and specificity.
For instance, D-amino acids are known to promote the formation of β-turns and β-hairpins. However, their placement within a sequence is critical, as they can also disrupt α-helical and β-sheet structures.[3] This disruption can be advantageous in certain applications, such as in the design of antimicrobial peptides where membrane disruption is the desired mechanism of action.[3] The introduction of bulky D-amino acids can also influence the overall hydrophobicity and amphipathicity of a peptide, which are crucial parameters for its biological activity.[7]
Therapeutic Applications: From Antimicrobials to Anticancer Agents
The enhanced stability and conformational control afforded by bulky D-amino acids have led to their application in a wide range of therapeutic areas.
Antimicrobial Peptides
D-amino acid-containing antimicrobial peptides (AMPs) have shown significant promise in combating antibiotic resistance.[8] These peptides often act by disrupting the bacterial cell membrane, a mechanism that is less likely to induce resistance compared to conventional antibiotics that target specific enzymes.[8][9] The incorporation of D-amino acids can enhance the antimicrobial activity while reducing cytotoxicity towards mammalian cells.[10]
Caption: Mechanism of action for many D-amino acid containing antimicrobial peptides.
Anticancer Peptides
The development of D-amino acid-containing peptides as anticancer agents is a rapidly growing field.[11][12] These peptides can be designed to selectively target cancer cells and disrupt their membranes or interfere with key signaling pathways involved in cell proliferation and survival.[11] For example, some D-peptides have been shown to inhibit the HER2-HER3 signaling pathway, which is crucial for the growth of certain breast cancers.[11] Other D-amino acid peptides can modulate the N-methyl-D-aspartate (NMDA) receptors, which are implicated in the proliferation of various cancer types.[13][14]
Caption: Inhibition of the HER2/HER3 signaling pathway by a D-peptide.
Table 2: Biological Activity of L-Peptides vs. D-Amino Acid-Containing Analogs
| Peptide/Analog | Target/Assay | IC50 / Activity | Reference |
| L-Peptide (CDT) | A549 Lung Cancer Cells | Less effective | [12] |
| D-CDT | A549 Lung Cancer Cells | IC50 = 9.814 µM | [12] |
| L-Peptide (V13K) | Antimicrobial Activity (MIC) | Lower MIC (more potent) | [15] |
| D-Amino Acid Analogs of V13K | Antimicrobial Activity (MIC) | Higher MIC (less potent) | [15] |
| L-Peptide (V13K) | Anticancer Activity (IC50) | Lower IC50 (more potent) | [15] |
| D-Amino Acid Analogs of V13K | Anticancer Activity (IC50) | Higher IC50 (less potent) | [15] |
| D-Peptide (D-PI_4) | EGF Receptor Binding | µM range | [16] |
| D-Mini-protein (RFX001.D) | VEGF-A Binding | K_D = 85 nM | [16] |
| Optimized D-Mini-protein (RFX037.D) | VEGF-A Binding | K_D = 6 nM | [16] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides with Bulky D-Amino Acids
Standard Fmoc-based solid-phase peptide synthesis is the most common method for preparing peptides containing D-amino acids.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Methodology:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl chloride for C-terminal acids). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (L- or D-) using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and an additive like HOBt (Hydroxybenzotriazole) in the presence of a base like diisopropylethylamine (DIEA). For bulky D-amino acids, extended coupling times or double coupling may be necessary to ensure complete reaction.
-
Washing: Wash the resin again to remove unreacted amino acids and coupling reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide using mass spectrometry.
Proteolytic Stability Assay
Methodology:
-
Peptide Incubation: Dissolve the purified peptide in a biologically relevant medium such as human serum, plasma, or a solution containing a specific protease (e.g., trypsin, chymotrypsin).[1]
-
Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile), which precipitates the proteins.[17]
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.
-
HPLC Analysis: Analyze the supernatant by RP-HPLC.[17][18] The amount of intact peptide remaining at each time point is quantified by integrating the area of the corresponding peak in the chromatogram.
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the peptide's half-life.[17] Mass spectrometry can be used to identify the cleavage sites.[18]
Receptor Binding Assays
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[19][20][21][22][23]
Methodology:
-
Ligand Immobilization: Covalently immobilize one binding partner (the "ligand," e.g., the receptor protein) onto the surface of a sensor chip. Amine coupling is a common method for this.[19]
-
Analyte Injection: Inject a solution of the other binding partner (the "analyte," e.g., the D-amino acid-containing peptide) at various concentrations over the sensor surface.[21]
-
Signal Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This is recorded as a sensorgram (response units vs. time).[23]
-
Data Analysis: From the association and dissociation phases of the sensorgram, determine the kinetic rate constants (ka and kd). The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[24][25][26][27][28]
Methodology:
-
Sample Preparation: Prepare solutions of the macromolecule (e.g., receptor) and the ligand (e.g., D-amino acid-containing peptide) in the same buffer to minimize heats of dilution.[28] A typical starting concentration for the protein in the sample cell is 40 µM, and for the peptide in the syringe is 400 µM.[24]
-
Titration: Place the macromolecule solution in the sample cell of the calorimeter and the ligand solution in the injection syringe. Perform a series of small, precise injections of the ligand into the sample cell.
-
Heat Measurement: The instrument measures the heat change associated with each injection.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to macromolecule. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Conclusion
The incorporation of bulky D-amino acids is a versatile and powerful strategy in peptide drug design. It not only addresses the critical issue of proteolytic instability but also offers a sophisticated means of controlling peptide conformation to enhance biological activity and selectivity. As our understanding of the nuanced effects of D-amino acid substitution on peptide structure and function deepens, so too will our ability to design novel and more effective peptide-based therapeutics. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the potential of these promising molecules.
References
- 1. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-Amino Acid Analogues of the Antimicrobial Peptide CDT Exhibit Anti- Cancer Properties in A549, a Human Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. path.ox.ac.uk [path.ox.ac.uk]
- 22. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. affiniteinstruments.com [affiniteinstruments.com]
- 24. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 25. edepot.wur.nl [edepot.wur.nl]
- 26. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 27. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 28. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Exploring the conformational effects of D-tert-leucine in peptides
An In-depth Technical Guide to the Conformational Effects of D-tert-Leucine in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of medicinal chemistry and drug design, the precise control of peptide conformation is paramount for achieving desired biological activity, metabolic stability, and target specificity. Peptides, while offering high potency and selectivity, are often limited by their inherent flexibility and susceptibility to proteolytic degradation. The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations. Among these, D-tert-leucine ((R)-2-amino-3,3-dimethylbutanoic acid), a chiral isomer of its L-counterpart, serves as a potent tool for conformational constraint.
D-tert-leucine is distinguished by its sterically demanding tert-butyl side chain, which imposes significant restrictions on the peptide backbone's rotational freedom. This guide provides a comprehensive overview of the conformational effects induced by the incorporation of D-tert-leucine into peptide sequences. It covers the structural impact on secondary structures, quantitative analysis methods, experimental protocols for synthesis and characterization, and the logical basis for its use in modern peptidomimetic design.
The Structural Impact of D-tert-Leucine
The defining feature of D-tert-leucine is the bulky, tetra-substituted Cβ atom of its side chain. This steric hindrance severely limits the accessible conformational space of the peptide backbone, primarily affecting the phi (φ) and psi (ψ) dihedral angles.
-
Conformational Restriction: Unlike simpler amino acids, D-tert-leucine disfavors many regions of the Ramachandran plot. This restriction can be strategically employed to stabilize specific secondary structures, such as β-turns or helices, which are often crucial for biological recognition.[1] The incorporation of D-amino acids can widen the chemical structure space available for synthetic peptides, allowing for the creation of novel scaffolds.[2]
-
Induction of Turns and Helices: The placement of a D-amino acid can disrupt or reverse the direction of a peptide chain, making it an excellent inducer of β-turn structures, particularly in combination with L-amino acids.[2] In specific contexts, D-leucine residues have been shown to influence and stabilize helical conformations, transitioning peptides from 3₁₀-helices to more stable α-helices.[3]
-
Enhanced Stability: Peptidomimetics containing D-amino acids are designed to circumvent the limitations of natural peptides, such as stability against proteolysis.[4] By stabilizing a specific, receptor-competent conformation, D-tert-leucine can lead to peptides with a longer biological half-life and improved bioavailability.[5]
The logical workflow for how D-tert-leucine imposes these constraints is visualized below.
Caption: Logical flow of D-tert-leucine's conformational effects.
Quantitative Conformational Data
The conformation of a peptide is defined by a set of quantitative parameters, primarily dihedral angles and NMR-derived coupling constants. While specific data for a wide range of D-tert-leucine peptides requires individual investigation, the following tables illustrate the typical data collected and the representative values for common secondary structures that D-tert-leucine can induce.
Note: The data in the tables below are illustrative for a hypothetical peptide sequence to demonstrate the format and expected values. Actual values must be determined experimentally.
Table 1: Illustrative Dihedral Angles (φ, ψ) from NMR or X-ray Crystallography
| Residue Position | Amino Acid | Structure Type | φ Angle (°) (Illustrative) | ψ Angle (°) (Illustrative) |
| i | L-Ala | β-Turn | -60 | 120 |
| i+1 | D-tert-Leu | β-Turn (Type II') | 60 | -120 |
| i+2 | L-Pro | β-Turn | -60 | 30 |
| i+3 | L-Gly | β-Turn | -90 | 0 |
| j | L-Ala | α-Helix | -65 | -40 |
| j+1 | D-tert-Leu | α-Helix (L-handed) | 57 | 47 |
| j+2 | L-Ala | α-Helix | -65 | -40 |
| j+3 | L-Ala | α-Helix | -65 | -40 |
Table 2: Illustrative NMR Coupling Constants for Structural Analysis
| Residue Position | Amino Acid | ³J(HN,Hα) (Hz) (Illustrative) | Implied Conformation |
| i | L-Ala | 8.5 | Extended / β-strand |
| i+1 | D-tert-Leu | 4.0 | Helical / Turn |
| i+2 | L-Pro | N/A | Turn |
| i+3 | L-Gly | 7.0 | Flexible / Turn |
A small ³J(HN,Hα) coupling constant (< 5 Hz) is indicative of a helical conformation, while a large value (> 8 Hz) suggests an extended or β-sheet conformation.
Table 3: Illustrative Helical Content from Circular Dichroism (CD)
| Peptide Sequence | Solvent | Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Estimated Helical Content (%) |
| Ac-(Ala)₅-D-tert-Leu -(Ala)₅-NH₂ | 50% TFE/Water | -18,000 | ~50-60% |
| Ac-(Ala)₁₁-NH₂ | 50% TFE/Water | -15,000 | ~40-50% |
Trifluoroethanol (TFE) is a solvent known to promote helical structures. A strong negative signal at 222 nm is characteristic of α-helical content.[6]
Experimental Protocols
The synthesis and conformational analysis of peptides containing D-tert-leucine follow established but meticulous protocols. The steric bulk of the amino acid requires optimized conditions, particularly during the synthesis coupling step.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide containing D-tert-leucine using Fmoc/tBu chemistry.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Wash the resin with DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent like HBTU/HATU (3-5 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.
-
For Fmoc-D-tert-Leucine-OH , due to its steric hindrance, a longer coupling time (2-4 hours) and/or the use of a stronger coupling agent (e.g., HATU) is recommended.
-
Add the activated amino acid solution to the resin and agitate at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), indicating incomplete coupling, the step should be repeated.
-
Once coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure content of the peptide.
-
Sample Preparation:
-
Prepare a stock solution of the purified, lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Determine the precise concentration of the peptide solution using UV absorbance at 280 nm (if Trp or Tyr are present) or by amino acid analysis.
-
Prepare final samples for analysis at a concentration of approximately 20-50 µM. For helix induction studies, samples can be prepared in different concentrations of TFE.
-
-
Data Acquisition:
-
Calibrate the CD spectrometer using a standard like camphor-10-sulfonic acid.
-
Record CD spectra from approximately 190 nm to 260 nm in a 1 mm path-length quartz cuvette at a controlled temperature (e.g., 25°C).
-
Acquire a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectrum.
-
Average multiple scans (e.g., 3-5 scans) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] (deg·cm²·dmol⁻¹).
-
Analyze the spectrum for characteristic features: α-helices show negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm.[6] β-sheets show a negative band around 218 nm.
-
Estimate the percentage of secondary structure content using deconvolution algorithms available in software like CDPro.[6]
-
Structural Determination by NMR Spectroscopy
NMR provides atomic-level information on the peptide's 3D structure in solution.
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, or a mixture like 90% H₂O/10% D₂O for observing amide protons).
-
Adjust the pH to the desired value (typically 4-6 to slow amide proton exchange).
-
Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).
-
-
Data Acquisition:
-
Acquire a suite of 1D and 2D NMR experiments on a high-field spectrometer (≥500 MHz).
-
1D ¹H: Provides an initial overview of the sample.
-
2D TOCSY: Used to identify spin systems corresponding to individual amino acid residues.
-
2D NOESY: Identifies protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation.
-
2D COSY: Helps in assigning protons within a spin system and measuring ³J(HN,Hα) coupling constants.
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to specific atoms in the peptide sequence.
-
Constraint Extraction: Measure ³J(HN,Hα) coupling constants from the COSY or 1D spectrum to determine φ angle constraints. Extract distance constraints from the intensities of NOE cross-peaks in the NOESY spectrum.
-
Structure Calculation: Use the experimental constraints (distances, dihedral angles) as input for molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.
-
The overall experimental process from synthesis to final structure is a multi-step workflow.
References
- 1. Tertiary peptide bond containing-oligo(Leu)s. Conformational studies in solution of oligo (L-leucine)s with L-proline residue and glycyl-N-(2, 4-dimethoxybenzyl)-L-leucine sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between the phi distribution of the amino acids in the protein database and NMR data indicates that amino acids have various phi propensities in the random coil conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Tle-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids to form a desired peptide sequence on a solid support.[1] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme that offers mild reaction conditions, making it suitable for the synthesis of a diverse range of peptides, including those with post-translational modifications.[2]
This document provides a detailed protocol for the incorporation of the sterically hindered amino acid, Fmoc-D-Tle-OH (Fmoc-D-tert-leucine), into a peptide sequence using Fmoc-based SPPS. D-tert-leucine is a bulky, non-proteinogenic amino acid whose incorporation can be challenging due to steric hindrance. This guide outlines modified procedures, including the use of potent coupling reagents and optimized reaction conditions, to ensure efficient and successful synthesis.
Core Concepts in Fmoc SPPS
The fundamental principle of Fmoc SPPS involves a cyclical process of deprotection and coupling.[3] The Nα-amino group of the growing peptide chain, which is anchored to a solid resin support, is protected by the base-labile Fmoc group. Each cycle consists of two main steps:
-
Fmoc Deprotection: The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), to expose a free N-terminal amine.[1]
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, extending the peptide chain.[1]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[4]
Challenges with Sterically Hindered Amino Acids
The incorporation of sterically hindered amino acids, such as D-tert-leucine, presents a significant challenge in SPPS. The bulky side chain can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions. This can result in deletion sequences and lower purity of the final peptide. To overcome these challenges, modifications to the standard protocol are necessary, including the use of more potent activating agents and potentially longer reaction times or double coupling strategies.[5][6]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Peptide Synthesis Grade | Various |
| Fmoc-Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Various |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |
| Dichloromethane (DCM) | ACS Grade | Various |
| Piperidine | ACS Grade | Various |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various |
| 2,4,6-Collidine | Peptide Synthesis Grade | Various |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Peptide Synthesis Grade | Various |
| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | Various |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various |
| Triisopropylsilane (TIS) | Reagent Grade | Various |
| 1,2-Ethanedithiol (B43112) (EDT) | Reagent Grade | Various |
| Diethyl Ether | ACS Grade | Various |
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal amide, Rink Amide resin is a suitable choice.[4]
Protocol 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[1]
-
After swelling, drain the DMF.
Standard Fmoc SPPS Cycle
The following protocol describes a single coupling cycle. This cycle is repeated for each amino acid in the sequence.
Protocol 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[1]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]
Protocol 3: Standard Amino Acid Coupling (for non-hindered amino acids)
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.
-
Add DIPEA or 2,4,6-collidine (6-10 equivalents) to the activation mixture. Using collidine is recommended to minimize racemization.[7]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[8]
-
After coupling, drain the reaction solution and wash the resin with DMF (3 x 10 mL per gram of resin).
Modified Protocol for Coupling this compound
Due to the steric hindrance of D-tert-leucine, a more robust coupling protocol is required.
Protocol 4: Coupling of this compound
-
In a separate vessel, dissolve this compound (3-5 equivalents) and a more potent coupling reagent such as HATU (3-5 equivalents) in DMF.[7]
-
Add 2,4,6-collidine (6-10 equivalents) to the activation mixture.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for an extended period, typically 2-4 hours, at room temperature. Longer coupling times of up to 12 hours can be beneficial.[1]
-
Optional Double Coupling: To ensure complete reaction, a double coupling can be performed. After the initial coupling and washing, repeat steps 1-4 with a fresh solution of activated this compound.[5]
-
After the final coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).
Monitoring the Coupling Reaction: A qualitative ninhydrin (B49086) (Kaiser) test can be performed on a small sample of the resin to check for the presence of free primary amines, indicating an incomplete coupling reaction. A negative test (beads remain colorless or yellow) signifies a complete reaction.
Peptide Cleavage and Deprotection
Protocol 5: Cleavage from Resin
-
After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin with DCM (3 x 10 mL per gram of resin) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[4] For peptides containing tryptophan, the addition of 1,2-ethanedithiol (EDT) is recommended to act as a scavenger.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Data Presentation
Table 1: Reagent Equivalents for Standard and Hindered Amino Acid Coupling
| Reagent | Standard Coupling (Equivalents) | Hindered Coupling (this compound) (Equivalents) |
| Fmoc-Amino Acid | 3 - 5 | 3 - 5 |
| Coupling Agent (HCTU/HATU) | 3 - 5 | 3 - 5 |
| Base (DIPEA/Collidine) | 6 - 10 | 6 - 10 |
Table 2: Recommended Reaction Times
| Step | Standard Protocol | Protocol for this compound |
| Fmoc Deprotection | 2 x 5-10 min | 2 x 5-10 min |
| Coupling | 1 - 2 hours | 2 - 4 hours (or longer) |
| Cleavage | 2 - 3 hours | 2 - 3 hours |
Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Caption: Decision workflow for coupling sterically hindered this compound.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as Fmoc-D-tert-leucine (Fmoc-D-Tle-OH), into peptide sequences is a critical step in the development of novel therapeutics with enhanced enzymatic stability and defined conformational structures. The bulky tert-butyl side chain of D-Tle presents significant challenges to the standard coupling procedures in Solid-Phase Peptide Synthesis (SPPS), often leading to incomplete reactions and the formation of deletion sequences. Therefore, the selection of an appropriate coupling method is paramount to achieving high peptide purity and yield.
These application notes provide a comprehensive overview of various coupling methods for this compound, offering a comparative analysis of common coupling reagents, detailed experimental protocols, and strategies to overcome the synthetic challenges associated with this sterically demanding building block.
Challenges in Coupling this compound
The primary obstacle in the acylation of the N-terminal amine with this compound is the steric hindrance imposed by its bulky side chain. This can significantly slow down the reaction kinetics, making standard coupling times insufficient for complete reaction. Consequently, this can lead to the undesired formation of deletion peptides, which are often difficult to separate from the target peptide during purification.
Another critical aspect to consider is the potential for racemization of the amino acid during the activation step. While D-Tle is less prone to racemization at the β-carbon due to the nature of its side chain, the α-carbon can still be susceptible to epimerization, particularly with highly reactive coupling reagents and extended reaction times. Minimizing this side reaction is crucial for the synthesis of chirally pure peptides.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is a determining factor for the successful incorporation of this compound. The following table summarizes the performance of commonly used coupling reagents, with data extrapolated from studies on other sterically hindered amino acids. It is important to note that optimal conditions may vary depending on the specific peptide sequence and resin.
| Coupling Reagent | Class | Typical Coupling Time (min) | Estimated Coupling Efficiency (%) | Racemization Potential | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99 | Low | Advantages: Highly reactive, excellent for hindered couplings.[1][2] Disadvantages: Higher cost, potential for guanidinylation.[2] |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Low to Moderate | Advantages: Fast and efficient, widely used.[2] Disadvantages: Potential for guanidinylation if used in excess.[2] |
| HCTU | Aminium/Uronium Salt | 20 - 45 | > 99 | Low | Advantages: High coupling efficiency, often faster than HBTU. Disadvantages: More expensive than HBTU. |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Low | Advantages: Efficient, no risk of guanidinylation.[2][3] Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.[2] |
| COMU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Very Low | Advantages: Very high reactivity, safer byproducts than benzotriazole-based reagents.[2][4][5] Disadvantages: Higher cost.[2] |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 | 95 - 98 | Very Low | Advantages: Cost-effective, very low risk of racemization.[4] Disadvantages: Slower reaction rates, potential for N-acylurea formation.[2] |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound using various recommended reagents. These are intended as a starting point and may require optimization for specific peptide sequences.
Protocol 1: Coupling using HATU
This protocol is recommended for its high reactivity and efficiency in coupling sterically hindered amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[2]
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin.
-
Incubation: Agitate the reaction mixture at room temperature for 45-60 minutes. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.[6]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Upon completion, drain the coupling solution and wash the resin extensively with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
Protocol 2: Coupling using DIC/Oxyma
This protocol is a cost-effective alternative that minimizes the risk of racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Solution: In a separate vial, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Protocol 3: Double Coupling Strategy for Highly Difficult Sequences
For exceptionally challenging couplings where a single coupling may be insufficient, a double coupling strategy is recommended.[6]
Procedure:
-
Perform the first coupling reaction as described in Protocol 1 or 2.
-
After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3 times).
-
Prepare a fresh solution of activated this compound using the same equivalents as the first coupling.
-
Add the fresh activated amino acid solution to the resin and agitate for an additional 45-60 minutes.
-
Perform a Kaiser test to confirm completion.
-
Wash the resin as described in the previous protocols.
Workflow and Pathway Diagrams
To visualize the experimental workflow, the following diagrams are provided in DOT language.
Caption: General workflow of a single coupling cycle in Fmoc-based SPPS.
Caption: Activation and coupling pathway of this compound in SPPS.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound is achievable with careful selection of coupling reagents and optimization of reaction conditions. For routine synthesis, reagents like HATU and HCTU offer a good balance of efficiency and reliability. In cases where cost is a primary concern and longer reaction times are acceptable, DIC/Oxyma presents a viable option with a low risk of racemization. For particularly challenging sequences, a double coupling strategy should be employed to ensure the reaction proceeds to completion. By following the detailed protocols and considering the comparative data presented in these application notes, researchers can effectively overcome the synthetic hurdles associated with this compound and successfully synthesize complex peptides containing this valuable building block.
References
Application Notes and Protocols for HATU-Mediated Fmoc-D-Tle-OH Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient incorporation of sterically hindered amino acids, such as Fmoc-D-tert-leucine (Fmoc-D-Tle-OH), into peptide sequences is a significant challenge in solid-phase peptide synthesis (SPPS). The bulky tert-butyl side chain of D-tert-leucine can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to incomplete coupling and the formation of deletion sequences. To overcome this, highly efficient coupling reagents are required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a superior coupling reagent for such difficult couplings. Its rapid activation of carboxylic acids to form highly reactive OAt-active esters, coupled with its ability to suppress racemization, makes it an invaluable tool in the synthesis of complex peptides.[1][2][3]
These application notes provide a detailed protocol for the use of HATU in the coupling of this compound during Fmoc-based SPPS.
Data Presentation
While specific comparative data for the coupling efficiency of this compound is not extensively documented, the following table summarizes typical reaction conditions and expected outcomes based on the use of HATU with other sterically hindered amino acids.[4][5]
| Parameter | Recommended Condition | Expected Outcome | Notes |
| This compound (equiv.) | 3.0 - 5.0 | >99% coupling efficiency | Higher equivalents can help drive the reaction to completion. |
| HATU (equiv.) | 2.9 - 4.5 | - | A slight excess relative to the amino acid ensures efficient activation. |
| Base (e.g., DIPEA) (equiv.) | 6.0 - 10.0 | - | A non-nucleophilic base is crucial for the activation process.[3] |
| Solvent | DMF or NMP | - | High-purity, amine-free solvents are essential for optimal results. |
| Reaction Time | 30 min - 2 hours | - | Reaction progress can be monitored using a ninhydrin (B49086) test.[6] |
| Temperature | Room Temperature | - | - |
| Expected Purity | High | - | Dependent on the overall synthesis strategy and purification. |
Experimental Protocols
Materials and Reagents
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Resin with a free N-terminal amine (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Washing solvents (DMF, Dichloromethane (DCM))
-
Ninhydrin test kit
Protocol for HATU-Mediated Coupling of this compound in SPPS
This protocol outlines the steps for a single coupling cycle of the sterically hindered amino acid this compound.
1. Resin Preparation:
-
Swell the resin-bound peptide with the free N-terminal amine in DMF for 30-60 minutes in a suitable reaction vessel.
-
Ensure the previous Fmoc deprotection step was complete. This can be verified with a positive ninhydrin test.
2. Amino Acid Activation (Pre-activation):
-
In a separate, clean, and dry vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9-4.5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Briefly vortex or stir the mixture. Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color.
3. Coupling Reaction:
-
Immediately add the activated this compound solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 30 minutes to 2 hours. For particularly difficult sequences, the coupling time can be extended.
4. Monitoring and Washing:
-
After the coupling time, take a small sample of the resin beads and perform a ninhydrin test to monitor the reaction's completion. A negative result (yellow or colorless beads) indicates a complete coupling.
-
If the ninhydrin test is positive (blue or purple beads), indicating incomplete coupling, the coupling step can be repeated with a freshly prepared activated this compound solution (double coupling).
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.
Visualizations
Caption: General workflow for a single HATU-mediated coupling cycle of this compound in SPPS.
References
Application Notes and Protocols for Fmoc-D-Tle-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-tert-Leucine (Fmoc-D-Tle-OH) is a sterically hindered, non-proteinogenic amino acid increasingly utilized in peptide-based drug discovery and development. Its bulky tert-butyl side chain imparts unique conformational constraints on peptides, which can lead to enhanced proteolytic stability, improved receptor affinity and selectivity, and the ability to mimic or disrupt specific protein-protein interactions. The incorporation of D-amino acids, such as D-tert-Leucine, is a key strategy to enhance the in vivo stability of peptide therapeutics.[1]
However, the significant steric hindrance posed by the tert-butyl group presents challenges during automated solid-phase peptide synthesis (SPPS), particularly during the coupling and deprotection steps. Incomplete reactions can lead to the formation of deletion sequences and other impurities, compromising the purity and yield of the target peptide.
These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using automated synthesizers. This document outlines optimized protocols, comparative data for coupling reagents, and strategies to minimize common side reactions such as racemization and incomplete deprotection.
Key Considerations for Automated Synthesis with this compound
The primary challenges in utilizing this compound in automated SPPS are:
-
Slow Coupling Kinetics: The bulky side chain sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation.
-
Incomplete Coupling: Standard coupling times may be insufficient to drive the reaction to completion, resulting in truncated or deletion peptide impurities.
-
Racemization: The prolonged activation times and harsh conditions sometimes employed to overcome steric hindrance can increase the risk of racemization at the α-carbon.[2]
-
Difficult Deprotection: The steric bulk around the α-carbon can also impede the access of the deprotecting agent (e.g., piperidine) to the Fmoc group, potentially leading to incomplete deprotection.
To address these challenges, optimization of coupling and deprotection protocols is crucial.
Data Presentation: Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes a qualitative comparison of common coupling reagents based on their performance with sterically hindered amino acids in general, as direct quantitative data for this compound is limited in publicly available literature.
| Coupling Reagent | Reagent Type | Recommended Equivalents (AA:Reagent:Base) | Recommended Coupling Time | Expected Coupling Efficiency (Qualitative) | Notes |
| HATU | Aminium/Uronium | 1:0.95:2 | 30 - 60 min | Very High | Highly reactive, effective for hindered couplings. Risk of racemization with extended pre-activation.[3] |
| HBTU | Aminium/Uronium | 1:0.95:2 | 45 - 90 min | High | A common and effective reagent, though slightly less reactive than HATU.[3] |
| HCTU | Aminium/Uronium | 1:0.95:2 | 30 - 60 min | Very High | Similar reactivity to HATU, often with better solubility. |
| PyBOP | Phosphonium | 1:1:2 | 60 - 120 min | High | Good for hindered couplings, less risk of guanidinylation compared to aminium salts. |
| COMU | Aminium/Uronium | 1:1:1 | 20 - 45 min | Very High | Highly reactive and efficient, requires only one equivalent of base.[3] |
| DIC/OxymaPure | Carbodiimide/Additive | 1:1:1 | 60 - 180 min | Moderate to High | Cost-effective, low risk of racemization. Slower reaction rates.[2] |
Note: The optimal conditions may vary depending on the peptide sequence, resin, and synthesizer. It is highly recommended to perform a test coupling and monitor completion using a qualitative method like the Kaiser test. For particularly difficult couplings, a double coupling strategy is advised.
Experimental Protocols
Protocol 1: Standard Automated Coupling Cycle for this compound
This protocol is a general guideline for use with most automated peptide synthesizers and aminium/uronium-based coupling reagents.
Workflow for a Standard Automated Coupling Cycle
References
Application Notes and Protocols: Manual Coupling of Fmoc-D-Tle-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as D-tert-leucine (D-Tle), into peptide sequences is a critical strategy in modern drug design and development. The bulky tert-butyl side chain of D-Tle can impart unique conformational constraints, enhance metabolic stability by shielding the peptide backbone from enzymatic degradation, and improve receptor binding affinity and selectivity. However, this same steric bulk presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.
These application notes provide a detailed protocol for the manual coupling of Fmoc-D-Tle-OH, focusing on strategies to overcome steric hindrance and ensure high coupling efficiency. The protocol is intended for researchers familiar with standard Fmoc-based SPPS techniques.
Challenges in Coupling Sterically Hindered Amino Acids
The primary challenge in coupling this compound is the steric hindrance imposed by its bulky side chain, which can significantly slow down the rate of amide bond formation.[1] Standard coupling conditions that are effective for less hindered amino acids may result in low yields and incomplete reactions. To achieve successful incorporation of D-Tle, it is often necessary to employ more potent coupling reagents, optimized reaction conditions, and potentially double coupling cycles.[2][3]
Recommended Protocol for Manual Coupling of this compound
This protocol is designed for a standard solid-phase peptide synthesis on a resin support. It is crucial to monitor the completion of the coupling reaction, and a protocol for the Kaiser test is included.
Materials and Reagents
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended for sterically hindered amino acids.[4][5]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA).
-
Fmoc-deprotection solution: 20% piperidine (B6355638) in DMF.
-
Kaiser Test Kit reagents.[6]
Pre-Coupling: Fmoc Deprotection
-
Swell the peptide-resin in DMF for at least 30 minutes.[7]
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the solution for 10-15 minutes to ensure complete Fmoc group removal.[1]
-
Wash the resin thoroughly with DMF (5-7 times) and IPA (3 times) to remove all traces of piperidine. A final wash with DMF is recommended before coupling.[1]
-
Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (indicated by a dark blue color).[8]
Activation and Coupling of this compound
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU) (3-5 equivalents) to the amino acid solution.
-
Add the base (e.g., DIPEA) (6-10 equivalents) to the mixture.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. For sterically hindered amino acids like D-Tle, a longer coupling time is often necessary.[9]
Monitoring the Coupling Reaction: The Kaiser Test
The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin.[6][10] A negative result (yellow/colorless beads) indicates a complete coupling reaction.
Kaiser Test Protocol: [6]
-
Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel and wash them thoroughly with ethanol.
-
Place the washed beads in a small test tube.
-
Add 2-3 drops of each of the three Kaiser test reagents (Phenol in ethanol, KCN in pyridine, and Ninhydrin in ethanol).
-
Heat the test tube at 100-120°C for 5 minutes.[10]
-
Observe the color of the beads and the solution.
-
Dark blue beads and solution: Incomplete coupling. Proceed to the double coupling step.
-
Yellow/Colorless beads and solution: Complete coupling. Proceed to the next step in the synthesis.
-
Double Coupling and Capping
If the Kaiser test is positive after the initial coupling, a second coupling (double coupling) is strongly recommended.[2][3]
-
Drain the coupling solution from the resin.
-
Wash the resin with DMF (3 times).
-
Repeat the activation and coupling procedure (Section 3.3) with a fresh solution of activated this compound.
-
After the second coupling, perform another Kaiser test.
-
If the Kaiser test is still positive, it indicates that some N-terminal amines are still unreacted. To prevent the formation of deletion peptides, these unreacted amines should be "capped" by acetylation.
-
Capping Procedure: Treat the resin with a solution of acetic anhydride (B1165640) and a base (e.g., DIPEA or pyridine) in DMF for 30 minutes.[10]
-
Post-Coupling Washing
Once a negative Kaiser test is achieved, wash the resin thoroughly to remove any excess reagents and byproducts. A typical washing sequence is:
-
DMF (5-7 times)
-
IPA (3 times)
-
DCM (3 times)
-
DMF (3 times)
The resin is now ready for the next Fmoc deprotection and coupling cycle.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of common coupling reagents. The data is extrapolated from studies on other sterically hindered amino acids and serves as a guideline.
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Expected Coupling Yield (%) | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings, low racemization.[1][4] | Higher cost, potential for side reactions if not used correctly.[1] |
| HCTU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Very high reactivity, similar to HATU.[11] | Higher cost. |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation.[1][5] | Byproducts can be difficult to remove in solution-phase synthesis.[1] |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation.[1][5] | Slower reaction rates, potential for N-acylurea formation.[1] |
Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.[1]
Mandatory Visualizations
Experimental Workflow for Manual Coupling of this compound
Caption: Workflow for the manual coupling of this compound.
Signaling Pathway for Amide Bond Formation
Caption: Generalized pathway for amide bond formation in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. merckmillipore.com [merckmillipore.com]
Fmoc-D-Tle-OH: Enhancing Drug Discovery and Design through Steric Hindrance and Stability
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Tle-OH, or N-α-Fmoc-D-tert-leucine, is a synthetic amino acid derivative that has emerged as a valuable tool in modern drug discovery and peptide design. Its unique structural feature, a bulky tert-butyl side chain, introduces significant steric hindrance and hydrophobicity into peptide structures. This modification offers a powerful strategy to overcome key challenges in the development of peptide-based therapeutics, namely their typically poor metabolic stability and conformational flexibility. By strategically incorporating this compound into a peptide sequence, researchers can engineer molecules with enhanced resistance to enzymatic degradation, improved receptor binding affinity, and more defined three-dimensional structures.
Core Applications in Drug Discovery
The primary application of this compound lies in its use as a building block in solid-phase peptide synthesis (SPPS). The incorporation of the D-tert-leucine (D-Tle) residue can profoundly influence the pharmacokinetic and pharmacodynamic properties of a peptide.
-
Enhanced Proteolytic Stability: Peptides are susceptible to rapid degradation by proteases in the body, limiting their therapeutic window. The unnatural D-configuration of the amino acid and the bulky tert-butyl group of D-Tle effectively hinder the approach of proteases, significantly increasing the peptide's half-life in vivo.[1][2] This leads to more sustained therapeutic effects and potentially less frequent dosing regimens.
-
Conformational Constraint: The sterically demanding tert-butyl side chain restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation that is optimal for binding to its biological target, such as a receptor or enzyme.[3] Peptides containing tert-leucine have been shown to favor extended or semi-extended conformations but can also be accommodated in folded structures.[3] This pre-organization can lead to higher binding affinity and specificity.
-
Modulation of Biological Activity: The introduction of a D-Tle residue can fine-tune the biological activity of a peptide. For instance, in the design of antimicrobial and anticancer peptides, the incorporation of D-amino acids has been shown to enhance activity while reducing cytotoxicity to mammalian cells.[1] The increased stability and altered conformation resulting from D-Tle incorporation can lead to more potent and selective therapeutic candidates.
-
Improved Pharmacokinetic Properties: By increasing metabolic stability, the inclusion of D-Tle can lead to improved overall pharmacokinetic profiles, including higher bioavailability and longer circulation times. This is a critical factor in the development of effective peptide-based drugs.
Experimental Protocols
The incorporation of the sterically hindered this compound residue during solid-phase peptide synthesis requires optimized protocols to ensure efficient coupling and high-purity final products. Standard coupling conditions may prove insufficient to overcome the steric hindrance.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of this compound
This protocol outlines the manual synthesis of a peptide containing a D-Tle residue using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF (v/v)
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Diethyl ether, cold
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, pre-activate the this compound. Dissolve this compound (3-5 equivalents relative to resin loading), HATU (or HBTU) (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the mixture for 2-4 hours. Due to the steric hindrance of D-Tle, a longer coupling time is recommended. A second coupling may be necessary for difficult sequences.
-
To monitor the coupling efficiency, a Kaiser test can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Quantitative Data
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes a qualitative comparison of common coupling reagents.
| Coupling Reagent | Relative Reactivity for Hindered Couplings | Racemization Risk | Notes |
| HBTU/TBTU | Good | Low | Standard reagents, may require longer coupling times or double coupling for D-Tle. |
| HATU | Excellent | Very Low | Generally considered one of the most effective reagents for sterically hindered amino acids.[4] |
| PyBOP | Good | Low | Phosphonium salt-based reagent, effective for difficult couplings. |
| COMU | Excellent | Very Low | Oxyma-based reagent, shows high efficiency. |
Visualizations
Experimental Workflow for SPPS of a D-Tle Containing Peptide
Caption: Workflow for the solid-phase synthesis of a peptide incorporating this compound.
Conceptual Signaling Pathway Modulation
The incorporation of D-Tle can enhance the ability of a peptide to modulate a signaling pathway by increasing its stability and affinity for the target receptor.
Caption: Conceptual modulation of a cell signaling pathway by a D-Tle-containing peptide.
Logical Relationship of D-Tle Properties and Therapeutic Benefits
Caption: Relationship between D-Tle incorporation and improved therapeutic properties of peptides.
References
- 1. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Synthesis of peptides with enhanced enzymatic stability using Fmoc-D-Tle-OH
Application Notes: Enhancing Peptide Stability with Fmoc-D-Tle-OH
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, particularly their susceptibility to enzymatic degradation. This application note details the use of Fmoc-D-tert-Leucine (this compound), a sterically hindered D-amino acid, to significantly enhance the enzymatic stability of synthetic peptides. The bulky tert-butyl side chain of D-tert-Leucine, combined with its D-configuration, provides a robust steric shield, effectively preventing recognition and cleavage by a wide range of proteases.[1][2]
The incorporation of D-amino acids is a well-established strategy to increase the proteolytic resistance of peptides.[1][2] This is because naturally occurring proteases are stereospecific and primarily recognize L-amino acids.[1] Peptides containing D-amino acids are poor substrates for these enzymes, which translates to a longer biological half-life.[1][2]
Advantages of Incorporating this compound:
-
Exceptional Enzymatic Stability: The D-configuration and the bulky tert-butyl group of D-tert-Leucine provide a high degree of steric hindrance, effectively blocking the action of proteolytic enzymes.[1]
-
Improved Pharmacokinetic Profile: By preventing rapid degradation, the in vivo half-life of the peptide therapeutic can be significantly extended.[2]
-
Enhanced Therapeutic Efficacy: A longer-circulating peptide can maintain its therapeutic concentration for an extended period, potentially leading to improved efficacy and less frequent dosing.
-
Versatility in Peptide Design: this compound can be incorporated at specific positions within a peptide sequence that are known to be susceptible to enzymatic cleavage.
Data Presentation: Comparative Enzymatic Stability
The following table summarizes representative data on the enzymatic stability of a model peptide containing L-tert-Leucine versus its analogue with D-tert-Leucine upon incubation with common proteases.
| Peptide Sequence | Enzyme | Incubation Time (hours) | % Intact Peptide Remaining |
| Ac-XXXX(L-Tle)XXXX-NH₂ | Trypsin | 4 | 15% |
| Ac-XXXX(D-Tle)XXXX-NH₂ | Trypsin | 4 | >95% |
| Ac-XXXX(L-Tle)XXXX-NH₂ | Chymotrypsin | 4 | 25% |
| Ac-XXXX(D-Tle)XXXX-NH₂ | Chymotrypsin | 4 | >95% |
| Ac-XXXX(L-Tle)XXXX-NH₂ | Human Serum | 24 | <5% |
| Ac-XXXX(D-Tle)XXXX-NH₂ | Human Serum | 24 | ~90% |
Note: This data is representative and compiled from principles established in the cited literature. Actual results may vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Tle-Containing Peptide
This protocol outlines the manual synthesis of a model peptide using Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.[3]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).[3]
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor coupling completion using the Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of this compound (Sterically Hindered Amino Acid):
-
Dissolve this compound (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Pre-activate the mixture for 2 minutes.
-
Add the activated mixture to the resin and shake for 4-6 hours. Due to steric hindrance, a longer coupling time is recommended.
-
The Kaiser test is not applicable for N-alkylated amino acids; assume complete coupling with the extended reaction time or use a chloranil (B122849) test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.
Protocol 2: Enzymatic Stability Assay
This protocol describes a general procedure to assess the stability of the synthesized peptide in the presence of a protease.
Materials:
-
Synthesized peptides (D-Tle and L-Tle containing analogues)
-
Protease (e.g., Trypsin, Chymotrypsin) solution (1 mg/mL in 50 mM ammonium (B1175870) bicarbonate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Procedure:
-
Peptide Preparation: Dissolve the purified peptides in PBS to a final concentration of 1 mg/mL.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, mix 100 µL of the peptide solution with 10 µL of the protease solution.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 10 µL of 10% TFA.
-
-
Sample Analysis by RP-HPLC:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a C18 column with a linear gradient of ACN in water (both containing 0.1% TFA).
-
Monitor the absorbance at 220 nm.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point by integrating the peak area of the intact peptide and comparing it to the peak area at time 0.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Enzymatic Stability Assay.
References
Application Notes and Protocols for Fmoc-D-Tle-OH Deprotection with Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for orthogonal protection strategies. The removal of the Fmoc group is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF). This deprotection occurs via a β-elimination mechanism, initiated by the abstraction of the acidic proton on the fluorenyl group by piperidine. The resulting dibenzofulvene (DBF) intermediate is then scavenged by piperidine to form a stable adduct, driving the reaction to completion.
However, the efficiency of Fmoc deprotection can be significantly influenced by the steric hindrance of the amino acid residue. Fmoc-D-Tle-OH (N-α-Fmoc-D-tert-leucine) presents a notable challenge due to the bulky tert-butyl side chain of D-tert-leucine. This steric hindrance can impede the access of the piperidine base to the fluorenyl group, leading to incomplete deprotection. Incomplete deprotection results in the formation of deletion sequences, where one or more amino acids are missing from the final peptide, complicating purification and reducing the overall yield of the desired product.[1][2][3] Therefore, optimized conditions are often necessary to ensure complete and efficient Fmoc removal from sterically hindered residues like D-Tle-OH.
Quantitative Data Summary
| Deprotection Reagent | Amino Acid | Time (min) | Deprotection Efficiency (%) | Reference |
| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | 3 | >80 | [4][5] |
| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | 7 | ~100 | [4][5] |
| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | 10 | ~100 | [4][5] |
| 20% 4-Methylpiperidine in DMF | Fmoc-L-Leucine-OH | 10 | ~100 | [4][5] |
| 10% Piperazine in DMF/EtOH | Fmoc-L-Leucine-OH | 10 | ~100 | [4][5] |
| 20% Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 3 | <60 | [4][5] |
| 20% Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 7 | ~80 | [4][5] |
| 20% Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 10 | >95 | [4][5] |
| 20% 4-Methylpiperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 10 | >95 | [4][5] |
| 10% Piperazine in DMF/EtOH | Fmoc-L-Arginine(Pbf)-OH | 10 | >90 | [4][5] |
Note: The data for Fmoc-L-Arginine(Pbf)-OH is included to illustrate the impact of significant steric hindrance on deprotection kinetics.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of this compound
This protocol is a starting point and may require optimization for peptides containing D-Tle-OH, especially within sequences prone to aggregation.
Materials:
-
This compound loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the this compound loaded resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture for 20-30 minutes at room temperature.
-
Solution Removal: Drain the piperidine solution.
-
Second Deprotection (Recommended): Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for an additional 20-30 minutes at room temperature.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional but Recommended): Perform a Kaiser test or other qualitative method to confirm the presence of a free primary amine.[3][6]
Protocol 2: Optimized Deprotection for Sterically Hindered Residues (e.g., D-Tle-OH)
For sequences where incomplete deprotection of D-Tle-OH is observed, the following modifications to the standard protocol can be implemented.
Option A: Extended Deprotection Time
-
Increase the duration of each piperidine treatment in Protocol 1 to 45-60 minutes.
Option B: Use of a Stronger Base System
-
Prepare a deprotection solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF.
-
Perform the deprotection in two steps: a first treatment for 2 minutes, followed by a second treatment with fresh solution for 10-15 minutes. DBU is a stronger, non-nucleophilic base that can enhance the rate of the initial proton abstraction, while piperidine acts as the scavenger for the DBF byproduct.[7]
Option C: Microwave-Assisted Deprotection
-
If using a microwave peptide synthesizer, utilize a method with elevated temperature (e.g., 60-75°C) for the deprotection step. This can significantly reduce the required deprotection time to a few minutes. Consult the instrument's manual for specific programming.
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
The completion of the Fmoc deprotection can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution.
Procedure:
-
Collect the filtrate from the deprotection steps.
-
Dilute an aliquot of the filtrate with a suitable solvent (e.g., DMF).
-
Measure the absorbance of the diluted solution at approximately 301 nm.
-
The deprotection is considered complete when the absorbance of the filtrate from a subsequent washing step is at or near the baseline. Many automated peptide synthesizers perform this monitoring in real-time to ensure complete deprotection.[6]
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Standard workflow for this compound deprotection.
References
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Fmoc-D-Tle-OH into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in modern drug discovery and development. Fmoc-D-Tle-OH (Fmoc-D-tert-Leucine) is a particularly valuable building block for designing cyclic peptides with enhanced therapeutic potential. The bulky tert-butyl side chain of D-tert-Leucine provides significant steric hindrance, which can enforce specific conformations, increase resistance to enzymatic degradation, and improve metabolic stability. Furthermore, the D-configuration of this amino acid can induce β-turns, which are crucial for pre-organizing the linear peptide for efficient cyclization and for mimicking bioactive conformations.[1]
These application notes provide a comprehensive guide for the successful incorporation of this compound into cyclic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for peptide synthesis, cyclization (on-resin and in-solution), and purification are provided, along with a discussion of the challenges and strategies for overcoming the steric hindrance associated with this bulky amino acid.
Advantages of Incorporating this compound in Cyclic Peptides
| Feature | Advantage | Reference |
| Steric Bulk | Enforces conformational rigidity, leading to higher receptor affinity and selectivity. | [2] |
| D-Configuration | Induces β-turn formation, facilitating cyclization and enhancing metabolic stability. | [1] |
| Enzymatic Stability | Increased resistance to proteolysis, leading to a longer in vivo half-life. | [3] |
| Hydrophobicity | Can improve membrane permeability and oral bioavailability. | [4] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the manual synthesis of a linear peptide containing D-tert-Leucine using Fmoc/tBu chemistry on a Rink Amide resin for a C-terminal amide.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound (Sterically Hindered):
-
Due to the steric hindrance of the tert-butyl group, a more potent coupling reagent and longer reaction time are recommended.
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the mixture for 4-6 hours, or even overnight, at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A double coupling may be necessary.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and finally with methanol (B129727) (3 times). Dry the resin under vacuum.
Workflow for Linear Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis (SPPS).
On-Resin Cyclization
On-resin cyclization is often preferred as it can minimize intermolecular side reactions due to the pseudo-dilution effect of the solid support.
Materials:
-
Resin-bound linear peptide with N- and C-termini deprotected (requires a resin and orthogonal protection strategy that allows for C-terminal deprotection while the peptide is still attached to the resin, e.g., using a side-chain anchoring strategy).
-
Cyclization reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or DPPA (Diphenylphosphoryl azide) with HOBt (Hydroxybenzotriazole).
-
Base: DIPEA
-
Solvent: DMF
Protocol:
-
Deprotection: Ensure both the N-terminal Fmoc group and the C-terminal protecting group are removed according to the specific orthogonal strategy employed.
-
Cyclization:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve the cyclization reagent (e.g., PyBOP, 3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the cyclization cocktail to the resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
-
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Precipitation: Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purification: Purify the crude peptide by preparative RP-HPLC.
On-Resin Cyclization Workflow
Caption: Workflow for on-resin peptide cyclization.
Solution-Phase Cyclization
Solution-phase cyclization is performed after the linear peptide has been cleaved from the resin. High-dilution conditions are crucial to favor intramolecular cyclization over intermolecular oligomerization.
Materials:
-
Crude linear peptide with all protecting groups removed except for the N-terminal Fmoc and C-terminal protecting groups.
-
Cyclization reagents: HATU, HBTU, or DPPA/HOBt.
-
Base: DIPEA.
-
Solvent: Anhydrous DMF.
Protocol:
-
Cleavage of Linear Peptide: Cleave the fully protected linear peptide from the resin using a mild cleavage cocktail that leaves the side-chain protecting groups intact (e.g., 1% TFA in DCM for 2-chlorotrityl chloride resin).
-
Purification of Linear Peptide: Purify the protected linear peptide by flash chromatography or RP-HPLC if necessary.
-
Deprotection of Termini: Selectively deprotect the N-terminal Fmoc group (20% piperidine in DMF) and the C-terminal protecting group to yield the zwitterionic linear peptide.
-
Cyclization under High Dilution:
-
Dissolve the deprotected linear peptide in a large volume of anhydrous DMF to achieve a final concentration of 0.1-1 mM.
-
Slowly add the coupling reagent (e.g., HATU, 1.5 eq.) and DIPEA (3 eq.) to the stirred peptide solution over several hours using a syringe pump.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
-
Work-up:
-
Remove the DMF under high vacuum.
-
Dissolve the residue in a suitable solvent (e.g., DMSO/water).
-
-
Final Deprotection: Remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Precipitation and Purification: Precipitate the crude cyclic peptide in cold diethyl ether and purify by preparative RP-HPLC.
Solution-Phase Cyclization Workflow
Caption: Workflow for solution-phase peptide cyclization.
Data Presentation: Expected Outcomes
The successful synthesis and cyclization of a peptide containing D-tert-Leucine can be evaluated by LC-MS and RP-HPLC. The following table summarizes typical data that should be collected.
| Parameter | Expected Result | Analytical Method |
| Linear Peptide Purity | >80% | Analytical RP-HPLC |
| Linear Peptide Mass | Correct molecular weight confirmed | LC-MS |
| Cyclization Conversion | >70% (variable depending on sequence) | LC-MS monitoring |
| Crude Cyclic Peptide Purity | Variable, dependent on cyclization efficiency | Analytical RP-HPLC |
| Final Cyclic Peptide Purity | >95% | Analytical RP-HPLC |
| Final Cyclic Peptide Mass | Correct molecular weight confirmed | High-Resolution MS |
Troubleshooting Steric Hindrance
The primary challenge in incorporating this compound is overcoming the steric hindrance of its bulky side chain.
Strategies to Overcome Incomplete Coupling:
-
Use of Potent Coupling Reagents: Reagents like HATU, HCTU, and COMU are more effective than standard reagents like HBTU for coupling sterically hindered amino acids.
-
Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid can drive the reaction to completion.
-
Increased Reaction Time and Temperature: Extending the coupling time (e.g., overnight) or performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) can improve yields, but care must be taken to avoid racemization.
-
Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling reactions, particularly for difficult sequences.
Overcoming Steric Hindrance in Coupling
Caption: Strategies to overcome steric hindrance during coupling.
Conclusion
The incorporation of this compound into cyclic peptides presents unique synthetic challenges due to its steric bulk. However, by employing appropriate strategies such as the use of potent coupling reagents, optimized reaction conditions, and careful selection of cyclization methods, these challenges can be effectively overcome. The resulting cyclic peptides, with their enhanced stability and conformational rigidity, are promising candidates for the development of novel therapeutics. These application notes and protocols provide a solid foundation for researchers to successfully synthesize and explore the potential of D-tert-Leucine-containing cyclic peptides.
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-D-Tle-OH in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Tle-OH (Fmoc-D-tert-Leucine) is a non-proteinogenic amino acid derivative that offers significant advantages in the synthesis of peptide libraries for drug discovery and other biomedical research. Its bulky tert-butyl side chain provides unique conformational constraints and exceptional resistance to enzymatic degradation. The incorporation of D-amino acids, such as D-tert-Leucine, into peptide sequences can dramatically increase their metabolic stability, a crucial attribute for therapeutic candidates.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS), with a particular focus on the construction of diverse peptide libraries.
Advantages of Incorporating D-tert-Leucine in Peptide Libraries
The use of D-tert-Leucine in peptide library synthesis offers several key benefits:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases compared to their L-amino acid counterparts. This increased stability translates to a longer in vivo half-life, a critical factor for the development of peptide-based therapeutics.
-
Unique Conformational Constraints: The sterically demanding tert-butyl group of D-tert-Leucine restricts the conformational freedom of the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns or extended conformations, which may be essential for high-affinity binding to biological targets.[2]
-
Increased Diversity of Chemical Space: The inclusion of non-natural amino acids like D-tert-Leucine expands the chemical diversity of a peptide library beyond that achievable with the 20 proteinogenic amino acids. This allows for the exploration of novel pharmacophores and potentially the identification of ligands with unique binding modes.
Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids
The coupling of sterically hindered amino acids like this compound can be challenging and may require optimized conditions to achieve high efficiency. While specific quantitative data for this compound is not extensively published, the following table provides a representative comparison of coupling efficiencies for sterically hindered versus non-hindered amino acids using common coupling reagents in Fmoc-SPPS. These values are extrapolated from general knowledge in solid-phase peptide synthesis.
| Amino Acid Type | Coupling Reagent | Typical Coupling Time (min) | Estimated Coupling Efficiency (%) | Key Considerations |
| Non-Hindered (e.g., Fmoc-Ala-OH) | HBTU/DIPEA | 30 - 60 | > 99.5 | Standard conditions are usually sufficient. |
| DIC/HOBt | 60 - 120 | 98 - 99 | Longer reaction times may be needed. | |
| Sterically Hindered (e.g., this compound) | HATU/DIPEA | 60 - 180 | 98 - 99 | Stronger activating agent recommended. Double coupling may be necessary. |
| PyAOP/DIPEA | 60 - 120 | 97 - 99 | Effective for difficult couplings, but can be more expensive. | |
| DIC/Oxyma | 120 - 240 | 95 - 98 | Longer coupling times and monitoring are crucial. |
Note: Coupling efficiency is sequence-dependent and can be influenced by the preceding amino acid residues and the solid support used. It is always recommended to monitor the completion of the coupling reaction, for instance, by using the Kaiser test.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of a D-tert-Leucine Containing Peptide
This protocol outlines the manual synthesis of a single peptide sequence containing a D-tert-Leucine residue using the Fmoc/tBu strategy.
1. Resin Preparation:
- Place the desired amount of Rink Amide resin (or other suitable resin) in a fritted reaction vessel.
- Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine (B6355638) in DMF to the resin.
- Agitate the mixture for 5 minutes at room temperature.
- Drain the solution.
- Repeat the treatment with 20% piperidine in DMF for another 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Coupling (this compound):
- In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered residues like D-tert-Leucine, extending the coupling time or performing a second coupling (double coupling) may be necessary.
- Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
- Drain the coupling solution and wash the resin with DMF (3 x 1 min).
4. Capping (Optional but Recommended for Library Synthesis):
- To block any unreacted amino groups, treat the resin with a capping mixture (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15 minutes.
- Wash the resin with DMF (3 x 1 min).
5. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM).
- Dry the resin under a stream of nitrogen.
- Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.
- Agitate the mixture for 2-3 hours at room temperature.
- Filter the cleavage mixture to separate the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide under vacuum.
7. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide product.
Protocol 2: Split-and-Pool Synthesis of a Combinatorial Peptide Library
This protocol describes the "split-and-pool" method to generate a one-bead-one-compound (OBOC) peptide library, where each bead contains a unique peptide sequence.
1. Initial Setup:
- Divide the total amount of synthesis resin into a number of equal portions corresponding to the number of different amino acids to be incorporated at the first position (e.g., 20 portions for the 20 proteinogenic amino acids, plus a portion for this compound).
2. First Coupling:
- To each portion of the resin, couple a different Fmoc-protected amino acid (including this compound) according to the coupling protocol described in Protocol 1 (Step 3).
- After the coupling is complete, wash all resin portions thoroughly with DMF.
3. Pooling and Mixing:
- Combine all the resin portions into a single vessel.
- Mix the resin beads thoroughly to ensure randomization.
4. Splitting:
- Divide the pooled resin again into the same number of equal portions as in Step 1.
5. Subsequent Cycles:
- Repeat the coupling (Step 2), pooling (Step 3), and splitting (Step 4) steps for each subsequent position in the peptide library until the desired length is achieved.
6. Final Deprotection and Cleavage:
- After the final coupling cycle, the N-terminal Fmoc group can be removed.
- The side-chain protecting groups are typically kept on for on-bead screening assays. If the peptides are to be screened in solution, a portion of the library can be cleaved from the resin as described in Protocol 1 (Step 6).
Visualizations
References
Application Notes and Protocols: Loading Fmoc-D-Tle-OH onto 2-Chlorotrityl Chloride Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient loading of the sterically hindered amino acid, Fmoc-D-tert-Leucine (Fmoc-D-Tle-OH), onto 2-chlorotrityl chloride (2-CTC) resin. This process is a critical initial step in solid-phase peptide synthesis (SPPS) for peptides incorporating this non-proteinogenic amino acid. The protocols outlined below are based on established methodologies and offer options for optimizing loading efficiency.
Introduction
2-Chlorotrityl chloride resin is a widely used solid support for SPPS, particularly for the synthesis of protected peptide fragments due to its acid-labile nature, which allows for mild cleavage conditions that preserve most side-chain protecting groups.[1][2] The bulky trityl group also serves to minimize side reactions such as diketopiperazine formation, which can be a significant issue with C-terminal proline or other sterically unhindered amino acids.[1][3] Loading of the first Fmoc-amino acid onto the 2-CTC resin is achieved via a nucleophilic substitution reaction where the carboxylate of the amino acid displaces the chloride on the resin.
Due to the steric hindrance of the tert-butyl group in this compound, optimizing the loading conditions is crucial to achieve a satisfactory substitution level on the resin. Factors such as solvent, base, reaction time, and temperature can significantly influence the loading efficiency.
Experimental Protocols
Two primary protocols are presented below. Protocol A is a standard method widely cited for loading amino acids onto 2-CTC resin. Protocol B offers an alternative using a different solvent system that has also been shown to be effective.
Protocol A: Standard Loading in Dichloromethane (DCM)
This protocol is the most common method for attaching Fmoc-amino acids to 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g substitution)
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous/synthesis grade
-
Methanol (B129727) (MeOH)
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq.) in anhydrous DCM (10 mL/g of resin) for 30-60 minutes in the reaction vessel.[4][5]
-
Amino Acid Solution Preparation: In a separate flask, dissolve this compound (1.0-2.0 eq. relative to the resin's theoretical loading) in anhydrous DCM. A minimal amount of DMF can be added if solubility is an issue.[5]
-
Loading Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by the addition of DIEA (2.0-4.0 eq. relative to the amino acid).[5] Agitate the mixture at room temperature for 1-4 hours.[6]
-
Capping of Unreacted Sites: To block any remaining reactive chlorotrityl groups, add methanol (0.8 mL/g of resin) or a capping mixture of DCM:MeOH:DIEA (17:2:1, v/v) and agitate for 15-30 minutes.[5]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the loaded resin under vacuum.
Protocol B: Alternative Loading in 2-Methyltetrahydrofuran (2-MeTHF)
Recent studies have highlighted 2-MeTHF as a greener and effective alternative to DCM for the loading of the first amino acid onto 2-CTC resin.[7]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g substitution)
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq.) in anhydrous 2-MeTHF (10 mL/g of resin) for 30-60 minutes.
-
Amino Acid Solution Preparation: Dissolve this compound (1.0-2.0 eq.) in anhydrous 2-MeTHF.
-
Loading Reaction: Drain the 2-MeTHF from the swollen resin. Add the this compound solution and DIEA (2.0-4.0 eq.) to the resin. Agitate the mixture at room temperature for 1-4 hours.
-
Capping: Add methanol (0.8 mL/g of resin) and agitate for 15-30 minutes to cap unreacted sites.
-
Washing: Drain the reaction solution and wash the resin with 2-MeTHF (3x), followed by DMF (3x), and DCM (3x).
-
Drying: Dry the resin under high vacuum.
Determination of Resin Loading (Substitution Level)
The loading of the this compound onto the resin can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc group cleavage.
Procedure:
-
Accurately weigh a small amount of the dry, loaded resin (e.g., 5-10 mg) into a small flask or vial.
-
Add a solution of 20% piperidine (B6355638) in DMF (e.g., 2 mL).
-
Agitate the mixture for 30-60 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute a known volume of the supernatant with DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF.
-
Calculate the loading using the following formula:
Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (7800 M⁻¹cm⁻¹ × Resin Weight (g) × Path Length (cm))
The molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.
Data Presentation
The following tables summarize typical reaction parameters and expected loading efficiencies for loading Fmoc-amino acids onto 2-chlorotrityl chloride resin.
Table 1: Reagent Equivalents for Loading this compound
| Reagent | Equivalents (relative to resin capacity) | Purpose |
| 2-Chlorotrityl chloride resin | 1.0 | Solid Support |
| This compound | 1.0 - 2.0 | First Amino Acid |
| DIEA | 2.0 - 4.0 | Base to facilitate nucleophilic substitution |
| Methanol | (used in capping step) | Capping of unreacted sites |
Table 2: Comparison of Solvents for Loading on 2-CTC Resin
| Solvent | Typical Loading Efficiency | Notes |
| Dichloromethane (DCM) | High (can be >90%)[8] | Standard, effective solvent. Requires anhydrous conditions.[4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Comparable to DCM[7] | Greener alternative to DCM. |
| Dichloroethane (DCE) | High (can be >90%)[2][8] | Effective, but less commonly used than DCM. |
| Tetrahydrofuran (THF) | Moderate to High[8] | Can be used, but may result in slightly lower loading. |
| N,N-Dimethylformamide (DMF) | Moderate[8] | Can be used, but may lead to lower efficiency compared to chlorinated solvents. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for loading this compound onto 2-chlorotrityl chloride resin.
Caption: Workflow for loading this compound onto 2-CTC resin.
Logical Relationship of Key Components
This diagram shows the interaction between the key components in the loading reaction.
Caption: Key components and their roles in the loading reaction.
References
- 1. peptide.com [peptide.com]
- 2. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 4. jacsdirectory.com [jacsdirectory.com]
- 5. peptideweb.com [peptideweb.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
Application Notes and Protocols: Fmoc-D-Tle-OH Solubility for Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-tert-Leucine (Fmoc-D-Tle-OH) is a sterically hindered, non-proteinogenic amino acid derivative commonly utilized in solid-phase peptide synthesis (SPPS). The bulky tert-butyl side chain can impart unique conformational constraints on peptides, potentially enhancing their proteolytic stability and receptor-binding affinity. Accurate and consistent preparation of this compound stock solutions is a critical first step for its successful incorporation into peptide sequences. This document provides detailed application notes on the solubility of this compound and protocols for preparing stock solutions for use in peptide synthesis.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃NO₄ | [1][2] |
| Molecular Weight | 353.41 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Solubility Data
Quantitative solubility data for this compound is not extensively published. However, data for the L-enantiomer (Fmoc-L-Tle-OH) and other similar Fmoc-protected amino acids provide a strong basis for solvent selection. In achiral solvents, the solubility of D- and L-enantiomers is identical.
Table 1: Solubility of Fmoc-Tle-OH and Related Compounds in Common Organic Solvents
| Compound | Solvent | Solubility | Observations | Reference |
| Fmoc-Tle-OH | Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL (565.91 mM) | Ultrasonic assistance may be required. Use of hygroscopic DMSO can impact solubility. | [1] |
| Fmoc-L-tert-leucine | Dimethyl Sulfoxide (DMSO) | ≥ 35.3 mg/mL | - | [3] |
| Fmoc-L-tert-leucine | Ethanol | ≥ 49.6 mg/mL | Ethanol is noted as a preferred solvent for concentrated stock solutions. | [3] |
| Fmoc-L-leucine | Dimethylformamide (DMF) | ~ 30 mg/mL | A common solvent for SPPS. | [4] |
| Fmoc-L-leucine | Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | - | |
| Fmoc-L-leucine | Ethanol | ~ 30 mg/mL | - | [5] |
| General Fmoc-amino acids | N-Methyl-2-pyrrolidone (NMP) | Generally soluble | Often used as a substitute for DMF. | [6][7][8] |
| General Fmoc-amino acids | Dichloromethane (DCM) | Generally soluble | More common in Boc-chemistry; can react with piperidine (B6355638) in Fmoc-chemistry. | [7] |
Note: The significant discrepancy in reported DMSO solubility for Fmoc-Tle-OH ([1] vs.[3]) may be due to different experimental conditions (e.g., use of sonication, solvent purity, temperature). It is recommended to perform small-scale solubility tests under your specific laboratory conditions.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a solvent of choice.
Materials:
-
This compound
-
Selected solvent (e.g., DMF, NMP, DMSO)
-
Vials with tight-sealing caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringe and syringe filters (e.g., 0.22 µm)
-
Calibrated analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial.
-
Pipette a known volume of the selected solvent into the vial.
-
Seal the vial and place it in a constant temperature bath on a magnetic stirrer.
-
Stir the mixture vigorously for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration into the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
Protocol for Preparation of a this compound Stock Solution for SPPS
This protocol provides a standard procedure for preparing a stock solution of this compound for use in an automated or manual peptide synthesizer.
Materials:
-
This compound
-
High-purity solvent (e.g., DMF or NMP)
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock solution concentration (e.g., 0.5 M).
-
Accurately weigh the calculated mass of this compound and transfer it to a clean, dry volumetric flask.
-
Add approximately half of the final desired volume of the chosen solvent (e.g., DMF) to the volumetric flask.
-
Swirl the flask to dissolve the solid. If dissolution is slow, sonication for a few minutes may be beneficial.
-
Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
The stock solution is now ready for use. If not used immediately, store it under appropriate conditions (see section 2).
Visualizations
Caption: Experimental workflow for the preparation of a this compound stock solution and its application in a standard SPPS cycle.
Caption: A generalized signaling pathway illustrating the potential role of a D-Tle-containing peptide as an extracellular ligand that initiates a cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | C21H23NO4 | CID 978350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Fmoc-Tle-OH | 132684-60-7 [smolecule.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-D-Tle-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Fmoc-D-Tle-OH (Fmoc-D-tert-leucine-OH) in solid-phase peptide synthesis (SPPS). The inclusion of D-tert-leucine, a bulky and sterically hindered amino acid, can introduce unique therapeutic properties to peptides but also presents challenges in synthesis. These notes offer detailed protocols and strategies to overcome these challenges and successfully incorporate this non-canonical amino acid.
Introduction to this compound
This compound is a chiral building block used in peptide synthesis to introduce the D-isomer of tert-leucine. The tert-butyl side chain of D-tert-leucine provides significant steric bulk, which can influence the peptide's conformation and increase its resistance to enzymatic degradation. The incorporation of D-amino acids, such as D-tert-leucine, is a common strategy in drug development to enhance the metabolic stability and bioavailability of peptide-based therapeutics. Peptides containing D-tert-leucine have been explored for various applications, including the development of somatostatin (B550006) analogues for cancer therapy and as components of peptide-drug conjugates (PDCs).[1][2][3][4][5]
Challenges in Coupling Sterically Hindered Amino Acids
The primary challenge in incorporating this compound into a growing peptide chain is overcoming the steric hindrance posed by its bulky tert-butyl side chain. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide. To address this, optimization of coupling reagents and reaction conditions is crucial.
Recommended Coupling Reagents for this compound
Several coupling reagents are available for SPPS, but for sterically hindered amino acids like D-tert-leucine, more potent activators are recommended. The choice of coupling reagent can significantly impact the coupling efficiency and the purity of the final product.
| Coupling Reagent Class | Reagent | Recommended Use for Sterically Hindered Amino Acids | Key Considerations |
| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly Recommended | Generally provides higher coupling efficiency and faster reaction times for bulky amino acids compared to HBTU.[6][7] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Recommended | A widely used and effective coupling reagent, though may be slightly less efficient than HATU for highly hindered couplings.[7][8] | |
| Carbodiimides | DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) | Use with Caution | A cost-effective option, but may result in lower yields and require longer reaction times for sterically hindered residues.[7][8] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials
-
This compound
-
Resin (e.g., Rink Amide MBHA resin for C-terminal amides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), reagent grade
-
Coupling reagents (HATU or HBTU recommended)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing solvents: Methanol (MeOH), Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Diethyl ether, cold
Protocol 1: Standard Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The use of microwave-enhanced SPPS can significantly reduce the coupling time.[9]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test or other qualitative ninhydrin-based test to check for the presence of free primary amines. A negative result (yellow beads with Kaiser test) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), IPA (3 times), and DCM (3 times) to remove excess reagents and byproducts.
-
Protocol 2: Double Coupling for this compound
If the coupling reaction in Protocol 1 is incomplete (indicated by a positive Kaiser test), a second coupling is recommended.
-
First Coupling: Follow steps 1-3 of Protocol 1.
-
Washing: After the first coupling, drain the reaction mixture and wash the resin with DMF (3 times).
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in step 3 of Protocol 1.
-
Add the freshly activated amino acid solution to the resin.
-
Agitate the reaction mixture for another 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Wash the resin as described in step 5 of Protocol 1.
-
Protocol 3: Peptide Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 4: Peptide Analysis
-
Dissolution: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.
-
HPLC Analysis: Analyze the purity of the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water with 0.1% TFA is commonly used for elution.
-
Mass Spectrometry: Confirm the identity of the synthesized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualization of Peptide Synthesis Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Drug Conjugates and Their Role in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Application of Fmoc-D-Tle-OH in the Development of Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of non-proteinogenic amino acids is a critical strategy in modern peptide drug design to enhance therapeutic properties. Fmoc-D-tert-Leucine (Fmoc-D-Tle-OH) is a chiral amino acid derivative that offers significant advantages in the synthesis of robust and effective peptide therapeutics. Its bulky tert-butyl side chain and D-configuration provide unique structural constraints and stability, making it a valuable building block for overcoming common challenges in peptide drug development.
The primary application of this compound lies in its ability to confer resistance to enzymatic degradation. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid breakdown by proteases in the body, leading to a short half-life and reduced therapeutic efficacy.[1][2][3] The introduction of D-amino acids, such as D-tert-Leucine, at specific positions within a peptide sequence can sterically hinder the approach of these enzymes, significantly prolonging the peptide's circulation time and bioavailability.[1][2]
Furthermore, the sterically demanding nature of the tert-leucine residue can be exploited to induce specific secondary structures, such as β-turns or helical conformations, which may be crucial for receptor binding and biological activity.[4] This conformational restriction can lead to peptides with higher affinity and selectivity for their therapeutic targets. The hydrophobic nature of the tert-butyl group can also enhance membrane permeability, a desirable trait for intracellular drug targets.
This compound is utilized in Solid-Phase Peptide Synthesis (SPPS) following the well-established Fmoc/tBu strategy.[5][6][7] The Fmoc protecting group on the α-amino function is labile to mild basic conditions (e.g., piperidine (B6355638) in DMF), while the side chains of other amino acids are protected with acid-labile groups.[7][] This orthogonal protection scheme allows for the stepwise and controlled assembly of the peptide chain on a solid support.[2][9]
Key Advantages of Incorporating D-tert-Leucine:
-
Enhanced Proteolytic Stability: Increased resistance to degradation by endogenous proteases, leading to a longer in-vivo half-life.[1][2]
-
Conformational Rigidity: The bulky side chain restricts conformational freedom, which can pre-organize the peptide into a bioactive conformation for optimal receptor binding.[4]
-
Improved Pharmacokinetic Profile: The increased stability and potential for enhanced membrane permeability can lead to improved overall pharmacokinetic properties.[10]
-
Increased Diversity in Peptide Libraries: The use of non-natural amino acids like D-tert-Leucine expands the chemical space for the discovery of novel peptide therapeutics.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data illustrating the impact of incorporating D-tert-Leucine into a therapeutic peptide sequence compared to its all-L-amino acid counterpart.
| Parameter | Peptide A (All L-amino acids) | Peptide B (with D-Tle substitution) | Reference |
| Binding Affinity (Kd) | 15 nM | 12 nM | Fictional |
| IC50 | 50 nM | 35 nM | Fictional |
| Half-life in human serum | 30 minutes | 8 hours | Fictional |
| Proteolytic degradation (%) after 2h | 85% | 15% | Fictional |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide incorporating this compound on a Rink Amide resin, suitable for producing a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
HCTU (or other suitable coupling reagent)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Reaction vessel for SPPS
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel. Drain the DMF.[11]
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for the first amino acid, e.g., Fmoc-Ala-OH):
-
Dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and HCTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Repeat the Fmoc deprotection step (Step 2) to expose the free amine of the previously coupled amino acid.
-
Dissolve this compound (3 eq.), HCTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the resin and agitate for 2-4 hours. Due to the steric hindrance of the tert-butyl group, a longer coupling time may be necessary.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 (using the respective Fmoc-amino acid) until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 9. peptide.com [peptide.com]
- 10. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
Application of Fmoc-D-Tle-OH in the Synthesis of Stereoselective Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fmoc-D-Tle-OH, an N-terminally protected form of the unnatural amino acid D-tert-leucine, is a valuable building block in the solid-phase peptide synthesis (SPPS) of chelating agents, particularly for applications in drug development, diagnostics, and catalysis. The defining feature of D-tert-leucine is its bulky and sterically demanding tert-butyl side chain. When incorporated into a peptide or small molecule backbone designed for metal coordination, this steric hindrance plays a crucial role in directing the stereochemistry of the resulting metal complex.
The use of this compound allows for the synthesis of chelating agents that can form single stereoisomer-enriched forms upon coordination with a metal center. This is of significant importance in the development of therapeutic and diagnostic agents where the three-dimensional structure of the metal complex is critical for its biological activity, targeting specificity, and pharmacokinetic profile. Enantiomerically pure metal complexes can exhibit different biological activities, and the use of chiral ligands like those derived from D-tert-leucine is a key strategy to achieve this selectivity.
Key Advantages of Incorporating this compound into Chelating Agents:
-
Stereochemical Control: The bulky tert-butyl group can restrict the possible coordination geometries of the metal ion, favoring the formation of a specific stereoisomer.
-
Enhanced Stability: The steric bulk can shield the coordinated metal ion from interactions with solvent molecules or other potential ligands, potentially increasing the kinetic and thermodynamic stability of the complex.
-
Modulation of Reactivity: In the context of catalytic metallopeptides, the steric environment created by the D-tert-leucine residue can influence the substrate selectivity and reaction rate.
-
Improved Pharmacokinetic Properties: The incorporation of unnatural D-amino acids can enhance the proteolytic stability of peptide-based chelators, leading to a longer in vivo half-life.
The synthesis of these specialized chelating agents is typically achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the precise, stepwise assembly of a peptide chain containing D-tert-leucine alongside other natural or unnatural amino acids that bear metal-coordinating side chains (e.g., histidine, cysteine, aspartic acid).
Experimental Protocols
The following is a representative protocol for the solid-phase synthesis of a hypothetical chelating peptide containing D-tert-leucine. This protocol is based on established Fmoc-SPPS methodologies.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Other required Fmoc-protected amino acids (e.g., Fmoc-His(Trt)-OH, Fmoc-Cys(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile
-
Water
Protocol for Solid-Phase Peptide Synthesis of a Chelating Peptide:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the first Fmoc-amino acid (e.g., Fmoc-His(Trt)-OH) (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), continue the coupling or perform a second coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including This compound .
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water/EDT (e.g., 94:2.5:2.5:1, v/v/v/v). The exact composition may vary depending on the amino acid side-chain protecting groups.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Data Presentation
The following table provides a representative summary of the expected data for the synthesis and characterization of a hypothetical chelating peptide containing D-tert-leucine. The actual data will vary depending on the specific peptide sequence and experimental conditions.
| Parameter | Result | Method |
| Synthesis | ||
| Crude Peptide Yield | 75% | Gravimetric analysis |
| Purity (Crude) | 65% | RP-HPLC (220 nm) |
| Purity (Purified) | >98% | RP-HPLC (220 nm) |
| Characterization | ||
| Molecular Weight (Expected) | 1234.5 g/mol | Theoretical Calculation |
| Molecular Weight (Observed) | 1234.6 g/mol | MALDI-TOF Mass Spectrometry |
| Metal Binding | ||
| Metal Ion | Cu(II) | - |
| Stoichiometry (Peptide:Metal) | 1:1 | Isothermal Titration Calorimetry (ITC) |
| Dissociation Constant (Kd) | 1.5 x 10⁻⁸ M | Fluorescence Titration |
| Stereoisomer Ratio (d:l) | 95:5 | Chiral HPLC of the metal complex |
Visualizations
Below are diagrams illustrating the experimental workflow for the synthesis of a chelating peptide using this compound and the conceptual basis for its stereodirecting effect.
Caption: Experimental workflow for the solid-phase synthesis of a chelating peptide.
Caption: Conceptual diagram of stereoselective metal chelation.
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of slow and incomplete coupling of Fmoc-D-Tle-OH, a sterically hindered amino acid, during solid-phase peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling reaction with this compound so slow and often incomplete?
A1: The slow coupling of this compound is primarily due to steric hindrance. The bulky tert-butyl side chain of D-tert-Leucine (Tle) physically obstructs the approach of the activated carboxyl group to the free amine on the resin-bound peptide chain.[1] This steric interference significantly slows down the rate of peptide bond formation compared to less bulky amino acids.
Q2: What are the consequences of an incomplete coupling reaction?
A2: Incomplete coupling leads to the formation of deletion sequences, where the intended amino acid is missing from the final peptide. This results in a heterogeneous mixture of peptides that is often difficult and time-consuming to purify, leading to a lower overall yield of the desired product.
Q3: My standard coupling protocol using DIC/HOBt is failing for this compound. What should I do?
A3: Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like HOBt, are often inefficient for coupling sterically hindered amino acids.[1][2] It is highly recommended to switch to a more potent, in-situ activating coupling reagent.[1]
Q4: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
A4: For challenging couplings, reagents that form highly reactive activated esters are preferred.
-
Uronium/Aminium salts like HATU, HCTU, and COMU are generally more effective than standard carbodiimide reagents.[1]
-
HATU and PyAOP are considered among the most efficient because they form highly reactive OAt esters.[1]
-
Oxyma-based reagents like COMU have shown performance comparable or superior to HOBt-based reagents and are a safer alternative to potentially explosive additives like HOAt.[3]
-
Acyl fluorides , generated in situ using reagents like TFFH, are especially well-suited for coupling extremely hindered amino acids.[3][4]
Q5: I've switched to a stronger coupling reagent, but the reaction is still not complete. What other parameters can I optimize?
A5: If a powerful coupling reagent alone is insufficient, consider these strategies:
-
Double Coupling: This is a common and effective method to drive the reaction to completion. After the initial coupling time, drain the reaction vessel and repeat the coupling step with a fresh portion of activated amino acid and reagents.[1]
-
Increase Reaction Time: Extend the coupling time significantly (e.g., from 1-2 hours to 4 hours or even overnight). Monitor the reaction progress using a qualitative method like the Kaiser test to determine the required time.[5]
-
Increase Reagent Equivalents: Using a higher excess of the this compound and coupling reagents (e.g., 5 equivalents instead of 3) can help drive the reaction forward.
-
Solvent Quality: Ensure you are using fresh, high-purity, peptide-synthesis-grade solvents like DMF. Impurities such as dimethylamine (B145610) in old DMF can interfere with the reaction.[5]
Troubleshooting Guide
Use the following workflow to diagnose and resolve issues with this compound coupling.
Caption: Troubleshooting workflow for overcoming slow this compound coupling.
Understanding the Steric Hindrance of this compound
The bulky nature of the tert-Leucine side chain is the fundamental reason for its difficult coupling.
References
Technical Support Center: Fmoc Solid-Phase Peptide Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during solid-phase peptide synthesis (SPPS), with a focus on incomplete Fmoc deprotection of the sterically hindered amino acid, Fmoc-D-Tle-OH.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a problem with this compound?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This is a significant issue because the unexposed amine cannot react with the next incoming amino acid, leading to the formation of deletion sequences where one or more amino acids are missing from the final peptide.[1] These impurities can be difficult to separate, resulting in lower yield and purity of the target peptide.[1]
This compound (Fmoc-D-tert-Leucine) is particularly susceptible to this problem due to the extreme steric bulk of the tert-butyl side chain, which can physically block the deprotection reagent from accessing the Fmoc group.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection for sterically hindered residues?
Several factors can lead to inefficient Fmoc removal, especially for bulky residues like D-Tle:
-
Steric Hindrance: The large side chain of the amino acid can physically obstruct the deprotection reagent, such as piperidine (B6355638), from reaching the Fmoc group.[1][2]
-
Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures like β-sheets, which hide the N-terminus and prevent reagent access. This is common in sequences with repeating hydrophobic residues.[3][4]
-
Suboptimal Reagents: Using degraded or impure deprotection reagents, particularly the piperidine solution, can significantly decrease deprotection efficiency.[1]
-
Inadequate Reaction Conditions: Insufficient reaction times, low temperatures, or incorrect concentrations of the deprotection agent can result in incomplete removal.[1]
-
Poor Resin Swelling: If the solid-phase support (resin) is not fully swelled, peptide chains can remain too close together, impeding the diffusion of reagents.[1]
-
High Resin Loading: Overloading the resin with the first amino acid can create steric crowding between the growing peptide chains, hindering reagent access.[1]
Q3: How can I detect if the deprotection of this compound is incomplete?
You can use several methods to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a rapid qualitative test performed on a few resin beads. A positive result (dark blue beads) indicates the presence of free primary amines, meaning deprotection was successful. A negative result (yellow or colorless beads) suggests the Fmoc group is still attached.[1][3]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by a secondary amine base like piperidine releases dibenzofulvene (DBF), which forms an adduct that can be quantified by its UV absorbance around 301 nm. Low or no absorbance indicates a failure in the deprotection step.[2][5]
-
HPLC and Mass Spectrometry (MS): Analyzing the final crude peptide product is the most definitive method. The presence of deletion sequences (the target peptide missing the D-Tle residue and subsequent amino acids) or the desired peptide with the Fmoc group still attached confirms incomplete deprotection.[2]
Troubleshooting Guide: Incomplete Deprotection of this compound
Problem: My Kaiser test is negative (yellow beads) after a standard deprotection step on a D-Tle residue.
This is a clear indication that the Fmoc group has not been removed. Follow these steps to resolve the issue.
Step 1: Immediate Remedial Action
-
Perform a Double Deprotection: Immediately treat the resin with a fresh solution of the deprotection reagent (e.g., 20% piperidine in DMF) and extend the reaction time.[2] A common approach is one treatment for 3 minutes followed by a second, longer treatment of 15-20 minutes.[6]
Step 2: Verify Reagents and Conditions
-
Check Your Reagents: Is your piperidine old? Piperidine can degrade over time. Use fresh, high-quality reagents for preparing your deprotection solution.
-
Review Your Protocol: Confirm that you used the correct concentration of the deprotection solution and that the reaction time was adequate for a sterically hindered residue. Standard times may need to be extended.
Step 3: Protocol Optimization for Difficult Sequences
If the initial steps fail, you will need to modify your deprotection protocol.
-
Increase Deprotection Time and/or Temperature: For very difficult sequences, you may need to increase the deprotection time significantly. Gently heating the reaction to 30-40 °C can also improve efficiency by increasing reagent diffusion and helping to break up peptide aggregation.[2]
-
Use a Stronger Base: Standard piperidine may not be effective enough for this compound. Consider switching to a more potent deprotection cocktail. A highly effective solution is to add a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]
-
Recommended Cocktail: A mixture of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to accelerate deprotection kinetics significantly compared to 20% piperidine in DMF.[7]
-
Step 4: Address Peptide Aggregation
-
Incorporate Chaotropic Agents: If you suspect peptide aggregation is preventing deprotection, the addition of a chaotropic agent like guanidinium (B1211019) chloride (at a low percentage) to the deprotection solution can help disrupt secondary structures.[2]
Quantitative Data Summary
The following table summarizes common deprotection reagents and conditions used to overcome incomplete Fmoc removal.
| Reagent Cocktail | Base(s) | Solvent | Typical Concentration | Recommended Use |
| Standard | Piperidine | DMF | 20% (v/v) | Routine synthesis, non-hindered residues[6][8][9] |
| Stronger Base | DBU | DMF or NMP | 1-2% (v/v) | Sterically hindered residues[3][10] |
| Alternative Amine | 4-Methylpiperidine (4MP) | DMF | 20% (v/v) | Alternative to piperidine[11][12] |
| Combination Cocktail | DBU + Piperazine | NMP | 2% DBU (v/v) + 5% Piperazine (w/v) | Highly hindered residues, accelerates kinetics[7][13] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol outlines the standard manual procedure for removing the Fmoc group from a peptide-resin.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Solvent Wash: Drain the DMF and wash the resin thoroughly with fresh DMF (3 times).[1]
-
First Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring all beads are fully submerged. Agitate the mixture gently for 3 minutes.[6]
-
Drain: Remove the deprotection solution via filtration.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for 15-20 minutes at room temperature.[5][6]
-
Drain: Remove the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (at least 5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[10] The resin is now ready for the next coupling step or for analysis (e.g., Kaiser Test).
Protocol 2: Kaiser (Ninhydrin) Test
This protocol confirms the presence of free primary amines following the deprotection step.[1]
Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
Procedure:
-
Sample Collection: Transfer a small sample of peptide-resin (10-15 beads) to a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100-120°C for 5 minutes.
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result. This indicates the presence of free primary amines, confirming successful deprotection.
-
Yellow/Brown/No Color Change: Negative result. This indicates the absence of free primary amines, confirming incomplete deprotection.
-
Visual Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Deprotection - Wordpress [reagents.acsgcipr.org]
Improving Fmoc-D-Tle-OH coupling efficiency in difficult sequences
Topic: Improving Fmoc-D-Tle-OH Coupling Efficiency in Difficult Sequences
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-D-tert-Leucine (this compound) into sterically hindered or "difficult" peptide sequences. This resource provides troubleshooting advice, detailed protocols, and comparative data to help overcome poor coupling efficiencies and improve final peptide purity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
This compound is a sterically hindered amino acid due to its bulky tert-butyl side chain. This bulkiness can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to slow and inefficient coupling reactions. This issue is often exacerbated in "difficult sequences" that are prone to aggregation or the formation of stable secondary structures, further reducing the accessibility of the reactive sites.[1]
Q2: My standard coupling protocol with HBTU/DIPEA is giving low coupling efficiency for this compound. What should I do first?
If you are observing incomplete coupling, the first step is to confirm the issue with a qualitative test like the Kaiser test, which detects free primary amines.[2][3] A positive (blue) result indicates unreacted amines and confirms a coupling failure. The next logical step is to re-couple the same amino acid before proceeding to the next deprotection step. If a simple re-coupling is insufficient, you should consider optimizing your coupling reagents and conditions.
Q3: What are the most effective coupling reagents for sterically hindered amino acids like this compound?
For sterically hindered amino acids, standard coupling reagents may not be sufficient. More potent activating reagents are often required.[4][5] Reagents that generate highly reactive OAt or O-6-ClBt esters are generally more effective than those based on HOBt.[4] Oxyma-based reagents also show superior performance compared to HOBt-based ones.[4] The general order of reactivity for the active esters generated is OAt > Oxyma Pure > O-6-ClBt > OBt.[4]
Q4: Can changing the solvent improve my coupling efficiency?
Yes, the choice of solvent is critical for successful SPPS, as it affects both resin swelling and solvation of the growing peptide chain.[6][7] N-Methyl-2-pyrrolidone (NMP) is often considered a superior solvent to N,N-Dimethylformamide (DMF) for difficult sequences as it can lead to improved coupling yields.[6][8] For sequences prone to aggregation, solvent mixtures containing DMSO have also been shown to improve yields.[9]
Q5: Is it safe to heat the reaction to improve coupling? What are the risks?
Elevating the temperature is a highly effective strategy for improving coupling efficiency in difficult sequences.[10][11][12] Both conventional heating and microwave irradiation can be used to significantly increase reaction rates and drive the coupling to completion.[10][11] However, high temperatures can increase the risk of racemization, especially for sensitive amino acids like Cysteine and Histidine.[10][11] For many other amino acids, moderate heating (e.g., 35-50°C) can be applied with minimal risk of racemization.[13]
Troubleshooting Guide
Issue: Incomplete Coupling of this compound Detected
This guide provides a systematic approach to troubleshoot and resolve incomplete coupling of the sterically hindered amino acid this compound.
Step 1: Initial Diagnosis and Confirmation
-
Symptom: Positive Kaiser test (blue beads) after the coupling step.
-
Action:
Step 2: Immediate Corrective Action: Re-coupling
-
Action: Perform a second coupling (a "double couple") using the same protocol before proceeding to the next Fmoc deprotection step.
-
Protocol:
-
Drain the reaction vessel.
-
Add a fresh solution of activated this compound (amino acid, coupling reagent, and base in solvent).
-
Allow the reaction to proceed for the standard coupling time (e.g., 1-2 hours).
-
Wash the resin and perform a Kaiser test to check for completion.
-
If the Kaiser test is negative (yellow/colorless beads), proceed with your synthesis. If it remains positive, proceed to Step 3.
-
Step 3: Optimization of Coupling Chemistry
If re-coupling is unsuccessful, the reaction conditions need to be enhanced. Choose one or more of the following strategies.
-
Option A: Enhance Coupling Reagent Potency
-
Rationale: Standard reagents like HBTU may not be strong enough. More potent reagents can increase the reactivity of the activated amino acid.[4]
-
Action: Switch to a more powerful coupling reagent. Good choices include HATU, HCTU, or COMU.[4][14] These reagents are known to be more effective for hindered couplings.[4]
-
-
Option B: Optimize Solvent System
-
Rationale: The solvent plays a crucial role in solvating the peptide-resin complex. Poor solvation can hinder the coupling reaction.[7]
-
Action:
-
-
Option C: Increase Reaction Temperature
-
Rationale: Increasing the temperature provides the necessary activation energy to overcome the steric hindrance.[10][12]
-
Action:
-
Perform the coupling at an elevated temperature (e.g., 50°C) for 1-2 hours.[13]
-
Alternatively, use a microwave peptide synthesizer, which can rapidly heat the reaction to temperatures like 86°C for shorter coupling times (e.g., 10 minutes).[10][11] Be mindful of the potential for racemization with sensitive residues.[10]
-
-
Step 4: Capping Unreacted Amines (If Optimization Fails)
-
Rationale: If a small number of amine groups remain unreacted after attempting the optimizations above, it is crucial to "cap" them to prevent the formation of deletion sequences in the final product.
-
Action: React the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) in DMF.[13] This will acetylate any free amines, rendering them unreactive for subsequent coupling steps.
Data Presentation
Table 1: Relative Efficiency of Coupling Reagents for Difficult Couplings
| Coupling Reagent Class | Example Reagents | Generated Active Ester | Relative Reactivity | Suitability for D-Tle |
| Aminium (Guanidinium) | HATU, HCTU | OAt, O-6-ClBt | Very High | Excellent |
| Aminium (Immonium) | COMU | Oxyma | High | Excellent |
| Phosphonium | PyBOP, PyAOP | OBt, OAt | Moderate to Very High | Good to Excellent |
| Carbodiimide | DIC + Additive | OBt, Oxyma | Moderate to High | Good (with potent additive) |
| Aminium (Uronium) | HBTU, TBTU | OBt | Moderate | Often Insufficient |
This table is a qualitative summary based on the general reactivity order of active esters reported in the literature.[4][14]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
-
Resin Preparation: After successful Fmoc deprotection (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3-5 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF or NMP.
-
Pre-activation: Allow the activation mixture to stand for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature, or 30-60 minutes at 50°C.
-
Monitoring and Washing: Perform a Kaiser test to monitor reaction completion. Once complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Factors influencing the coupling efficiency of hindered amino acids.
References
- 1. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 10. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
Technical Support Center: Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and challenges encountered when using Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in SPPS?
A1: The primary challenges with this compound stem from its significant steric hindrance due to the bulky tert-butyl side chain. This can lead to:
-
Incomplete or slow coupling reactions: The bulky nature of the amino acid can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in lower coupling efficiency.[1] This can lead to the formation of deletion sequences.
-
Peptide aggregation: As a hydrophobic amino acid, D-tert-leucine can contribute to the aggregation of the peptide chain on the solid support, further impeding reagent accessibility and reaction kinetics.[2]
-
Racemization: While the D-configuration is used, racemization to the L-enantiomer can occur during the activation and coupling steps, leading to diastereomeric impurities that are difficult to separate.[3]
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are recommended to achieve high coupling efficiency. Uronium/aminium and phosphonium (B103445) salt-based reagents are generally preferred over carbodiimides alone.[4]
Recommended Coupling Reagents for this compound
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
|---|---|---|
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium/Aminium Salt | Highly reactive, often considered one of the most effective for difficult couplings.[5][6] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | Very efficient and a common choice for overcoming steric hindrance.[5][6] |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Offers rapid, efficient coupling with a low risk of racemization and avoids certain side reactions associated with uronium salts.[6] |
Q3: How can I detect and quantify side reactions associated with this compound?
A3: A combination of analytical techniques is essential for identifying and quantifying side products:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the primary tool for assessing the purity of the crude peptide. The appearance of unexpected peaks can indicate side products like deletion sequences or diastereomers.
-
Mass Spectrometry (MS): Mass spectrometry is used to identify the molecular weights of the components in the crude product. This allows for the confirmation of the desired peptide and the identification of impurities such as deletion sequences (lower mass) or products of side reactions.
-
Amino Acid Analysis (AAA): After peptide hydrolysis, chiral AAA can be used to determine the enantiomeric purity of the D-tert-leucine residue and quantify the extent of racemization.
Troubleshooting Guides
Problem: Low Coupling Efficiency / Presence of Deletion Sequences
This is the most common issue when working with this compound, indicated by a significant peak corresponding to the mass of the peptide without the D-Tle residue in the mass spectrum.
References
Technical Support Center: Optimization of Coupling Reagents for Hindered Amino Acids
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the coupling of sterically hindered amino acids, such as D-tert-Leucine (D-Tle).
Frequently Asked Questions (FAQs)
Q1: What are hindered amino acids and why are they challenging to couple?
A1: Hindered amino acids, like D-tert-Leucine (D-Tle), α,α-disubstituted amino acids (e.g., Aib), and N-methylated amino acids, possess bulky side chains or substitutions near the reactive carboxyl or amino group. This steric bulk physically obstructs the approach of the coupling reagents and the reacting amino acid, leading to slower reaction rates, incomplete reactions, and lower yields.[1][2] Traditional coupling reagents that are effective for standard amino acids often fail or provide poor results with these challenging residues.[2]
Q2: What are the most effective types of coupling reagents for hindered amino acids like D-Tle?
A2: For hindered amino acids, more potent "in-situ" activating reagents are required. These are typically categorized as phosphonium (B103445) or aminium/uronium salts.[3][4]
-
Phosphonium Salts: (e.g., PyBOP, PyAOP) These reagents are known for their high efficiency and for generating fewer side reactions, such as the guanidinylation of the N-terminal amino group.[4][5] PyAOP is particularly effective for coupling N-methyl amino acids.[6]
-
Aminium/Uronium Salts: (e.g., HATU, HBTU, COMU) These are highly reactive reagents.[3][4] HATU is often preferred over HBTU for its speed and reduced epimerization.[6] COMU is a third-generation reagent that offers high reactivity, often comparable or superior to HATU, with the added benefits of being non-explosive and having better solubility.[3][7][8]
Q3: What is epimerization and how can it be minimized when coupling hindered amino acids?
A3: Epimerization is a chemical process where one chiral center of a molecule inverts, transforming it into its diastereomer.[9][10] In peptide synthesis, this results in the undesired conversion of an L-amino acid to a D-amino acid, or vice-versa, which can drastically alter the final peptide's biological activity.[9][10] Factors that promote epimerization include the use of strong bases, high temperatures, and certain coupling reagents.[11]
To minimize epimerization:
-
Choice of Base: Use weaker tertiary bases like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like N,N-Diisopropylethylamine (DIPEA).[3]
-
Temperature Control: Perform couplings at lower temperatures. Carbodiimide-mediated couplings, in particular, benefit from low temperatures.[3][11]
-
Reagent Selection: Use reagents known for low racemization, such as COMU or those that incorporate additives like HOBt or OxymaPure.[3][7] DEPBT is another reagent noted for its remarkable resistance to racemization.[3]
-
Solvent Choice: Polar solvents like DMF can increase the rate of epimerization.[11]
Troubleshooting Guide
Problem: Low or No Coupling Yield with D-Tle
| Possible Cause | Suggested Solution |
| Inadequate Coupling Reagent | Conventional reagents like DCC/HOBt are often inefficient for hindered residues.[2] Switch to a more potent reagent such as COMU, HATU, or PyAOP.[2][3] These reagents generate more reactive activated esters capable of overcoming steric hindrance.[4] |
| Steric Hindrance | The bulky nature of D-Tle or the growing peptide chain on the resin can physically block the reaction site.[1] Increase the coupling time or perform a double coupling (repeating the coupling step with fresh reagents).[1] Using a resin with a lower substitution level can also help by increasing the distance between peptide chains.[1] |
| Peptide Aggregation | The growing peptide chain may fold back on itself, making the N-terminus inaccessible.[1] Switch to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF).[1] Performing the reaction at a higher temperature (e.g., using microwave-assisted synthesis) can also help disrupt aggregation.[1] |
| Poor Reagent Quality | Degradation of solvents, amino acids, or coupling reagents can lead to failed reactions.[1] Use fresh, high-purity, amine-free solvents and ensure that coupling reagents and amino acids have been stored correctly under dry, refrigerated conditions.[1] |
Quantitative Data: Coupling Reagent Performance
The selection of a coupling reagent is critical for success. The following table summarizes the performance of various reagents in hindered coupling reactions.
| Coupling Reagent | Additive | Base | Hindered Residue Example | Yield (%) | Key Findings & Reference |
| COMU | (Internal Oxyma) | DIEA | Fmoc-Aib-Aib-NH₂ | >99 (Purity) | Highly efficient for hindered couplings; safer alternative to benzotriazole-based reagents.[7] |
| COMU | (Internal Oxyma) | DIEA | Z-Phe-Aib-OEt | 93 | Demonstrates high yield in solution-phase coupling of hindered residues.[7] |
| HATU | (Internal HOAt) | DIEA/NMM | General Hindered AA | High | Generally faster and causes less epimerization than HBTU.[6] Often considered a benchmark for difficult couplings.[3] |
| PyAOP | (Internal HOAt) | DIEA/NMM | N-methyl & α,α-disubstituted AA | High | Very effective for hindered systems, particularly N-methylated amino acids.[2][6] |
| DCC | HOBt | NMM | General Hindered AA | Low/Variable | Traditional carbodiimide (B86325) reagent, often inefficient for sterically demanding couplings, resulting in poor yields.[2] |
| BEMT | N/A | N/A | General Hindered AA | High | A thiazolinium salt-based reagent reported to be efficient for hindered couplings.[12] |
Note: The data presented is collated from different studies and may not represent direct head-to-head comparisons under identical conditions.
Experimental Protocols
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Tle Containing Peptide using COMU
This protocol outlines a general procedure for incorporating a hindered amino acid like D-Tle onto a resin using COMU as the coupling reagent.
-
Resin Preparation: Swell the solid-phase support resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound amino acid by treating it with a 20% piperidine (B6355638) in DMF solution for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) and then DMF again (3-5 times) to remove residual piperidine.
-
Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-D-Tle amino acid (3 equivalents relative to resin loading), COMU (3 equivalents), and a base such as DIEA (6 equivalents) in DMF. Allow this mixture to pre-activate for 1-2 minutes.[13]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 60-120 minutes with gentle agitation. For a highly hindered residue like D-Tle, a longer coupling time or a double coupling is recommended.[13]
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling. A negative result (e.g., colorless beads for the Kaiser test) indicates a complete reaction.
-
Washing: After the coupling is complete, wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2 through 7 for each subsequent amino acid in the peptide sequence.
Visual Guides
Caption: Workflow for SPPS coupling of D-Tle using COMU.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. people.uniurb.it [people.uniurb.it]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-D-Tle-OH Aggregation in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues specifically related to the use of Fmoc-D-Tle-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to causing aggregation in SPPS?
A1: this compound is the N-α-Fmoc-protected form of D-tert-Leucine, a non-proteinogenic amino acid. Its bulky and hydrophobic tert-butyl side chain is a primary contributor to aggregation issues during SPPS. This steric hindrance can disrupt the solvation of the growing peptide chain and promote inter-chain hydrogen bonding, leading to the formation of insoluble aggregates on the resin.[1][2] Hydrophobic sequences, in general, are more susceptible to aggregation.[2][3]
Q2: What are the common signs of peptide aggregation during SPPS when using this compound?
A2: Key indicators that aggregation may be occurring include:
-
Resin Shrinking: The peptide-resin matrix fails to swell properly or shrinks.[1][3]
-
Slow or Incomplete Reactions: Both the Fmoc deprotection and the coupling steps become sluggish or do not reach completion.[3][4]
-
False Negatives in Monitoring Tests: Standard coupling completion tests like the Kaiser or TNBS tests may give misleading negative results because the aggregated peptide chains are inaccessible to the test reagents.[1]
-
Flattened UV Deprotection Profile: In automated synthesizers that monitor Fmoc deprotection via UV absorbance, a flattened and broadened peak indicates slow release of the Fmoc group, a hallmark of aggregation.[1]
Q3: Can the choice of protecting group on other amino acids in the sequence influence aggregation caused by this compound?
A3: Yes, the choice of side-chain protecting groups on other residues can influence peptide solvation and aggregation. For amino acids like Serine or Threonine, using a bulkier protecting group like Trityl (Trt) instead of tert-butyl (tBu) can help disrupt interchain hydrogen bonding and mitigate aggregation.[5] For Asparagine and Glutamine, using Trt-protected derivatives improves their solubility in DMF, which can be beneficial for the overall synthesis.[6]
Q4: When in the peptide sequence is aggregation most likely to become a problem?
A4: Aggregation is generally not a significant issue before the fifth or sixth residue. It becomes more prominent as the peptide chain elongates and has a greater propensity to form secondary structures and interact with neighboring chains. It is often less of a problem after the 21st residue.[3]
Troubleshooting Guide
This guide provides a systematic approach to overcoming aggregation issues encountered when incorporating this compound into a peptide sequence.
Issue: Incomplete Coupling of this compound or Subsequent Amino Acids
This is often the most direct consequence of aggregation. The growing peptide chains on the resin become inaccessible to the activated amino acid.
Initial Troubleshooting Steps
A logical workflow for addressing coupling issues is presented below.
Caption: A stepwise troubleshooting workflow for addressing difficult coupling reactions.
Recommended Solutions & Protocols
| Strategy | Description | Key Considerations |
| Modify Coupling Conditions | Change the chemical environment to favor the coupling reaction. | Can often be implemented immediately without resynthesis. |
| Change Solvent System | Improve solvation of the peptide-resin by switching from DMF to NMP or adding DMSO.[3] | NMP is a better solvent for aggregated peptides. |
| Use Chaotropic Salts | Add salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonds.[1] | Can improve accessibility of the N-terminus. |
| Elevated Temperature | Perform coupling at a higher temperature (e.g., 55°C) to break up secondary structures.[1][7] | Requires careful temperature control. |
| Microwave Synthesis | Utilize microwave irradiation to accelerate coupling and disrupt aggregation.[3] | Requires a specialized microwave peptide synthesizer. |
| Change Coupling Reagents | Use more potent activation methods like HATU or PyBOP, which are effective for hindered couplings.[1][8][9] | PyBOP is known for rapid coupling and low racemization.[8] |
| Incorporate Structure-Disrupting Elements | Proactively prevent aggregation by modifying the peptide backbone. | Must be planned from the start of the synthesis. |
| Pseudoproline Dipeptides | Insert a pseudoproline dipeptide every 5-6 residues to introduce a "kink" in the peptide backbone, disrupting secondary structure formation.[1] | Only applicable for sequences containing Cys, Ser, or Thr. |
| Backbone Protection | Use Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) protected amino acids to prevent hydrogen bonding.[1][3] | Dmb/Hmb groups are removed during the final TFA cleavage.[3] |
Issue: Slow or Incomplete Fmoc Deprotection
Aggregation can "hide" the N-terminal Fmoc group from the piperidine (B6355638) deprotection solution.
Recommended Solutions & Protocols
| Strategy | Description | Efficacy & Data |
| Modify Deprotection Reagent | Add 1-8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution. | DBU is a stronger, non-nucleophilic base that can enhance Fmoc removal for aggregated sequences.[3] |
| Modify Solvent System | Use a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X100 for the deprotection step. | This "Magic Mixture" can improve solvation and reagent penetration.[1] |
| Elevated Temperature | Perform the deprotection step at a higher temperature. | Helps to disrupt secondary structures that may be masking the Fmoc group.[7] |
| Sonication | Apply sonication during the deprotection step. | The mechanical agitation can help to break up resin clumps and improve reagent access.[3] |
Key Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol is recommended for incorporating a structure-disrupting element into your peptide sequence.
Reagents:
-
Fmoc-protected pseudoproline dipeptide (5 eq.)
-
Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq.)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Fmoc-deprotected peptide resin
Procedure:
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.[1]
-
Add DIPEA to the solution and mix thoroughly.[1]
-
Immediately add the activated solution to the deprotected peptide-resin.[1]
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (clear beads) indicates a complete reaction. If the test is positive, the coupling can be extended or repeated.[1]
Protocol 2: Standard Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc protecting group.
Reagent:
-
20% (v/v) piperidine in DMF[7]
Procedure:
-
Wash the peptide-resin with DMF (3 times).[7]
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.[7]
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10-15 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[7]
Protocol 3: The Kaiser Test (Qualitative Test for Free Primary Amines)
This test is used to verify the completion of a coupling reaction.
Reagents:
-
Solution A: 5g ninhydrin (B49086) in 100 mL ethanol
-
Solution B: 80g phenol (B47542) in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Place a small sample of resin (10-15 beads) into a small glass test tube.[7]
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[7]
-
Heat the test tube at 110°C for 5 minutes.[7]
-
Observe the color of the resin beads and the solution.
-
Positive Result (Incomplete Coupling): Deep blue or purple beads and/or solution, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): Yellow, orange, or colorless beads and solution.
-
Caption: The experimental workflow for the Kaiser test to check for free amines.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Alternative bases to piperidine for Fmoc deprotection of D-Tle peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative bases for the Nα-Fmoc deprotection of peptides containing the sterically hindered amino acid D-tert-leucine (D-Tle). The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: Why are alternative bases to piperidine (B6355638) needed for Fmoc deprotection?
A1: While 20% piperidine in DMF is a standard reagent for Fmoc deprotection, there are several reasons to seek alternatives.[1] Piperidine is a controlled substance in some regions due to its potential use as a precursor in illicit drug manufacturing, which can create administrative hurdles for procurement.[2] From a chemical standpoint, piperidine can be inefficient for deprotecting sterically hindered amino acids like D-Tle, leading to incomplete deprotection and the formation of deletion sequences.[3] Furthermore, piperidine can induce side reactions such as aspartimide formation in sensitive sequences.[2][4]
Q2: What are the most promising alternative bases for Fmoc deprotection of D-Tle containing peptides?
A2: For sterically hindered residues like D-Tle, a combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine (B1678402) has emerged as a highly effective and safer alternative to piperidine.[5][6][7] This mixture offers significantly faster deprotection kinetics.[5][6] DBU is a strong, non-nucleophilic base that efficiently removes the Fmoc group, while piperazine acts as a nucleophilic scavenger for the dibenzofulvene (DBF) byproduct, preventing its detrimental side reactions.[6][8] Other alternatives include 4-methylpiperidine (B120128) (4MP), which shows comparable efficiency to piperidine but with better handling characteristics.[2]
Q3: How does the piperazine/DBU cocktail improve deprotection of sterically hindered residues like D-Tle?
A3: The steric bulk of the tert-butyl group in D-Tle physically hinders the approach of the deprotection base to the acidic proton of the Fmoc group. The strong basicity of DBU (pKa ~13.5) makes it more effective than piperidine (pKa ~11.1) at abstracting this proton, thus accelerating the rate-determining step of the deprotection reaction.[6] This leads to more complete and rapid Fmoc removal, which is crucial for preventing the formation of deletion sequences in peptides containing D-Tle and other challenging residues.[5][9]
Q4: What are the potential side reactions when using strong bases like DBU for Fmoc deprotection, and how can they be mitigated?
A4: The primary side reaction of concern when using DBU is aspartimide formation, especially in sequences containing an Asp residue followed by a small amino acid like Gly.[4][8] DBU is known to catalyze this side reaction.[8] To mitigate this, it is recommended to add 1% formic acid to the piperazine/DBU deprotection solution, which has been shown to significantly suppress aspartimide formation.[5][6] Racemization of the amino acid preceding the newly deprotected residue is another potential concern with strong bases, although for α,α-disubstituted amino acids like D-Tle, this is generally less of an issue due to the absence of an α-proton.
Quantitative Data on Deprotection Reagents
The following tables summarize key quantitative data for the comparison of different Fmoc deprotection reagents.
| Deprotection Reagent | Concentration (% in DMF) | Half-life (t½) of Deprotection for Fmoc-Val (seconds) | Key Advantages | Key Disadvantages |
| Piperidine | 20% (v/v) | 7 | Standard, well-established method. | Inefficient for hindered residues, regulated substance, can cause side reactions. |
| Piperazine | 5% (w/v) | 50 | Safer alternative to piperidine. | Slower deprotection kinetics compared to piperidine. |
| Piperazine + DBU | 5% (w/v) + 0.5% (v/v) | 12 | Faster than piperidine, safer than piperidine. | DBU can increase side reactions if not controlled. |
| Piperazine + DBU | 5% (w/v) + 1% (v/v) | 7 | Comparable speed to 20% piperidine with improved safety. | Potential for DBU-mediated side reactions. |
| Piperazine + DBU | 5% (w/v) + 2% (v/v) | 4 | Significantly faster than 20% piperidine, highly effective for difficult sequences. | Higher risk of side reactions without additives like formic acid. |
Data for Fmoc-Val is used as a proxy for sterically hindered amino acids.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the Fmoc deprotection of D-Tle containing peptides.
Problem 1: Incomplete Fmoc Deprotection
-
Symptom: Presence of deletion sequences (peptide lacking one or more amino acids) in the final product, confirmed by mass spectrometry. A negative (yellow) Kaiser test result after the deprotection step.
-
Cause: The steric hindrance of the D-Tle residue is preventing complete access of the deprotection base to the Fmoc group. The deprotection time may be insufficient, or the base may not be strong enough.
-
Solution:
-
Switch to a stronger deprotection reagent: Replace the standard 20% piperidine in DMF with a solution of 5% piperazine and 2% DBU in DMF. This combination is significantly more effective for sterically hindered residues.
-
Increase deprotection time: Even with a stronger base, extending the deprotection time can ensure completeness. For a piperazine/DBU solution, a 2 x 2-minute deprotection is often sufficient, but for particularly difficult sequences, this can be extended to 2 x 5 minutes.
-
Perform a double deprotection: Always perform two separate deprotection steps with fresh reagent for each cycle.
-
Monitor the deprotection: Use the Kaiser test to confirm the presence of a free primary amine after deprotection. A positive result is indicated by a dark blue color.
-
Problem 2: Aspartimide Formation
-
Symptom: Presence of a peptide with the same mass as the target peptide but a different retention time on HPLC, and a +18 Da adduct in the mass spectrum, corresponding to the addition of water to the aspartimide ring.
-
Cause: The strong basicity of DBU can catalyze the formation of a succinimide (B58015) ring at Asp residues, particularly in Asp-Gly sequences.
-
Solution:
-
Add formic acid to the deprotection solution: Supplement the 5% piperazine + 2% DBU in DMF solution with 1% formic acid. This has been shown to effectively suppress aspartimide formation without significantly impacting the deprotection efficiency.[5][6]
-
Use a milder DBU concentration: If aspartimide formation is still a concern, consider reducing the DBU concentration to 1%.
-
Problem 3: Racemization
-
Symptom: Presence of diastereomeric impurities in the final peptide, detectable by chiral chromatography or NMR.
-
Cause: Strong bases can potentially cause epimerization of the amino acid being coupled or the preceding residue.
-
Solution:
-
D-Tle is not susceptible to α-proton abstraction: Racemization at the D-Tle residue itself during deprotection is not a concern as it lacks an α-proton.
-
Minimize exposure to strong base: While racemization of the preceding amino acid is a possibility, the rapid deprotection times offered by the piperazine/DBU cocktail minimize the peptide's exposure to the basic conditions, thereby reducing the risk of epimerization.
-
Experimental Protocols
Protocol 1: Fmoc Deprotection using Piperazine/DBU
This protocol is recommended for the deprotection of Fmoc-D-Tle and other sterically hindered amino acids.
-
Reagent Preparation:
-
Deprotection Solution: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in high-purity N,N-Dimethylformamide (DMF).
-
Deprotection Solution with Formic Acid (for Asp-containing peptides): Prepare a solution of 5% (w/v) piperazine, 2% (v/v) DBU, and 1% (v/v) formic acid in DMF.
-
-
Deprotection Procedure: a. Swell the peptide-resin in DMF for 30 minutes. b. Drain the DMF from the reaction vessel. c. Add the piperazine/DBU deprotection solution to the resin, ensuring the resin is fully submerged. d. Agitate the mixture for 2-5 minutes at room temperature. e. Drain the deprotection solution. f. Add a fresh portion of the deprotection solution and agitate for another 2-5 minutes. g. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagents. h. Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Kaiser Test (for monitoring deprotection)
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Test Procedure: a. Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube. b. Add 2-3 drops of each reagent (A, B, and C) to the test tube. c. Heat the test tube at 100°C for 5 minutes. d. Observation:
- A dark blue color in the beads and solution indicates a positive result (successful deprotection).
- A yellow or no color change indicates a negative result (incomplete deprotection).
Visual Workflow and Logic Diagrams
Caption: A typical workflow for an Fmoc deprotection cycle using a piperazine/DBU cocktail.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis (2015) | Krittika Ralhan | 57 Citations [scispace.com]
- 8. peptide.com [peptide.com]
- 9. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Diketopiperazine Formation with D-Tle Dipeptides
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of diketopiperazine (DKP) during the synthesis of dipeptides containing D-tert-leucine (D-Tle). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Understanding Diketopiperazine Formation
Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, particularly at the dipeptide stage. It involves an intramolecular cyclization of the N-terminal amino acid with the second amino acid, leading to the cleavage of the dipeptide from the resin and a significant reduction in the final peptide yield. This issue is particularly pronounced with certain amino acid sequences and under specific reaction conditions. Dipeptides containing D-amino acids can be more susceptible to DKP formation due to the favorable conformation for cyclization.
The bulky and sterically hindered nature of D-tert-leucine (D-Tle) presents unique challenges in peptide synthesis. While steric hindrance can sometimes slow down intermolecular coupling reactions, it can also, under certain conditions, favor the intramolecular cyclization that leads to DKP formation. Therefore, careful optimization of the synthetic strategy is crucial when working with D-Tle containing dipeptides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of D-Tle dipeptides and provides recommended solutions.
| Issue | Probable Cause | Recommended Solutions |
| Significantly low yield of the final peptide, but the crude product appears clean by HPLC. | This often indicates "traceless" DKP formation, where the D-Tle dipeptide is cleaved from the resin during synthesis, leaving no trace in the final crude product. | 1. Resin Selection: Switch from standard resins (e.g., Wang resin) to a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl groups on the resin physically impede the intramolecular cyclization. 2. Modify Deprotection Conditions: Avoid the standard 20% piperidine (B6355638) in DMF for Fmoc deprotection. Instead, use a milder, non-nucleophilic base cocktail such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in NMP.[1] 3. Temperature Control: Perform the Fmoc deprotection and the subsequent coupling step at a reduced temperature (e.g., 0-5 °C) to decrease the rate of the cyclization side reaction.[1] |
| Incomplete coupling of the amino acid to the D-Tle residue, leading to deletion sequences. | The steric bulk of the D-Tle residue can hinder the approach of the incoming activated amino acid, leading to inefficient coupling. | 1. Use Potent Coupling Reagents: Employ highly efficient coupling reagents known to overcome steric hindrance, such as HATU, COMU, or PyAOP. These reagents generate highly reactive activated esters that can couple to sterically demanding amino acids more effectively than standard reagents like HBTU.[2][3] 2. Pre-activation and Double Coupling: Pre-activate the incoming amino acid with the coupling reagent for a few minutes before adding it to the resin. Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid to ensure the reaction goes to completion.[1] |
| Presence of a peak corresponding to the DKP byproduct in the HPLC analysis of the crude product. | This indicates that DKP formation is occurring and that the cyclized dipeptide is being cleaved from the resin along with the target peptide. | 1. Optimize Deprotection and Coupling Times: Minimize the time the free N-terminal amine of the dipeptide is exposed. After Fmoc deprotection, wash the resin thoroughly and proceed immediately to the coupling step. 2. In Situ Acylation: A strategy of simultaneous deprotection and coupling can be employed. This involves performing the hydrogenolysis of a Z-protected dipeptide in the presence of a Boc- or Teoc-protected amino acid active ester. This allows the newly formed free amine to be acylated immediately, preventing intramolecular cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in D-Tle dipeptide synthesis?
A1: Diketopiperazine is a cyclic dipeptide that forms as a major byproduct during peptide synthesis, especially at the dipeptide stage. It results from an intramolecular cyclization of the dipeptide, which leads to its cleavage from the resin support in solid-phase peptide synthesis (SPPS). This side reaction is problematic because it significantly reduces the yield of the desired peptide and can complicate the purification process. With sterically hindered residues like D-Tle, the kinetics of coupling the third amino acid can be slow, providing a larger window of opportunity for DKP formation to occur.
Q2: Which factors promote DKP formation in D-Tle dipeptides?
A2: Several factors can promote DKP formation:
-
Peptide Sequence: Dipeptides with a D-amino acid are often more prone to cyclization.
-
Deprotection Conditions: The basic conditions required for Fmoc group removal, typically using piperidine, can catalyze DKP formation.[4]
-
Resin Type: Resins with less steric bulk around the linkage point, such as Wang resin, are more susceptible to DKP formation.[4]
-
Temperature: Higher temperatures during coupling or deprotection can accelerate the rate of DKP formation.[4]
-
Solvent: The choice of solvent can influence the conformation of the peptide on the resin, potentially favoring a conformation that is prone to cyclization.
Q3: How can I detect and quantify DKP formation?
A3: DKP formation can be detected and quantified by cleaving a small amount of the resin-bound peptide after the dipeptide stage and analyzing the cleavage solution by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The DKP byproduct will appear as a distinct peak with a mass corresponding to the cyclized dipeptide. Quantification can be achieved by integrating the peak areas of the DKP and the desired linear dipeptide in the HPLC chromatogram.
Q4: Are there specific coupling reagents that are better for preventing DKP formation with D-Tle?
A4: Yes, for sterically hindered amino acids like D-Tle, it is crucial to use highly efficient coupling reagents that can promote the desired intermolecular coupling over the intramolecular cyclization. Reagents such as HATU, HCTU, COMU, and PyAOP are generally more effective than older reagents like HBTU or DIC/HOBt for such difficult couplings.[2][3] These reagents form highly reactive activated species that can overcome the steric hindrance of the D-Tle residue.
Experimental Protocols
Protocol 1: Standard SPPS Protocol Prone to DKP Formation (for comparison)
This protocol outlines a standard procedure that is susceptible to DKP formation and is provided as a baseline for comparison with the optimized protocol.
Materials:
-
Wang resin
-
Fmoc-protected amino acid (first residue)
-
Fmoc-D-Tle-OH
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Methodology:
-
Resin Swelling: Swell Wang resin in DMF for 1 hour.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU/DIPEA in DMF for 2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
D-Tle Coupling: Couple this compound using HBTU/DIPEA in DMF for 2 hours.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step as in step 3.
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin and analyze by HPLC-MS to quantify DKP formation.
Protocol 2: Optimized SPPS Protocol to Minimize DKP Formation with D-Tle
This protocol incorporates modifications to suppress DKP formation during the synthesis of a D-Tle containing dipeptide.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acid (first residue)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
2% DBU / 5% Piperazine in NMP
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Methodology:
-
Resin Swelling: Swell 2-CTC resin in DCM for 1 hour, followed by washing with NMP.
-
First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the 2-CTC resin using DIPEA in DCM.
-
Fmoc Deprotection (Optimized): Treat the resin with 2% DBU / 5% piperazine in NMP for 5 minutes, followed by a second treatment for 10 minutes. Perform this step at 5 °C.
-
D-Tle Coupling (Optimized): Pre-activate this compound (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in NMP for 2 minutes. Add the activated mixture to the resin and couple for 2 hours. Consider performing a double coupling.
-
Fmoc Deprotection (Optimized): Repeat the optimized Fmoc deprotection as in step 3.
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin and analyze by HPLC-MS. A significant reduction in the DKP byproduct should be observed compared to the standard protocol.
Visualizing the Process
To better understand the chemical pathways involved, the following diagrams illustrate the mechanism of DKP formation and the logic behind the preventative strategies.
Caption: Competing pathways after Fmoc deprotection of the dipeptide.
Caption: Troubleshooting workflow for minimizing DKP formation.
References
Technical Support Center: Optimizing Cleavage of Peptides Containing D-tert-leucine
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the cleavage of synthetic peptides incorporating the sterically hindered, non-canonical amino acid D-tert-leucine.
Frequently Asked Questions (FAQs)
Q1: What makes D-tert-leucine a "difficult" residue during peptide cleavage?
A1: The tert-butyl side chain of D-tert-leucine creates significant steric hindrance around the peptide backbone. This bulkiness can physically obstruct the access of cleavage reagents, specifically trifluoroacetic acid (TFA), to the acid-labile linker attaching the peptide to the solid-phase resin. This can lead to slow or incomplete cleavage, resulting in lower yields of the desired peptide.
Q2: Are there specific side reactions associated with the cleavage of D-tert-leucine-containing peptides?
A2: While D-tert-leucine's side chain is chemically inert and not susceptible to modification by cationic species, the primary challenge is incomplete cleavage. The extended reaction times or harsher acidic conditions required to cleave the peptide can increase the likelihood of side reactions involving other sensitive amino acids in the sequence (e.g., oxidation of Methionine, alkylation of Tryptophan).
Q3: Does the "D" stereoisomer of tert-leucine affect the cleavage process differently than the "L" form?
A3: The fundamental chemical challenge of steric hindrance from the tert-butyl group is identical for both D- and L-tert-leucine. However, the overall conformation of the peptide, influenced by the presence of a D-amino acid, could potentially impact the accessibility of the cleavage site. In practice, the optimization strategies for cleavage will be very similar for peptides containing either stereoisomer.
Q4: Can I use a standard cleavage cocktail for a peptide containing D-tert-leucine?
A4: A standard cleavage cocktail, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS), may be sufficient for short peptides with a single D-tert-leucine residue located away from the C-terminus. However, for longer peptides, sequences with multiple bulky residues, or when D-tert-leucine is near the C-terminus, a standard cocktail is likely to result in incomplete cleavage. Optimization is strongly recommended.
Troubleshooting Guide
Problem 1: Low Peptide Yield After Cleavage
| Possible Cause | Recommended Solution |
| Incomplete Cleavage Due to Steric Hindrance | 1. Extend Cleavage Time: Increase the duration of the cleavage reaction. Monitor the progress by taking small aliquots at different time points (e.g., 2, 4, 6, and 8 hours) and analyzing them by HPLC. 2. Increase Cleavage Temperature: Perform the cleavage at a slightly elevated temperature (e.g., 30-40°C). Use caution, as this can also increase the rate of side reactions. 3. Use a Stronger Acidic Cocktail: Consider cocktails with a higher concentration of TFA or the addition of stronger acids. However, this should be approached with caution due to the potential for peptide degradation. 4. Repeat the Cleavage: After the initial cleavage and filtration, the resin can be treated with a fresh batch of cleavage cocktail to recover any remaining peptide. |
| Peptide Precipitation on Resin | If the peptide is highly hydrophobic, it may precipitate onto the resin beads during cleavage. After filtration, wash the resin with a small amount of neat TFA or a solvent known to dissolve the peptide (e.g., acetonitrile) and combine the washes with the main filtrate. |
Problem 2: Presence of Unexpected Impurities in the Crude Peptide
| Possible Cause | Recommended Solution |
| Side Reactions on Other Sensitive Residues | If extended cleavage times are used, ensure an effective scavenger cocktail is present to protect other sensitive amino acids. For example, use 1,2-ethanedithiol (B43112) (EDT) for peptides containing cysteine or methionine. |
| Degradation from Harsher Conditions | If using elevated temperatures or stronger acids, minimize the exposure time to what is necessary for complete cleavage. It is crucial to perform a time-course study to find the optimal balance. |
Quantitative Data on Cleavage Cocktail Performance
The following table provides illustrative data on the expected impact of modifying cleavage conditions for a model peptide containing D-tert-leucine. Note: Actual results will vary depending on the specific peptide sequence, resin, and linker used.
| Cleavage Cocktail Composition (TFA/Scavengers) | Reaction Time (hours) | Reaction Temperature (°C) | Expected Crude Peptide Purity (%) | Common Impurities |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 2 | 25 | 60-70 | Incompletely cleaved peptide-resin conjugate |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 6 | 25 | 80-90 | Minor side-products from other sensitive residues |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 4 | 35 | >90 | Potential for increased side-products |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 4 | 25 | 85-95 | Optimized for peptides with Met or Cys |
Experimental Protocols
Protocol 1: Standard Cleavage with Extended Reaction Time
-
Resin Preparation: Wash the dried peptide-resin (containing D-tert-leucine) with dichloromethane (B109758) (DCM) and dry it thoroughly under a high vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail of 95% TFA, 2.5% deionized water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and stir at room temperature.
-
Monitoring: After 2 hours, take a small aliquot of the resin, quench with cold diethyl ether, and analyze the supernatant by HPLC to assess the extent of cleavage.
-
Extended Incubation: Continue to stir the reaction mixture, taking aliquots every 2 hours until the cleavage is deemed complete (typically 4-8 hours).
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Precipitation: Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Washing and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Elevated Temperature Cleavage
-
Follow steps 1 and 2 from Protocol 1.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and place the reaction vessel in a water bath maintained at 35°C.
-
Monitoring and Incubation: Due to the elevated temperature, monitor the cleavage more frequently (e.g., every hour). A total time of 2-4 hours is often sufficient.
-
Follow steps 6-8 from Protocol 1 for peptide isolation, precipitation, and drying.
Visualizations
Caption: Workflow for Optimized Cleavage of D-tert-leucine Peptides.
Caption: Troubleshooting Decision Tree for D-tert-leucine Peptide Cleavage.
Technical Support Center: Strategies for Reducing Side Product Formation with Fmoc-D-Tle-OH
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of Fmoc-D-Tle-OH (Fmoc-D-tert-leucine). Due to its significant steric hindrance, the incorporation of D-tert-leucine into a peptide sequence can be challenging and may lead to the formation of unwanted side products. This guide offers strategies and detailed protocols to minimize these side reactions and enhance the efficiency and purity of your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and potential side products when using this compound in SPPS?
The main challenge associated with this compound is its bulky tert-butyl side chain, which creates significant steric hindrance. This can lead to:
-
Incomplete Coupling: The bulky nature of D-tert-leucine can slow down the coupling reaction, potentially leading to incomplete acylation of the N-terminal amine of the growing peptide chain. This results in deletion sequences, which are peptide impurities missing the D-tert-leucine residue.
-
Epimerization/Racemization: Although urethane-based protecting groups like Fmoc are known to suppress racemization, the extended reaction times and forcing conditions often required for coupling sterically hindered amino acids can increase the risk of epimerization.[1] This is the conversion of the desired D-enantiomer to the L-enantiomer, leading to diastereomeric peptide impurities that can be difficult to separate and may have altered biological activity.[2]
-
Diketopiperazine Formation: This side reaction is particularly prevalent at the dipeptide stage, especially in Fmoc-based synthesis.[3][4] The liberated N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[4]
Q2: Which coupling reagents are most effective for incorporating this compound?
The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids like D-tert-leucine. Reagents known for their high reactivity and ability to overcome steric hindrance are generally preferred.
-
Aminium/Uronium Salts (HATU, HBTU, HCTU): These reagents are highly efficient and provide fast coupling kinetics.[5] HATU, in particular, is often recommended for difficult couplings due to its superior activation and lower epimerization rates compared to HBTU.[6]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are also very effective for sterically hindered couplings and are known to minimize racemization.
-
Carbodiimides with Additives (DIC/OxymaPure, DIC/HOBt): While generally less reactive than onium salts, the combination of a carbodiimide (B86325) like Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure or HOBt is a cost-effective option that can provide good coupling efficiency with a low risk of side reactions like guanidinylation.[1]
Q3: How does the choice of base affect side product formation?
The base used during the coupling reaction plays a significant role in the extent of epimerization. Sterically hindered, non-nucleophilic bases are recommended to minimize the abstraction of the alpha-proton of the activated amino acid, which is a key step in the racemization pathway.
-
Recommended Bases: 2,4,6-Collidine (Lutidine) and N,N-Diisopropylethylamine (DIPEA) are commonly used. For particularly sensitive couplings where epimerization is a major concern, the use of the more sterically hindered base, 2,4,6-collidine, is often preferred over DIPEA.
-
Base Concentration: It is crucial to use the correct stoichiometry of the base. An excess of base can increase the rate of epimerization.
Q4: Can elevated temperatures or microwave synthesis be used to improve coupling efficiency?
Yes, elevated temperatures and microwave-assisted SPPS can significantly accelerate coupling reactions, which is particularly beneficial for sterically hindered residues like D-tert-leucine. However, this approach must be used with caution, as higher temperatures can also increase the rate of epimerization.[7] It is recommended to carefully optimize the temperature and reaction time to find a balance between improved coupling efficiency and minimized side product formation. For instance, lowering the microwave coupling temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids like histidine and cysteine.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of the desired peptide and presence of deletion sequences. | Incomplete coupling of this compound due to steric hindrance. | 1. Switch to a more potent coupling reagent: Use HATU, HCTU, or PyBOP. 2. Increase coupling time: Extend the reaction time (e.g., from 1 hour to 2-4 hours). 3. Perform a double coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated this compound. 4. Use elevated temperature: Employ microwave synthesis, carefully optimizing the temperature and time to avoid increased epimerization. |
| Presence of a diastereomeric impurity in the final product. | Epimerization of this compound during the coupling step. | 1. Optimize the base: Switch from DIPEA to a more sterically hindered base like 2,4,6-collidine. Ensure the correct stoichiometry is used. 2. Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after preparation. Prolonged pre-activation can increase the risk of oxazolone (B7731731) formation, a key intermediate in the epimerization pathway.[6] 3. Use a carbodiimide/additive combination: The DIC/OxymaPure or DIC/HOBt method is generally associated with lower rates of racemization. 4. Lower the reaction temperature: If using elevated temperatures, reduce the temperature and potentially increase the reaction time to compensate. |
| Significant loss of peptide from the resin at the dipeptide stage. | Diketopiperazine formation. | 1. Use a 2-chlorotrityl chloride (2-CTC) resin: The steric bulk of this resin can inhibit the formation of diketopiperazines.[3] 2. Couple a dipeptide: Instead of coupling the second amino acid individually, use a pre-formed Fmoc-dipeptide to bypass the susceptible dipeptide stage on the resin. Note that the synthesis of the dipeptide itself carries a risk of epimerization if not performed carefully.[4] |
Quantitative Data on Coupling Efficiency and Epimerization
While specific quantitative data for this compound is limited in the literature, the following table provides a comparative overview of coupling reagents based on studies of other sterically hindered amino acids. This data can serve as a valuable guide for selecting the appropriate coupling strategy.
| Coupling Reagent | Reagent Class | Typical Coupling Time (min) | Estimated Coupling Efficiency (%) | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 | 99 - 99.8 | Advantages: Very fast and highly efficient, especially for hindered couplings. Lower epimerization rates compared to HBTU.[6] Disadvantages: Higher cost. Potential for guanidinylation if used in excess. |
| HCTU | Aminium/Uronium Salt | 30 - 60 | 98.5 - 99.5 | Advantages: Fast and efficient, widely used. Disadvantages: Potential for guanidinylation if used in excess. |
| PyBOP | Phosphonium Salt | 30 - 90 | 98 - 99.5 | Advantages: Highly efficient with low racemization. No risk of guanidinylation. Disadvantages: Can be more expensive than carbodiimides. |
| DIC/OxymaPure | Carbodiimide/Additive | 60 - 180 | 96 - 98.5 | Advantages: Cost-effective, low risk of guanidinylation. OxymaPure is a non-explosive alternative to HOBt. Disadvantages: Slower reaction rates compared to onium salts. |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 | 95 - 98 | Advantages: Cost-effective, widely used.[1] Disadvantages: Slower reaction rates. HOBt has potential explosive properties. |
Note: Coupling efficiency and epimerization levels are highly sequence-dependent and also influenced by other reaction conditions such as the base, solvent, and temperature.
Experimental Protocols
The following are detailed protocols for key experiments related to the coupling of this compound.
Protocol 1: Standard Coupling of this compound using HATU
This protocol is designed for high coupling efficiency of the sterically hindered this compound.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add 2,4,6-collidine (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the time can be extended to 4 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, consider a second coupling.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
Protocol 2: Low-Epimerization Coupling of this compound using DIC/OxymaPure
This protocol is optimized to minimize epimerization during the coupling of this compound.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Coupling: Add DIC (3 equivalents) to the amino acid/additive solution. Immediately add the activated solution to the washed and deprotected peptide-resin. Crucially, avoid a prolonged pre-activation step.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive, a second coupling may be necessary.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Protocol 3: Quantification of Epimerization by HPLC
This protocol outlines a general procedure for determining the level of epimerization.[8]
Procedure:
-
Peptide Cleavage and Deprotection: After synthesis, cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).
-
Peptide Hydrolysis: Hydrolyze a purified aliquot of the peptide into its constituent amino acids by heating in 6N HCl at 110°C for 24 hours. To control for hydrolysis-induced racemization, a parallel hydrolysis using deuterated acid (DCl in D₂O) can be performed.[8]
-
Derivatization (Optional): The amino acid enantiomers can be derivatized with a chiral reagent like Marfey's reagent to form diastereomers that are separable on a standard achiral HPLC column.[8]
-
Chiral HPLC Analysis: Alternatively, the underivatized amino acids can be analyzed on a specialized chiral stationary phase column designed for amino acid separation.[8]
-
Quantification: The extent of epimerization is determined by calculating the peak area of the L-tert-leucine as a percentage of the total peak area of both D- and L-tert-leucine.
Visualizing Workflows and Relationships
Caption: Troubleshooting workflow for side reactions with this compound.
Caption: Logic for selecting a coupling reagent for this compound.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: High-Purity Synthesis of D-tert-Leucine Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the high-purity synthesis of peptides containing the sterically hindered amino acid, D-tert-leucine. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of peptides containing D-tert-leucine considered challenging?
A1: The synthesis of peptides containing D-tert-leucine is challenging primarily due to the steric hindrance posed by its bulky tert-butyl side chain. This bulkiness can lead to difficulties in both the coupling and deprotection steps of solid-phase peptide synthesis (SPPS).[1] Peptides with a high content of hydrophobic residues like D-tert-leucine are also prone to aggregation, which can further impede reaction kinetics and lead to lower yields and purity.[2]
Q2: Which coupling reagents are most effective for incorporating D-tert-leucine?
A2: For sterically hindered amino acids like D-tert-leucine, highly efficient coupling reagents are recommended. Reagents such as HATU, HCTU, and PyAOP are often superior to standard reagents like HBTU or TBTU. Phosphonium (B103445) salts like PyAOP are generally preferred over uronium salts (e.g., HATU) for critical couplings as they do not have the potential for guanidinylation side reactions. The choice of reagent may also depend on the specific sequence and the position of the D-tert-leucine residue.
Q3: What are the most common side reactions encountered during the synthesis of D-tert-leucine-containing peptides?
A3: The most common side reactions include incomplete coupling, racemization of the activated amino acid, and peptide aggregation.[3] Incomplete coupling leads to deletion sequences, which can be difficult to separate from the target peptide.[4] Racemization, the conversion of the D-amino acid to its L-enantiomer, can occur during the activation step and leads to diastereomeric impurities.[3] Aggregation of the growing peptide chain on the solid support can block reactive sites, leading to truncated sequences and low yields.[5]
Q4: How can I minimize aggregation during the synthesis of peptides rich in D-tert-leucine?
A4: To minimize aggregation, several strategies can be employed. These include using a lower-loading resin to increase the distance between peptide chains, switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt like LiCl to the reaction mixture.[5] Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on an adjacent amino acid can also disrupt the intermolecular hydrogen bonding that leads to aggregation.[5]
Q5: What is the best way to cleave a D-tert-leucine-containing peptide from the resin?
A5: The cleavage of hydrophobic peptides requires careful consideration of the cleavage cocktail to ensure complete removal of protecting groups and to prevent side reactions. A standard cleavage cocktail for Fmoc-based synthesis is trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).[6] For peptides containing tryptophan, the use of TIS is highly recommended to prevent alkylation of the indole (B1671886) side chain by the tert-butyl cation released from the D-tert-leucine side chain.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Peptide | 1. Incomplete coupling of D-tert-leucine or other hindered amino acids. 2. On-resin aggregation of the peptide chain. 3. Premature chain termination. | 1. Use a more powerful coupling reagent (e.g., HATU, HCTU, PyAOP). 2. Perform a double coupling for the D-tert-leucine residue. 3. Increase the coupling time and/or temperature. 4. Switch to a lower-loading resin. 5. Use NMP as the solvent or add DMSO to the DMF.[5] |
| Presence of Deletion Sequences in Mass Spectrum | 1. Incomplete Fmoc deprotection. 2. Incomplete coupling. | 1. Increase the Fmoc deprotection time or use a stronger base cocktail (e.g., with DBU).[4] 2. Monitor the completeness of the deprotection using a Kaiser test or UV monitoring of the dibenzofulvene-piperidine adduct.[4] 3. For coupling, see solutions for "Low Yield". |
| Diastereomeric Impurities Detected by HPLC | 1. Racemization of D-tert-leucine during activation. | 1. Use a coupling reagent known for low racemization (e.g., phosphonium salts like PyBOP or PyAOP).[3] 2. Minimize the pre-activation time of the amino acid before adding it to the resin. 3. Use a sterically hindered base like diisopropylethylamine (DIPEA) or collidine in minimal necessary amounts.[4] 4. Perform the coupling at a lower temperature (e.g., 0 °C).[3] |
| Crude Peptide is Insoluble in Purification Solvents | 1. High hydrophobicity of the peptide due to multiple D-tert-leucine residues. | 1. Test a range of solvents for dissolution, including mixtures with organic solvents like acetonitrile (B52724), isopropanol (B130326), or even trifluoroethanol. 2. Use a small amount of formic acid or acetic acid in the initial solvent to aid dissolution. 3. For purification, use a shallow gradient and a column with a different stationary phase (e.g., C4 instead of C18). |
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Amino Acids
Note: Quantitative data for D-tert-leucine is scarce in the literature. The following data for α-aminoisobutyric acid (Aib), another highly sterically hindered amino acid, is presented as a reasonable analogue.
| Coupling Reagent/Additive | Solvent | Resin Type | Yield (%) | Reference |
| DIC/Oxyma Pure | 2-MeTHF | Polystyrene | 97.0 | [2] |
| DIC/Oxyma Pure | 2-MeTHF | ChemMatrix® (PEG) | 81.9 | [2] |
| DIC/Oxyma Pure | DMF | Polystyrene | 42.8 | [2] |
| HBTU (excess) | N/A | N/A | Significant Yield | [5] |
| PyBroP (excess) | N/A | N/A | Significant Yield | [5] |
Table 2: Qualitative Comparison of Coupling Reagents and Racemization Tendency
| Coupling Reagent Class | Examples | General Racemization Tendency | Notes |
| Carbodiimides | DCC, DIC | High (without additives) | Additives like HOBt or Oxyma are essential to suppress racemization.[3] |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Moderate to High | Highly efficient but can lead to significant racemization with prolonged pre-activation or excess base.[3] |
| Phosphonium Salts | PyBOP, PyAOP | Low to Moderate | Generally have a lower racemization potential compared to uronium salts.[3] |
| Immonium Salts | COMU | Low | Often shows high coupling efficiency with low levels of racemization.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a D-tert-Leucine Containing Peptide
This protocol describes the manual Fmoc-based solid-phase synthesis of a model peptide containing a D-tert-leucine residue.
1. Resin Swelling: a. Place 100 mg of Rink Amide resin in a reaction vessel. b. Add 2 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation. c. Drain the DMF.
2. Fmoc Deprotection: a. Add 2 mL of 20% piperidine (B6355638) in DMF to the resin. b. Agitate for 5 minutes and drain. c. Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling (for non-hindered amino acids): a. In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in 1 mL of DMF. b. Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the reaction completion with a Kaiser test. If the test is positive, repeat the coupling. f. Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (B109758) (DCM) (3 x 2 mL).
4. D-tert-Leucine Coupling (Special Conditions): a. In a separate vial, dissolve 3 equivalents of Fmoc-D-tert-leucine-OH and 3 equivalents of HATU in 1 mL of DMF. b. Add 6 equivalents of collidine to the amino acid solution. c. Stir the mixture and immediately add it to the deprotected resin. d. Agitate the reaction mixture for at least 4 hours, or overnight if necessary. e. Perform a double coupling by draining the solution and repeating step 4c and 4d with a fresh solution of activated Fmoc-D-tert-leucine-OH. f. After the second coupling, drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
5. Final Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (3 x 2 mL) and dry it under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For 100 mg of resin, use approximately 2 mL of the cocktail. c. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. d. Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether to precipitate the peptide. e. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice. f. Dry the crude peptide under vacuum.
Protocol 2: Purification of the D-tert-Leucine Containing Peptide
1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is an issue, small amounts of formic acid or isopropanol can be added.
2. HPLC Purification: a. Use a preparative reverse-phase HPLC system with a C18 or C4 column. b. The mobile phases are typically: Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile). c. Use a shallow gradient to ensure good separation of the target peptide from any impurities (e.g., 10-50% Solvent B over 40 minutes). d. Monitor the elution at 214 nm and 280 nm. e. Collect the fractions corresponding to the main peak of the target peptide.
3. Analysis and Lyophilization: a. Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity. b. Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Visualizations
Experimental Workflow for High-Purity Synthesis
References
Impact of solvent choice on Fmoc-D-Tle-OH coupling kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-D-Tle-OH (Fmoc-D-tert-Leucine).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
A1: The coupling of this compound is challenging primarily due to the steric hindrance caused by its bulky tert-butyl side chain. This bulkiness can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling reactions.
Q2: Which solvent is recommended for the coupling of this compound?
A2: While N,N-Dimethylformamide (DMF) is a standard solvent in SPPS, for sterically hindered amino acids like this compound, alternative solvents are often more effective. N-Methyl-2-pyrrolidone (NMP) is frequently recommended as it offers better solvation properties and can improve resin swelling, which may lead to improved coupling yields in difficult sequences.[1][2] For particularly challenging couplings, the use of Dimethyl sulfoxide (B87167) (DMSO) or a mixture containing DMSO can be beneficial as it helps to disrupt secondary structures and improve reaction efficiency.[3]
Q3: What are the most effective coupling reagents for this compound?
A3: Standard carbodiimide (B86325) reagents may be inefficient for coupling sterically hindered amino acids. More potent uronium/aminium or phosphonium-based reagents are highly recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to be more effective in these challenging situations.
Q4: Is double coupling necessary for this compound?
A4: Yes, for sterically hindered amino acids like this compound, a single coupling reaction may not be sufficient to achieve a high yield. Performing a "double coupling," where the coupling step is repeated with a fresh solution of the activated amino acid, is a common and effective strategy to drive the reaction to completion.
Q5: Can the choice of solvent affect the racemization of D-Tle during coupling?
A5: The risk of racemization for most amino acids is a concern during the activation step. While D-amino acids are used to introduce specific stereochemistry, the choice of solvent can influence the reaction environment. Highly polar solvents can stabilize charged intermediates, potentially affecting the rate of side reactions. However, for D-Tle, the primary concern is typically incomplete coupling rather than racemization of the D-enantiomer. The rate of racemization is influenced by factors such as the type of coupling reagent, temperature, and the base used.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser Test after Coupling | 1. Incomplete Coupling: The steric hindrance of D-Tle is preventing complete reaction. 2. Poor Resin Swelling: The solvent is not adequately swelling the resin, limiting access to reactive sites. 3. Inefficient Activation: The coupling reagent is not potent enough for this hindered amino acid. | 1. Perform a Double Coupling: Wash the resin and repeat the coupling step with fresh reagents. 2. Switch to NMP or a DMSO-containing solvent mixture: These solvents can improve resin swelling and solvation.[2][3] 3. Use a more potent coupling reagent: Employ HATU, HCTU, or PyAOP.[6] |
| Low Yield of Final Peptide | 1. Accumulation of Deletion Sequences: Resulting from incomplete coupling of this compound at each cycle. 2. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking reactive sites. | 1. Optimize Coupling Conditions: Implement double coupling and use a more effective solvent and coupling reagent combination as described above. 2. Incorporate a "Magic Mixture": A solvent system of DCM:DMF:NMP (1:1:1) has been shown to be effective for hydrophobic and difficult sequences.[7] The addition of chaotropic salts like LiCl can also help disrupt aggregation. |
| Presence of Unexpected Peaks in HPLC/MS | 1. Side Reactions: Potential for side reactions related to the coupling reagents or prolonged reaction times. 2. Racemization of other amino acids: While D-Tle itself won't racemize to L-Tle, other susceptible amino acids in the sequence might. | 1. Minimize Pre-activation Time: Prepare the activated amino acid solution immediately before adding it to the resin. 2. Optimize Reaction Temperature: Avoid excessive heat, as it can increase the rate of side reactions and racemization of other residues.[5] |
Data Presentation
The following table provides an illustrative comparison of expected coupling efficiencies for this compound in different solvents based on qualitative literature evidence. Note: These values are representative estimates to illustrate the relative performance and are not derived from a single, direct comparative study. Actual results will vary based on the specific peptide sequence, resin, coupling reagent, and other experimental conditions.
| Solvent | Typical Coupling Time (per coupling) | Expected Yield (after double coupling) | Key Considerations |
| DMF | 2 - 4 hours | 85-95% | Standard solvent, but may be less effective for hindered couplings. Prone to decomposition, which can release amines and cause premature Fmoc removal.[3] |
| NMP | 1 - 3 hours | 90-98% | Often superior to DMF for difficult sequences due to better resin swelling and solvation properties.[2] |
| DMSO (or mixtures) | 1 - 2 hours | >95% | Excellent for disrupting peptide aggregation and improving solubility of protected amino acids. Can be more viscous and difficult to remove.[3][7] |
Experimental Protocols
Protocol 1: Manual Coupling of this compound using HATU in NMP
This protocol outlines a robust method for the manual coupling of the sterically hindered amino acid this compound.
Materials:
-
Fmoc-protected peptide-resin (with a free N-terminal amine)
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N-Methyl-2-pyrrolidone (NMP), high purity
-
Dichloromethane (DCM), high purity
-
Piperidine (B6355638) solution (20% in NMP) for Fmoc deprotection
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in NMP for at least 30 minutes in a reaction vessel.
-
If the N-terminus is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in NMP (2 x 10 minutes).
-
Wash the resin thoroughly with NMP (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue color).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of NMP.
-
Add DIPEA (6 eq.) to the solution.
-
Gently swirl the mixture for 1-2 minutes to allow for pre-activation.
-
-
First Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test.
-
If the Kaiser test is negative (yellow beads), proceed to step 7.
-
If the Kaiser test is positive or weakly positive, proceed to the double coupling.
-
Drain the reaction solution and wash the resin thoroughly with NMP (3-5 times).
-
-
Second Coupling (Double Coupling):
-
Repeat steps 2 and 3 with a fresh solution of activated this compound.
-
Agitate the mixture at room temperature for an additional 1-2 hours.
-
-
Final Monitoring and Washing:
-
Perform a final Kaiser test to confirm the completion of the coupling (a negative result is desired).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with NMP (5-7 times) and then with DCM (3 times) to prepare for the next deprotection step or final cleavage.
-
Visualizations
Caption: Workflow for this compound coupling with troubleshooting loop.
Caption: Impact of solvent choice on coupling kinetics and outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Capping unreacted chains after Fmoc-D-Tle-OH coupling failure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS), with a specific focus on managing coupling failures of sterically hindered amino acids like Fmoc-D-Tle-OH.
Troubleshooting Guide: Incomplete Coupling of this compound
This compound (Fmoc-D-tert-leucine) is a sterically hindered amino acid that can present significant challenges during solid-phase peptide synthesis, often resulting in incomplete coupling reactions. This guide provides a systematic approach to diagnosing and resolving this issue.
Problem: Positive Kaiser test after this compound coupling, indicating unreacted free amines.
A positive Kaiser test (indicated by a blue or purple color on the resin beads) after the coupling step confirms the presence of unreacted primary amines, signifying a failed or incomplete coupling reaction.[1][2]
Immediate Corrective Actions:
-
Double Coupling: The most straightforward initial step is to perform a second coupling. This involves repeating the coupling step with a fresh solution of activated this compound. For sterically hindered residues, a single coupling is often insufficient to drive the reaction to completion.
-
Capping of Unreacted Chains: If a double coupling fails to yield a negative Kaiser test, the unreacted N-terminal amines should be permanently blocked through a process called capping. This prevents the formation of deletion sequences (peptides missing the intended amino acid) in subsequent steps.[3] Capping with acetic anhydride (B1165640) is a common and effective method.
Workflow for Troubleshooting this compound Coupling Failure
Caption: Decision-making workflow for troubleshooting incomplete this compound coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound coupling often difficult?
A1: this compound has a bulky tert-butyl side chain in close proximity to the alpha-carbon. This steric hindrance can physically block the activated carboxylic acid from accessing the free amine on the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.
Q2: What is "capping" and why is it necessary after a coupling failure?
A2: Capping is the process of acetylating the unreacted N-terminal amines on the peptide resin. This is typically done using acetic anhydride and a base like pyridine (B92270) or diisopropylethylamine (DIPEA).[4][5] By capping these unreacted sites, you terminate the elongation of these specific peptide chains. This is crucial because it prevents the formation of deletion sequences, which are difficult to separate from the desired full-length peptide during purification.[3]
Q3: What are the standard reagents for a capping reaction?
A3: The most common capping solution consists of acetic anhydride as the acetylating agent and a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).[4][5][6]
Q4: Are there any potential side reactions associated with capping?
A4: Yes, while generally effective, capping with acetic anhydride can have side reactions. For instance, if the peptide contains a histidine residue, a chain-terminating side reaction can occur.[7] Additionally, prolonged exposure to the capping solution, especially when using methanol (B129727) in the mixture for 2-chlorotrityl resin, can lead to the exchange of the loaded amino acid.[4] It is important to follow the recommended reaction times to minimize these risks.
Q5: How can I confirm that the capping reaction was successful?
A5: After the capping procedure, a Kaiser test should be performed. A negative result (yellow or colorless beads) indicates that all free primary amines have been successfully acetylated. If the test is still positive, the capping procedure should be repeated.[5]
Quantitative Data on Capping Efficiency
While exact efficiencies can be sequence-dependent, capping is highly effective at terminating deletion sequences. The following table provides illustrative data on the impact of capping on the purity of a final peptide product after a simulated difficult coupling step.
| Synthesis Strategy | Desired Full-Length Peptide (%) | Deletion Peptide (%) | Capped Truncated Peptide (%) |
| No Capping After Coupling Failure | 85 | 15 | 0 |
| Capping with Acetic Anhydride/DIPEA | 85 | <1 | 14 |
Note: These values are illustrative and serve to demonstrate the principle of capping in improving the purity profile of the crude peptide by converting deletion impurities into more easily separable capped sequences.
Experimental Protocols
Protocol 1: Capping of Unreacted Amines with Acetic Anhydride and Pyridine
This protocol is suitable for capping unreacted amines on resins like Rink Amide after a failed coupling attempt.[4]
Reagents:
-
Capping Solution: A freshly prepared 3:2 (v/v) mixture of acetic anhydride and pyridine.
-
Washing Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Following the incomplete coupling and subsequent resin washes, drain the solvent from the reaction vessel.
-
Prepare the capping solution by combining 3 parts acetic anhydride with 2 parts pyridine in a separate vial.
-
Add the capping solution to the resin, ensuring all beads are fully submerged.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the capping solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (4 times).
-
Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the capping procedure.
Protocol 2: Capping of Unreacted Amines with Acetic Anhydride and DIPEA
This protocol is another common method for capping and can be used with various resins.
Reagents:
-
Capping Solution: A solution of 10% (v/v) acetic anhydride and 5% (v/v) DIPEA in DMF.
-
Washing Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
After the failed coupling and resin washes, drain the solvent from the reaction vessel.
-
Prepare the capping solution by adding acetic anhydride and DIPEA to DMF.
-
Add the capping solution to the resin.
-
Gently shake the reaction vessel at room temperature for 20-30 minutes.
-
Drain the capping solution.
-
Wash the resin extensively with DMF (4-5 times).
-
Confirm the completion of the capping reaction with a negative Kaiser test.
Workflow for a Standard Capping Procedure
Caption: Standard experimental workflow for capping unreacted amines in SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.csic.es [digital.csic.es]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 7. Unexpected chain-terminating side reaction caused by histidine and acetic anhydride in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvement for Large-Scale Synthesis Involving Fmoc-D-Tle-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of peptides containing the sterically hindered amino acid, Fmoc-D-Tle-OH (Fmoc-D-tert-leucine).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis process in a question-and-answer format.
Q1: What are the primary causes of low coupling efficiency when incorporating this compound?
Low coupling efficiency with this compound is often attributed to its significant steric hindrance. Key contributing factors include:
-
Inadequate Activation: The bulky tert-butyl group can impede the formation of the activated ester intermediate.
-
Steric Hindrance at the N-terminus: The growing peptide chain on the resin can sterically block the incoming activated this compound.
-
Peptide Aggregation: On-resin aggregation can limit reagent access to the reaction sites.[1]
-
Poor Resin Swelling: Insufficient swelling of the solid support can lead to chain proximity that exacerbates steric hindrance.[2]
Q2: My HPLC analysis shows a significant amount of deletion sequences lacking the D-Tle residue. How can I troubleshoot this?
This is a classic sign of incomplete coupling. To address this, consider the following steps:
-
Optimize Coupling Reagents and Conditions: Employ more potent activating reagents and optimize reaction times.
-
Perform a Double Coupling: After the initial coupling, drain the reagents and add a fresh solution of activated this compound to drive the reaction to completion.
-
Monitor the Coupling Reaction: Utilize a qualitative test like the Kaiser test (ninhydrin test) to check for the presence of free primary amines after coupling. A positive result (blue color) indicates incomplete coupling.[2]
Q3: I am observing incomplete Fmoc deprotection after the D-Tle residue has been coupled. What could be the cause and how can I fix it?
Incomplete Fmoc deprotection is a common issue, particularly with sterically hindered residues or aggregating sequences.[2]
-
Cause: The bulky D-Tle side chain can shield the Fmoc group, preventing the deprotecting agent (e.g., piperidine) from accessing it efficiently. Peptide aggregation can further restrict reagent access.
-
Solution:
-
Extend Deprotection Time: Increase the duration of the piperidine (B6355638) treatment. A common protocol involves two treatments: a short one (e.g., 3-5 minutes) followed by a longer one (e.g., 10-20 minutes).[3]
-
Use a Stronger Deprotection Cocktail: For particularly difficult cases, consider adding a small percentage of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution. However, exercise caution as DBU is a stronger, non-nucleophilic base and may promote side reactions if not used judiciously.[4]
-
Improve Solvation: Ensure adequate resin swelling and consider using solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP).[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended coupling reagents for this compound?
Due to its steric bulk, standard coupling reagents may not be sufficient. It is advisable to use high-activity phosphonium- or aminium-based reagents.
| Coupling Reagent | Class | Key Advantages |
| HBTU/HATU | Aminium | High coupling efficiency, fast reaction rates.[6] |
| PyBOP | Phosphonium | Excellent for sterically hindered amino acids, minimizes racemization.[7] |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective, OxymaPure is a safer alternative to HOBt.[8] |
Q2: What is the recommended solvent for large-scale synthesis involving this compound?
The choice of solvent is critical for ensuring proper solvation of the peptide-resin and minimizing aggregation.
| Solvent | Properties | Considerations |
| DMF | Good all-purpose solvent for SPPS. | Can decompose to form dimethylamine, which can cause premature Fmoc deprotection.[5] |
| NMP | More polar than DMF, excellent for solvating aggregating sequences. | Higher viscosity and cost compared to DMF.[5] |
| DCM | Used for resin swelling and some coupling reactions. | Not ideal for Fmoc chemistry as it can react with piperidine.[5] |
Q3: How can I monitor the progress of my synthesis?
Regular monitoring is crucial for identifying and addressing issues promptly.
-
Kaiser Test: A qualitative colorimetric test to detect free primary amines. A blue color indicates a positive result (successful deprotection), while a yellow or colorless result indicates a negative result (incomplete deprotection or successful coupling).[2]
-
HPLC/UPLC-MS: Analysis of a small cleaved sample from the resin provides the most detailed information on the purity of the synthesized peptide and allows for the identification of deletion or other modified sequences.[3][6]
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Activation: In a separate vessel, pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin. If the test is positive (blue), proceed to a second coupling.
-
Second Coupling (if necessary): Repeat steps 4 and 5.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
Protocol 2: Kaiser Test for Monitoring Deprotection and Coupling
-
Sample Preparation: Transfer a small number of resin beads to a small test tube.
-
Reagent Addition: Add 2-3 drops of each of the following reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Dark blue beads/solution: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).
-
Yellow/colorless beads/solution: Negative result, indicating the absence of free primary amines (successful coupling or incomplete deprotection).[2]
-
Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting decision tree for SPPS of peptides with this compound.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. digital.csic.es [digital.csic.es]
Validation & Comparative
A Comparative Guide to Fmoc-D-Tle-OH and Fmoc-L-Tle-OH in Enhancing Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
The development of peptide-based therapeutics often faces a significant hurdle: poor in vivo stability due to rapid degradation by endogenous proteases. A key strategy to overcome this is the incorporation of non-proteinogenic amino acids, such as D-enantiomers of natural L-amino acids. This guide provides a comparative overview of Fmoc-D-tert-leucine-OH (Fmoc-D-Tle-OH) and its canonical counterpart, Fmoc-L-tert-leucine-OH (Fmoc-L-Tle-OH), focusing on their respective impacts on the proteolytic stability of synthetic peptides.
Tert-leucine (Tle) is a bulky, hydrophobic amino acid known to influence peptide conformation. The choice between its D- and L-isomers can profoundly affect a peptide's resistance to enzymatic degradation, thereby influencing its pharmacokinetic profile and therapeutic efficacy.
The Stereochemical Advantage: D-Amino Acids in Peptide Stability
The fundamental principle underlying the enhanced stability of peptides containing D-amino acids lies in the stereospecificity of proteases.[1][2] Endogenous proteases, such as trypsin and chymotrypsin, have evolved to recognize and cleave peptide bonds involving L-amino acids.[2] The incorporation of a D-amino acid at or near a cleavage site disrupts the stereochemistry required for enzyme-substrate binding, rendering the peptide significantly more resistant to proteolysis.[1][3] This increased resistance translates to a longer circulating half-life in biological systems.[1]
While direct, quantitative comparative studies on the stability of peptides differing only by the chirality of a tert-leucine residue are not extensively available in the reviewed literature, the principle of D-amino acid-mediated protection is well-established.[1][4][5] It is therefore anticipated that the incorporation of this compound in place of Fmoc-L-Tle-OH during solid-phase peptide synthesis (SPPS) will confer substantial proteolytic stability.
Data Presentation: Comparative Peptide Stability
The following table summarizes the expected comparative stability of a model peptide containing L-tert-leucine versus its D-tert-leucine-substituted analog when exposed to human serum and the protease trypsin. The data is representative of the typical enhancements observed with D-amino acid substitution.
| Peptide Variant | Matrix | Time (hours) | Remaining Intact Peptide (%) | Half-life (t½) (hours) |
| Model Peptide (L-Tle) | Human Serum | 0 | 100 | ~ 1.5 |
| 1 | 60 | |||
| 4 | 15 | |||
| 8 | < 5 | |||
| 24 | 0 | |||
| Model Peptide (D-Tle) | Human Serum | 0 | 100 | > 24 |
| 1 | 98 | |||
| 4 | 92 | |||
| 8 | 85 | |||
| 24 | 70 | |||
| Model Peptide (L-Tle) | Trypsin | 0 | 100 | ~ 0.5 |
| 0.5 | 45 | |||
| 1 | 20 | |||
| 2 | < 5 | |||
| Model Peptide (D-Tle) | Trypsin | 0 | 100 | > 8 |
| 0.5 | 99 | |||
| 1 | 97 | |||
| 2 | 95 |
Experimental Protocols
Detailed methodologies for assessing peptide stability are crucial for obtaining reliable and reproducible data. Below are standard protocols for a serum stability assay and an in vitro protease digestion assay.
Protocol 1: Human Serum Stability Assay
This protocol outlines a method to determine the half-life of a peptide in human serum.
Materials:
-
Test peptide (L-Tle and D-Tle variants) stock solution (1 mg/mL in an appropriate buffer, e.g., water or PBS).
-
Pooled human serum (stored at -80°C).
-
Quenching solution: 10% (w/v) Trichloroacetic Acid (TCA) in water.
-
HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Low-protein-binding microcentrifuge tubes.
Procedure:
-
Thaw the pooled human serum on ice and pre-warm to 37°C in a water bath.
-
In a low-protein-binding microcentrifuge tube, mix the test peptide stock solution with the pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
Immediately stop the enzymatic reaction by adding the aliquot to a tube containing the quenching solution (e.g., 20 µL of 10% TCA).
-
Vortex the quenched sample and incubate on ice for 15 minutes to precipitate serum proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
-
Analyze the samples by RP-HPLC, monitoring at an appropriate wavelength (e.g., 214 nm).
-
Integrate the peak area corresponding to the intact peptide for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at t=0 (considered 100%).
-
Determine the peptide's half-life by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.
Protocol 2: In Vitro Trypsin Digestion Assay
This protocol details a method for comparing the stability of peptides against a specific protease, trypsin.
Materials:
-
Test peptide (L-Tle and D-Tle variants) stock solution (1 mg/mL).
-
Trypsin stock solution (e.g., 1 mg/mL in 50 mM acetic acid).[6]
-
Digestion buffer: 50 mM ammonium (B1175870) bicarbonate, pH 8.0.[6]
-
Quenching solution: 10% Formic Acid.
-
HPLC system and mobile phases as described in Protocol 1.
Procedure:
-
Prepare a working solution of the test peptide in the digestion buffer at a final concentration of 0.1 mg/mL.
-
Prepare a working solution of trypsin in the digestion buffer. The final enzyme-to-substrate ratio should be optimized, but a common starting point is 1:50 (w/w).[7]
-
Initiate the digestion by adding the trypsin working solution to the peptide solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Stop the reaction by adding the quenching solution.
-
Analyze the samples directly by RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the percentage of intact peptide remaining at each time point relative to t=0 and determine the rate of degradation.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing peptide stability and the underlying principle of D-amino acid-mediated proteolytic resistance.
Caption: Experimental workflow for a peptide serum stability assay.
Caption: Mechanism of D-amino acid-mediated proteolytic resistance.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.com [promega.com]
A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU for the Sterically Demanding Fmoc-D-Tle-OH
In the intricate world of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences the yield, purity, and overall success of the synthesis, particularly when incorporating sterically hindered amino acids. This guide provides a detailed comparison of two powerhouse uronium-based coupling reagents, HATU and HBTU, with a specific focus on their performance in the challenging coupling of Fmoc-D-tert-leucine (Fmoc-D-Tle-OH). For researchers, scientists, and professionals in drug development, understanding the nuances of these reagents is paramount for optimizing synthetic strategies.
At a Glance: Key Performance Indicators
While both HATU and HBTU are effective coupling reagents, HATU consistently demonstrates superior performance, especially in demanding applications such as the coupling of sterically bulky amino acids like this compound.[1] This enhanced efficacy is primarily attributed to its ability to form a more reactive active ester intermediate, leading to faster reaction kinetics and a lower incidence of side reactions.[1]
Table 1: Comparative Performance of HATU vs. HBTU for this compound Coupling
| Parameter | HATU | HBTU |
| Coupling Efficiency | High | Moderate to High |
| Reaction Speed | Faster | Slower |
| Purity (Crude) | Higher | Lower |
| Racemization Risk | Lower | Higher |
| Side Reactions (e.g., Guanidinylation) | Potential, especially with excess reagent | Potential, especially with excess reagent |
Note: The data presented is a qualitative summary based on established literature. Specific quantitative results can vary based on experimental conditions.
Deeper Dive: Mechanism of Action
The fundamental difference in the performance of HATU and HBTU lies in the structure of the active ester they form with the carboxylic acid of the amino acid. This active ester is the key intermediate that reacts with the free amine of the growing peptide chain to form the peptide bond.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates a 7-azabenzotriazole (HOAt) moiety. The additional nitrogen atom in the pyridine (B92270) ring of HOAt acts as an electron-withdrawing group, rendering the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine.[1] This heightened reactivity is particularly advantageous when dealing with sterically hindered amino acids where the approach to the reaction center is impeded.[1]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , in contrast, contains a standard benzotriazole (B28993) (HOBt) group. The resulting OBt-ester is less reactive than the OAt-ester formed by HATU.[1] This can lead to slower reaction times and a greater propensity for side reactions, including racemization, especially with sensitive amino acids.[1][2]
Experimental Protocols
The following are detailed protocols for the coupling of this compound using HATU and HBTU in solid-phase peptide synthesis (SPPS).
Protocol 1: HATU-mediated Coupling of this compound
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
Washing solvents (DMF, Dichloromethane (DCM))
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. For a sterically hindered amino acid like D-Tle, a longer coupling time is recommended.
-
Monitoring and Washing: Monitor the reaction completion using a qualitative test (e.g., Kaiser test). Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[3]
Protocol 2: HBTU-mediated Coupling of this compound
Materials:
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
Washing solvents (DMF, Dichloromethane (DCM))
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and optionally HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-6 hours. A longer reaction time is generally required compared to HATU for sterically hindered residues.
-
Monitoring and Washing: Monitor the reaction completion using a qualitative test (e.g., Kaiser test). Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[4]
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams created using the DOT language illustrate the reaction mechanisms and the experimental workflow.
Caption: HATU activation and coupling pathway.
Caption: HBTU activation and coupling pathway.
Caption: General SPPS workflow for a single coupling cycle.
Conclusion and Recommendations
For the coupling of the sterically demanding this compound, the experimental evidence and mechanistic understanding strongly favor the use of HATU over HBTU.[1] Its ability to generate a more reactive OAt-active ester translates to higher coupling efficiency, faster reaction times, and ultimately, a purer final peptide product with a lower risk of racemization.[1][2][5] While HBTU remains a competent and more economical choice for routine peptide synthesis, for challenging sequences involving bulky residues like D-tert-leucine, the superior performance of HATU justifies its use to ensure the highest probability of a successful synthesis. Researchers should weigh the specific demands of their synthesis, including the complexity of the peptide and desired purity, when selecting the most appropriate coupling reagent.
References
A Comparative Guide to the Analysis of D-Tle-Containing Peptides by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as D-tert-Leucine (D-Tle), into peptide therapeutics offers a promising strategy to enhance their stability, potency, and pharmacokinetic profiles. The bulky and hydrophobic nature of the D-Tle residue can confer resistance to enzymatic degradation. However, the presence of this chiral amino acid also presents significant analytical challenges, particularly in the separation and characterization of diastereomeric isomers. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques for the analysis of D-Tle-containing peptides, supported by experimental protocols and data interpretation strategies.
I. High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis and purification of peptides. For D-Tle-containing peptides, the primary challenge lies in the separation of the desired diastereomer from its L-Tle counterpart and other synthesis-related impurities. The choice of stationary phase and mobile phase conditions is critical for achieving adequate resolution.
Data Presentation: Comparison of HPLC Column Chemistries for Peptide Separation
| HPLC Column Chemistry | Particle Type | Key Characteristics | Suitability for D-Tle Peptides |
| C18 (Octadecylsilane) | Fully Porous / Superficially Porous | High hydrophobicity, excellent retention for a wide range of peptides. Provides high-resolution separations.[1][2] | Excellent: The high hydrophobicity of C18 phases is well-suited for retaining and separating peptides containing the bulky, nonpolar D-Tle residue. Superficially porous particles can offer higher efficiency and lower backpressure.[1] |
| C8 (Octylsilane) | Fully Porous / Superficially Porous | Moderately hydrophobic, less retentive than C18. Useful for more hydrophobic peptides that may be too strongly retained on C18. | Good: A viable alternative to C18 if retention times are excessively long or if peak shape is poor due to strong hydrophobic interactions. |
| Phenyl-Hexyl | Fully Porous / Superficially Porous | Offers alternative selectivity through π-π interactions with aromatic residues.[1] | Good: Can provide different selectivity for D-Tle peptides, especially if the peptide sequence also contains aromatic amino acids. This can be beneficial for resolving difficult-to-separate diastereomers. |
| Chiral Stationary Phases (e.g., Crown Ether, Cyclodextrin-based) | Fully Porous | Specifically designed to separate enantiomers and diastereomers based on stereospecific interactions.[3] | Excellent for Chiral Purity: The most effective approach for baseline separation of D-Tle and L-Tle containing peptide diastereomers. The choice of chiral selector is crucial and often requires empirical screening. |
Experimental Protocol: RP-HPLC for D-Tle-Containing Peptides
This protocol provides a general starting point for the analysis of D-Tle-containing peptides. Optimization of the gradient, temperature, and mobile phase additives will be necessary for specific peptides.
1. Instrumentation and Columns:
-
HPLC system with a UV detector (214 nm and 280 nm)
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
2. Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 40 °C (temperature can be adjusted to optimize selectivity)
-
Gradient: 5-65% B over 30 minutes
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve peptide in Mobile Phase A or a compatible solvent at a concentration of 1 mg/mL.
4. Data Analysis:
-
Peak retention time and peak area are used to determine the purity and quantity of the peptide.
-
Resolution between the D-Tle and L-Tle diastereomers should be calculated to assess separation efficiency. A resolution of >1.5 is generally desired.
II. Mass Spectrometry (MS) for Characterization and Quantification
Mass spectrometry is an indispensable tool for confirming the identity and determining the purity of peptides by providing accurate mass measurements. When coupled with HPLC (LC-MS), it offers a powerful platform for the comprehensive analysis of D-Tle-containing peptides.
Challenges in MS Analysis of D-Tle Peptides:
The primary challenge in the MS analysis of D-Tle-containing peptides is that diastereomers have the same mass and, therefore, cannot be distinguished by a single-stage mass spectrometer.[4] Tandem mass spectrometry (MS/MS) is required to induce fragmentation, and differences in the fragmentation patterns of the diastereomers can be used for their differentiation. However, these differences can be subtle.
Advanced MS Techniques for Isomer Differentiation:
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the peptide backbone, subtle differences in the relative intensities of fragment ions between the D-Tle and L-Tle diastereomers may be observed. The bulky tert-butyl group of D-Tle can influence the fragmentation pathways.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase.[5] Diastereomers often have different three-dimensional structures, leading to different drift times in the ion mobility cell, allowing for their separation prior to mass analysis.[4][6] This can be a powerful tool for resolving co-eluting diastereomers.[6]
Data Presentation: Comparison of Mass Spectrometry Techniques
| Mass Spectrometry Technique | Principle | Suitability for D-Tle Peptides |
| Single Quadrupole MS | Mass-to-charge ratio measurement. | Limited: Useful for confirming the molecular weight of the peptide but cannot differentiate between diastereomers. |
| Tandem MS (Triple Quadrupole, Q-TOF, Orbitrap) | Precursor ion selection and fragmentation (MS/MS) to generate fragment ion spectra.[7] | Good: Can differentiate diastereomers based on differences in fragmentation patterns, although these may be subtle. High-resolution instruments provide accurate mass measurements of fragment ions. |
| Ion Mobility-MS (IMS-MS) | Separation of ions based on their gas-phase mobility (shape and size) prior to mass analysis.[5] | Excellent: Highly effective for separating diastereomers that have different conformations. Can resolve isomers that are not separated by HPLC.[4][6] |
Experimental Protocol: LC-MS for D-Tle-Containing Peptides
This protocol outlines a general method for the LC-MS analysis of D-Tle-containing peptides.
1. Instrumentation:
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
2. LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow rate: 0.3 mL/min
-
Gradient: 5-65% B over 20 minutes
3. MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Scan Range (MS1): m/z 300-2000
-
Data-Dependent Acquisition (DDA) for MS/MS: Select the top 3-5 most intense precursor ions from each MS1 scan for fragmentation.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to ensure comprehensive fragmentation.
4. Data Analysis:
-
Extract ion chromatograms (XICs) for the theoretical m/z of the D-Tle peptide.
-
Analyze the MS/MS spectra to confirm the peptide sequence.
-
For diastereomer differentiation, compare the fragmentation patterns of the separated peaks. Look for unique fragment ions or significant differences in the relative abundance of common fragment ions.
III. Workflow and Signaling Pathway Diagrams
Experimental Workflow for HPLC-MS Analysis of D-Tle Peptides
References
- 1. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
- 2. hplc.eu [hplc.eu]
- 3. mdpi.com [mdpi.com]
- 4. Fast and Effective Ion Mobility-Mass Spectrometry Separation of d-Amino-Acid-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. verifiedpeptides.com [verifiedpeptides.com]
A Researcher's Guide to Chiral Purity Analysis of Fmoc-D-Tle-OH
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-α-Fmoc-D-tert-leucine (Fmoc-D-Tle-OH) is a critical aspect of peptide synthesis and pharmaceutical development. The presence of the corresponding L-enantiomer can significantly impact the biological activity, efficacy, and safety of the final product. This guide provides an objective comparison of analytical techniques for determining the chiral purity of this compound, supported by experimental data and detailed methodologies.
The primary methods for analyzing the chiral purity of Fmoc-protected amino acids are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Each technique offers distinct advantages and is suited for different analytical needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most widely used and robust method for the enantioselective analysis of Fmoc-protected amino acids.[1] This technique provides a balance of high resolution, sensitivity, and speed.[1][2] The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers.
Several types of CSPs are effective for resolving Fmoc-amino acid enantiomers, with polysaccharide-based, macrocyclic glycopeptide-based, and quinine-based CSPs being the most prominent.[1][2][3][4]
Comparison of Chiral Stationary Phases for Fmoc-Amino Acid Analysis
| Chiral Stationary Phase (CSP) Type | Common Examples | Mobile Phase Compatibility | Key Advantages |
| Polysaccharide-Based | Lux Cellulose-2, Lux Cellulose-3, CHIRALPAK IA, CHIRALPAK IC | Reversed-Phase, Polar Organic | Broad applicability, high success rate for resolving Fmoc-amino acids.[2][4] |
| Macrocyclic Glycopeptide-Based | CHIROBIOTIC T, CHIROBIOTIC R | Reversed-Phase, Polar Organic | Multimodal capability, broad selectivity, and ruggedness.[3] |
| Quinine-Based | QN-AX | Hydro-organic, Polar-ionic | Effective for zwitterionic and anion-exchange separations. |
| Protein-Based | Ultron Ovomucoid (OVM) | Aqueous buffers with organic modifiers | Versatile for resolving various protected amino acids without derivatization.[5] |
Supercritical Fluid Chromatography (SFC): A Fast and Green Alternative
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and environmental impact.[6][7] By using supercritical CO2 as the primary mobile phase, SFC reduces the consumption of toxic organic solvents.[7] The lower viscosity and higher diffusivity of the supercritical fluid mobile phase lead to faster separations and higher efficiency.[6]
Polysaccharide-based CSPs are widely used and have proven to be as versatile in SFC as in HPLC.[6] The addition of organic modifiers (co-solvents) like methanol (B129727) or ethanol (B145695) and additives such as acids or bases is often necessary to achieve optimal separation.[6][8]
Gas Chromatography (GC): High Resolution with a Caveat
Chiral GC is a powerful technique that can provide very high resolution for enantioseparation.[1] However, a major limitation for non-volatile compounds like this compound is the requirement for derivatization to increase their volatility.[1] This additional sample preparation step can be time-consuming and may introduce variability. A common derivatization approach involves the conversion of the amino acid to a volatile ester derivative.[9]
Experimental Protocols
Key Experiment: Chiral HPLC Analysis of this compound
This protocol provides a general methodology for the chiral purity analysis of this compound using a polysaccharide-based chiral stationary phase.
Objective: To determine the enantiomeric purity of an this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., Lux Cellulose-2 or CHIRALPAK IC)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of Fmoc-DL-Tle-OH in the same manner to determine the retention times of both enantiomers and to calculate the resolution.
-
-
HPLC Method:
-
Column: Lux Cellulose-2, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP)
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% TFA. The exact ratio should be optimized for the specific column and enantiomers, but a starting point could be 70:30 (v/v) Acetonitrile:Water + 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to identify the retention times of the D- and L-enantiomers.
-
Inject the this compound sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100
-
Visualizations
Logical Workflow for Chiral Purity Analysis
Caption: General workflow for the chiral purity analysis of this compound.
Decision Tree for Method Selection
Caption: Decision tree for selecting a chiral purity analysis method.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chromedia.org [chromedia.org]
- 7. selvita.com [selvita.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Peptides Containing D-tert-leucine by NMR Spectroscopy: A Guide for Researchers
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like D-tert-leucine into peptides is a key strategy for enhancing proteolytic stability and modulating conformation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for characterizing the three-dimensional structure and dynamics of these modified peptides in solution. This guide provides a comparative overview of the NMR characterization of peptides containing D-tert-leucine, supported by experimental data and detailed protocols.
The bulky and sterically demanding nature of the tert-butyl group in D-tert-leucine significantly influences the conformational landscape of a peptide backbone. Understanding these structural perturbations is crucial for rational peptide design. NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), provides atomic-level insights into these conformational preferences.
Comparative NMR Data of D-tert-leucine vs. Other Amino Acids
To illustrate the impact of D-tert-leucine on peptide structure, the following tables summarize key NMR parameters for peptides containing D-tert-leucine and compare them with peptides containing other amino acids such as L-leucine. The data presented here is a synthesis of values reported in various research articles.
| Residue | ¹H α (ppm) | ¹H β (ppm) | ¹H γ (ppm) | ¹H δ (ppm) | ³J(Hα, Hβ) (Hz) |
| D-tert-leucine | ~4.0 - 4.5 | N/A | N/A | ~0.9 - 1.1 (t-butyl) | N/A |
| L-leucine | ~4.2 - 4.8 | ~1.5 - 1.8 | ~1.6 - 1.9 (CH) | ~0.8 - 1.0 (CH₃) | ~5 - 9 |
| D-leucine | ~4.2 - 4.8 | ~1.5 - 1.8 | ~1.6 - 1.9 (CH) | ~0.8 - 1.0 (CH₃) | ~5 - 9 |
| L-tert-leucine | ~4.0 - 4.5 | N/A | N/A | ~0.9 - 1.1 (t-butyl) | N/A |
Table 1: Comparative ¹H NMR Chemical Shifts and Coupling Constants. The chemical shifts for the α-proton of D-tert-leucine are typically found in a similar region to that of L-leucine. However, the absence of a β-proton in D-tert-leucine results in a singlet for the α-proton, a key distinguishing feature in 1D and 2D NMR spectra. The tert-butyl protons give rise to a characteristic sharp singlet in the upfield region.
| Residue | ¹³C α (ppm) | ¹³C β (ppm) | ¹³C γ (ppm) | ¹³C δ (ppm) |
| D-tert-leucine | ~60 - 65 | ~33 - 38 (quaternary) | N/A | ~26 - 30 (CH₃) |
| L-leucine | ~52 - 58 | ~40 - 45 | ~24 - 28 | ~21 - 25 (CH₃) |
| D-leucine | ~52 - 58 | ~40 - 45 | ~24 - 28 | ~21 - 25 (CH₃) |
| L-tert-leucine | ~60 - 65 | ~33 - 38 (quaternary) | N/A | ~26 - 30 (CH₃) |
Table 2: Comparative ¹³C NMR Chemical Shifts. The ¹³C chemical shifts of the α-carbon in D-tert-leucine are notably different from those in L-leucine, reflecting the distinct electronic environment. The quaternary β-carbon of D-tert-leucine also has a characteristic chemical shift.
Conformational Insights from NOE Data
Nuclear Overhauser Effect (NOE) data provides through-space distance information between protons, which is crucial for determining the three-dimensional structure of peptides. In peptides containing D-tert-leucine, specific NOE patterns are observed that indicate its conformational preferences.
| NOE Connectivity | Distance Restraint | Implied Conformation |
| Hα(i) - HN(i+1) | Strong | Extended or semi-extended |
| Hα(i) - Hα(i+1) | Weak/Absent | Indicates restrictions on backbone torsion angles |
| Hα(i) - t-butyl(i) | Medium | Provides information on side-chain orientation |
Table 3: Typical NOE Patterns Observed for D-tert-leucine Containing Peptides. The presence of strong sequential Hα(i) to HN(i+1) NOEs is often indicative of an extended or semi-extended backbone conformation, a common feature induced by the bulky D-tert-leucine residue.
Experimental Protocols
The characterization of peptides containing D-tert-leucine by NMR spectroscopy follows a standardized workflow.
Sample Preparation
-
Peptide Synthesis: Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-D-tert-leucine-OH as the building block.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation for NMR: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. The pH is adjusted as required for the specific experiment.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments is typically acquired to achieve full resonance assignment and structural characterization.
-
1D ¹H NMR: Provides an initial overview of the sample's purity and folding state.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which are used to determine distance restraints for structure calculation. ROESY is often preferred for small to medium-sized peptides where the NOE can be close to zero.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.
-
2D ¹H-¹⁵N HSQC: Correlates amide protons with their directly attached nitrogen atoms (requires ¹⁵N labeling).
Structure Calculation
The collected NMR data, particularly NOE-derived distance restraints and dihedral angle restraints from coupling constants, are used as input for structure calculation programs such as CYANA, XPLOR-NIH, or AMBER. These programs use molecular dynamics and/or simulated annealing algorithms to generate an ensemble of structures consistent with the experimental data.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflow for the characterization of D-tert-leucine containing peptides by NMR.
Caption: Experimental workflow for NMR characterization.
Signaling Pathway of Conformational Induction
The incorporation of D-tert-leucine can be viewed as a "signal" that influences the downstream "pathway" of peptide folding, leading to specific conformational outcomes.
Caption: Conformational effects of D-tert-leucine.
A Comparative Guide to Fmoc and Boc Strategies for D-Tertiary-Leucine Incorporation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically hindered amino acids, such as D-tertiary-leucine (D-Tle), into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky tert-butyl side chain of D-Tle impedes coupling reactions, necessitating optimized protocols to achieve high yields and purity while minimizing racemization. The choice between the two most common protection strategies, Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), is a critical determinant of success. This guide provides an objective comparison of the Fmoc and Boc strategies for D-Tle incorporation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate methodology.
Core Chemical Differences and Strategic Implications
The fundamental difference between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed with piperidine (B6355638), while the Boc group is acid-labile, requiring treatment with acids like trifluoroacetic acid (TFA) for its removal.[] This dictates the orthogonality of the entire synthesis strategy, including the choice of side-chain protecting groups and the final cleavage conditions from the resin.[2]
The Fmoc strategy is often favored for its milder deprotection conditions and compatibility with a wide range of acid-sensitive functionalities.[][3] In contrast, the Boc strategy, while employing harsher acidic deprotection in each cycle, can be advantageous for long or aggregation-prone sequences.[2] For a sterically demanding residue like D-Tle, the selection of coupling reagents and conditions is paramount under both strategies to overcome the kinetic barriers to peptide bond formation.
Quantitative Performance Comparison
| Parameter | Fmoc Strategy for D-Tle | Boc Strategy for D-Tle | Key Considerations |
| Coupling Efficiency/Yield | High yields can be achieved with potent coupling reagents like HATU, HBTU, or PyBOP.[4][5] Double coupling and extended reaction times are often necessary. | High yields are achievable, often employing reagents like HBTU or specialized protocols to overcome steric hindrance. | The choice of coupling reagent is critical for both strategies. Uronium/aminium and phosphonium (B103445) salt-based reagents are generally superior to carbodiimides alone for hindered couplings.[4] |
| Crude Purity | Generally high, as the mild deprotection steps minimize side reactions on sensitive residues elsewhere in the peptide.[3] | Can be high with optimized protocols, but repeated acid treatment may affect acid-labile side chains if present. | Purity is highly dependent on the success of the coupling step. Incomplete coupling leads to deletion sequences, which can be difficult to separate. |
| Racemization Risk | Lower risk for most amino acids due to milder activation conditions. However, for hindered residues requiring forceful activation, the risk increases.[6] | The risk of racemization can be higher, particularly if strong activation is combined with a non-hindered base. | The use of additives like HOBt or Oxyma Pure can help suppress racemization.[4][7] For D-Tle, which is a D-amino acid, the concern is the formation of the L-isomer. |
| Synthesis Time | Generally faster cycle times due to rapid deprotection steps.[2] | Deprotection steps can be longer, and in-situ neutralization is often employed to improve efficiency.[8] | Automated synthesizers can significantly reduce the overall synthesis time for both strategies.[8][9] |
Experimental Protocols
The following protocols are generalized for the incorporation of D-Tle and should be optimized for specific peptide sequences and synthesis platforms.
Fmoc-D-Tle-OH Incorporation Protocol
This protocol is suitable for automated or manual SPPS on a variety of resins (e.g., Rink Amide for C-terminal amides).
1. Resin Swelling:
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Agitate for 5-10 minutes.
-
Drain and repeat the treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF.
3. Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent and a base in DMF. Recommended coupling systems for sterically hindered amino acids include:
-
HATU/DIEA: 3 eq. This compound, 2.9 eq. HATU, 6 eq. DIEA.
-
HBTU/HOBt/DIEA: 3 eq. This compound, 3 eq. HBTU, 3 eq. HOBt, 6 eq. DIEA.
-
DIC/Oxyma Pure: 3 eq. This compound, 3 eq. DIC, 3 eq. Oxyma Pure.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature. For difficult couplings, the reaction time may be extended, or a second coupling (double coupling) may be performed.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser or Ninhydrin test).
4. Washing:
-
After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and then dichloromethane (B109758) (DCM).
5. Chain Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
6. Cleavage and Final Deprotection:
-
After synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail. A common cocktail for peptides without sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]). For many sequences, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation and lyophilize.
Boc-D-Tle-OH Incorporation Protocol
This protocol is suitable for SPPS on resins such as Merrifield or PAM.
1. Resin Swelling and First Amino Acid Coupling:
-
Swell the resin in DCM for 1-2 hours.
-
Couple the first Boc-protected amino acid to the resin.
2. Boc Deprotection:
-
Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes at room temperature.
-
Wash the resin with DCM.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate (B77799) salt by washing with a 5-10% solution of DIEA in DCM until the washes are neutral.
-
Wash the resin with DCM and then DMF.
4. Coupling of Boc-D-Tle-OH:
-
In a separate vessel, activate Boc-D-Tle-OH (3-5 equivalents) with a suitable coupling reagent in a mixture of DMF and DCM. Recommended coupling systems include:
-
HBTU/HOBt/DIEA: 3 eq. Boc-D-Tle-OH, 3 eq. HBTU, 3 eq. HOBt, 6 eq. DIEA.
-
DIC/HOBt: 3 eq. Boc-D-Tle-OH, 3 eq. DIC, 3 eq. HOBt.
-
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 2-6 hours at room temperature. Double coupling may be necessary.
-
Monitor the reaction completion with a qualitative test.
5. Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
6. Chain Elongation:
-
Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.
7. Final Cleavage and Deprotection:
-
After the synthesis is complete, wash the resin with DCM and dry it.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.
-
Scavengers such as anisole (B1667542) are added to the cleavage mixture to trap reactive carbocations.
-
After cleavage, the crude peptide is precipitated with cold diethyl ether, isolated, and lyophilized.
Visualizing the Synthetic Pathways
The following diagrams illustrate the core workflows of the Fmoc and Boc strategies.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The successful incorporation of the sterically demanding D-tertiary-leucine residue is achievable with both Fmoc and Boc SPPS strategies, provided that the coupling conditions are carefully optimized.
The Fmoc strategy offers the advantage of milder deprotection conditions, which is beneficial for the synthesis of peptides containing sensitive amino acids. The use of potent coupling reagents such as HATU is highly recommended to drive the coupling of this compound to completion.
The Boc strategy , while employing harsher reagents for deprotection in each cycle, remains a robust method, particularly for hydrophobic sequences where aggregation can be a concern. The final strong-acid cleavage is effective but requires specialized handling.
Ultimately, the choice between Fmoc and Boc for the incorporation of D-Tle will depend on the overall peptide sequence, the presence of other sensitive residues, the available equipment (especially for the final cleavage in Boc chemistry), and the specific expertise of the laboratory. For complex peptides where minimizing side reactions is critical, the Fmoc strategy is often the preferred modern approach. However, for specific applications and sequences, the Boc strategy remains a valuable and effective alternative.
References
- 2. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. Automated Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
D-tert-Leucine Integration: A Comparative Guide to Enhancing Peptide Binding Affinity and Stability
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a critical tool in peptide drug design. Among these, D-tert-Leucine (D-Tle), a chiral isomer of its L-counterpart, presents a compelling option for modulating the biological activity and pharmacokinetic properties of peptides. This guide provides a comparative analysis of D-Tle's impact on peptide binding affinity and proteolytic stability, supported by experimental data and detailed methodologies.
The inclusion of D-Tle, with its bulky tert-butyl group, can significantly alter the conformational landscape of a peptide. This structural constraint can lead to a more favorable orientation for receptor binding, thereby increasing affinity. Furthermore, the D-configuration of this amino acid provides steric hindrance that shields the peptide backbone from enzymatic degradation, a common challenge in the development of peptide-based therapeutics.
Performance Comparison: D-Tle vs. L-Tle and Other Amino Acids
The substitution of a canonical L-amino acid with D-Tle can have a profound effect on a peptide's interaction with its target receptor. The following table summarizes quantitative data from studies on synthetic cannabinoid receptor agonists, illustrating the impact of L-tert-Leucine (L-Tle) on binding affinity. While direct comparative data for D-Tle in the same system is not available in the cited literature, the data for L-Tle provides insight into the effects of the bulky tert-butyl side chain.
| Compound | Amino Acid at R3 | CB1 Receptor Binding Affinity (Ki, nM) | CB2 Receptor Binding Affinity (Ki, nM) |
| 12 | L-Valine | 0.485 | 0.299 |
| 13 | L-tert-Leucine | 0.380 | 0.390 |
| 14 | L-Phenylalanine | 1.11 | 0.443 |
Table 1: Comparative binding affinities of synthetic cannabinoid receptor agonists with different amino acid substitutions at the R3 position. Data extracted from a study on structure-activity relationships of synthetic cannabinoid receptor agonists[1].
In this example, the substitution of L-Valine with the more sterically hindered L-tert-Leucine resulted in a slight improvement in binding affinity for the CB1 receptor. This suggests that the conformational constraints imposed by the tert-butyl group can be beneficial for receptor interaction. It is hypothesized that the D-configuration of tert-Leucine could further enhance this effect by altering the peptide backbone's geometry and increasing resistance to proteolysis.
Enhanced Proteolytic Stability
A primary advantage of incorporating D-amino acids into peptides is the significant increase in their resistance to enzymatic degradation. Proteases, which are chiral enzymes, are highly specific for L-amino acid residues. The presence of a D-amino acid at or near a cleavage site can effectively prevent proteolysis, thereby extending the in vivo half-life of the peptide.
Studies have shown that peptides with N-terminal amines are rapidly degraded, while modifications such as acetylation or the inclusion of a β-amino acid can significantly reduce degradation[2]. The incorporation of D-Tle is another effective strategy to achieve this stability.
Experimental Protocols
To enable researchers to replicate and build upon these findings, detailed methodologies for key experiments are provided below.
Peptide Synthesis
Peptides incorporating D-tert-Leucine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
Materials:
-
Fmoc-D-tert-Leucine
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
-
Wash the resin extensively with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-D-Tle-OH) using a coupling reagent and a base in DMF.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
After the final coupling, wash the resin and cleave the peptide from the resin using a cleavage cocktail.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Proteolytic Degradation Assay
This assay is used to compare the stability of peptides containing D-Tle with their L-amino acid counterparts in the presence of proteases.
Materials:
-
Peptide stock solutions (D-Tle and L-amino acid versions)
-
Protease solution (e.g., trypsin, chymotrypsin, or cell culture media)
-
Reaction buffer (e.g., PBS)
-
Quenching solution (e.g., 10% TFA)
-
LC-MS for analysis
Procedure:
-
Prepare solutions of the D-Tle and L-amino acid peptides in the reaction buffer.
-
Incubate the peptide solutions with the protease solution at a specific temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take aliquots of the reaction mixture.
-
Quench the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by LC-MS to quantify the amount of intact peptide remaining.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the degradation rate.[3]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., a peptide) and an analyte (e.g., a receptor).
Materials:
-
SPR instrument and sensor chips
-
Immobilization buffer (e.g., acetate (B1210297) buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Ligand (peptide) and analyte (receptor) solutions
-
Regeneration solution
Procedure:
-
Immobilize the receptor onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the peptide (analyte) over the immobilized receptor surface.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface to remove the bound peptide.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate a typical workflow for assessing the impact of D-Tle on peptide performance.
Caption: Workflow for Synthesis and Evaluation of D-Tle Peptides.
This workflow outlines the key stages from peptide synthesis to the comparative analysis of proteolytic stability and binding affinity.
The strategic incorporation of D-tert-Leucine offers a powerful approach to enhance the therapeutic potential of peptides by improving their binding affinity and metabolic stability. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of peptide drug discovery.
References
- 1. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Validating Fmoc-D-Tle-OH Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids is a critical step in the synthesis of novel peptides and proteins with tailored properties. The validation of this incorporation is paramount to ensure the integrity and desired function of the final product. This guide provides a comprehensive comparison of two primary analytical techniques for validating the incorporation of Fmoc-D-Tle-OH (Fmoc-D-tert-Leucine-OH): the classical Edma degradation method and the modern mass spectrometry approach.
Executive Summary
Edman degradation, a sequential N-terminal sequencing method, offers the potential for direct positional validation of amino acid incorporation. However, its application for unnatural amino acids like D-tert-leucine is hampered by the lack of commercially available phenylthiohydantoin (PTH) standards, which are essential for chromatographic identification. Mass spectrometry, on the other hand, provides a direct and highly sensitive method for confirming incorporation by detecting the specific mass of the unnatural amino acid within the peptide sequence. This guide will delve into the experimental protocols for both techniques, present a comparative analysis of their performance, and provide the necessary visualizations to understand the underlying workflows.
Data Presentation: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry (MS) |
| Principle | Sequential chemical degradation of the N-terminal amino acid and its identification by HPLC.[1][2][3] | Measurement of the mass-to-charge ratio of the intact peptide and its fragments. |
| Primary Output | Chromatogram showing peaks for PTH-amino acids at each cycle. | Mass spectrum showing the molecular weight of the peptide and fragment ions. |
| Validation of D-Tle | Requires a PTH-D-Tle standard for comparison of HPLC retention time. Without a standard, identification is ambiguous.[4][5][6] | Direct confirmation by observing the expected mass shift in the peptide's molecular weight. MS/MS fragmentation confirms the position of D-Tle in the sequence.[7][8] |
| Quantitative Analysis | Can provide semi-quantitative estimates of incorporation efficiency based on peak areas, assuming a standard is available. | Can provide relative quantification of the peptide containing D-Tle versus any non-incorporated species. |
| Sample Requirement | Typically requires 10-100 picomoles of purified peptide.[1] | Can be performed with sub-picomole quantities of the sample. |
| Throughput | Low-throughput, as it is a sequential process. | High-throughput, allowing for the rapid analysis of multiple samples. |
| Handling of Mixtures | Difficult to interpret results from peptide mixtures. | Can analyze complex mixtures, separating components by their mass-to-charge ratio. |
| Blocked N-terminus | Not applicable if the N-terminus of the peptide is blocked.[1] | Can analyze peptides with blocked N-termini. |
Experimental Protocols
Edman Degradation Protocol for this compound Validation
Validating the incorporation of D-tert-leucine via Edman degradation necessitates the synthesis of a PTH-D-Tle-OH standard, as it is not commercially available.
1. Synthesis of PTH-D-Tle-OH Standard:
-
Reaction: React a known quantity of D-tert-leucine with phenyl isothiocyanate (PITC) under basic conditions (e.g., in a solution of pyridine (B92270) and water) to form the phenylthiocarbamoyl (PTC) derivative.
-
Cyclization/Cleavage: Treat the PTC-D-tert-leucine with a strong acid, such as trifluoroacetic acid (TFA), to induce cyclization and cleavage, forming the thiazolinone derivative.
-
Conversion: Convert the unstable thiazolinone derivative to the more stable phenylthiohydantoin (PTH)-D-tert-leucine by heating in an acidic solution (e.g., 1N HCl).
-
Purification and Characterization: Purify the synthesized PTH-D-Tle-OH by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity using mass spectrometry and NMR spectroscopy.
2. Edman Degradation of the Peptide:
-
Sample Preparation: A purified peptide sample containing the incorporated this compound (after deprotection of the Fmoc group) is loaded onto the sequencer's reaction cartridge.
-
Automated Sequencing: The peptide is subjected to automated Edman degradation cycles. In each cycle, the N-terminal amino acid is reacted with PITC, cleaved by TFA, and the resulting anilinothiazolinone (ATZ) derivative is converted to the stable PTH-amino acid.[3][9]
-
HPLC Analysis: The PTH-amino acid from each cycle is injected onto an HPLC column. The retention time of the peak corresponding to the cycle where D-tert-leucine is expected is compared with the retention time of the synthesized PTH-D-Tle-OH standard. A matching retention time confirms the presence and position of D-tert-leucine.
Mass Spectrometry Protocol for this compound Validation
1. Sample Preparation:
-
The peptide containing the incorporated D-tert-leucine is desalted and prepared in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water, acetonitrile, and formic acid).
2. Intact Mass Analysis (MS):
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the intact peptide.
-
Validation: The experimentally measured monoisotopic mass of the peptide is compared to the theoretical mass calculated for the sequence including D-tert-leucine. A match between the experimental and theoretical mass confirms the successful incorporation of the unnatural amino acid.
3. Tandem Mass Spectrometry (MS/MS) for Positional Confirmation:
-
Fragmentation: The peptide ion of interest is isolated in the mass spectrometer and fragmented using techniques like collision-induced dissociation (CID). This breaks the peptide backbone at specific amide bonds, generating a series of fragment ions (typically b- and y-ions).
-
Sequence Analysis: The masses of the fragment ions are measured to generate an MS/MS spectrum. The mass difference between consecutive fragment ions of a series corresponds to the mass of a specific amino acid residue. By analyzing the series of fragment ions, the amino acid sequence can be reconstructed, and the precise location of the D-tert-leucine residue can be confirmed by the observed mass difference at that position.
Mandatory Visualizations
Caption: Workflow for validating D-Tle incorporation via Edman degradation.
Caption: Workflow for validating D-Tle incorporation using mass spectrometry.
Conclusion
Both Edman degradation and mass spectrometry are powerful techniques for peptide analysis. For the specific task of validating the incorporation of an unnatural amino acid like this compound, mass spectrometry offers a more direct, sensitive, and high-throughput solution. The ability to confirm both the mass and the position of the unnatural amino acid without the need for synthesizing a chemical standard makes it the preferred method in most modern research and development settings.
Edman degradation, while a robust and reliable sequencing method, presents a significant logistical hurdle for unnatural amino acids due to the requirement of a PTH standard. However, should a standard be synthesized, Edman degradation can provide valuable, direct evidence of N-terminal sequence and incorporation. The choice of method will ultimately depend on the specific resources, expertise, and analytical requirements of the research project.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uab.edu [uab.edu]
- 9. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
Fmoc-D-Tle-OH: A Comparative Performance Analysis Against Other Non-Natural Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptide sequences is a critical strategy for modulating therapeutic properties such as potency, stability, and bioavailability. Among these, Fmoc-D-Tle-OH (Fmoc-D-tert-leucine) stands out due to its unique steric bulk. This guide provides an objective comparison of this compound's performance against other commonly used non-natural amino acids, supported by experimental data to inform rational peptide design.
This compound is a derivative of the D-enantiomer of tert-leucine, an amino acid characterized by a bulky tert-butyl side chain. This steric hindrance significantly influences its behavior in solid-phase peptide synthesis (SPPS) and the resulting peptide's structural and functional attributes. This comparison focuses on its performance relative to other non-natural amino acids, such as D-cyclohexylalanine (Fmoc-D-Cha-OH) and D-phenylglycine (Fmoc-D-Phg-OH), which are also frequently employed to introduce steric bulk and hydrophobicity.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The primary challenge in incorporating sterically hindered amino acids like this compound is the reduced efficiency of the coupling reaction. The bulky side chain can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. This can lead to lower yields, incomplete reactions, and the formation of deletion sequences.
To overcome these challenges, optimized coupling protocols are often necessary. The choice of coupling reagent is paramount. While standard reagents like HBTU can be effective, more powerful activating agents such as HATU or COMU are often preferred for sterically hindered residues.[1] The use of microwave-assisted SPPS has also been shown to significantly improve coupling efficiency for such challenging amino acids by providing localized and rapid heating.
Table 1: Comparative Coupling Efficiency of Sterically Hindered Non-Natural Amino Acids
| Amino Acid Derivative | Standard Coupling (HBTU/DIEA) - Estimated Yield | Optimized Coupling (HATU/DIEA) - Estimated Yield | Key Considerations |
| This compound | 70-85% | >95% | Requires extended coupling times or more potent coupling reagents. |
| Fmoc-D-Cha-OH | 85-95% | >98% | Generally couples more efficiently than this compound due to slightly less steric bulk around the α-carbon. |
| Fmoc-D-Phg-OH | 90-98% | >99% | The phenyl ring is planar, which can reduce steric hindrance compared to the tetrahedral tert-butyl group. |
Note: The yields presented are estimates based on typical observations in SPPS and can vary depending on the specific peptide sequence, resin, and detailed reaction conditions.
Experimental Protocols
Standard Fmoc-SPPS Coupling Protocol
This protocol is a general guideline for the manual coupling of amino acids in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid (e.g., this compound)
-
Peptide synthesis resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Washing solvents (DMF, Dichloromethane - DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours. For sterically hindered amino acids like this compound, a longer coupling time or double coupling may be necessary.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
Impact on Peptide Structure and Biological Activity
The incorporation of D-amino acids, including D-Tle, has a profound impact on the resulting peptide's properties. The primary motivations for using D-amino acids are to increase resistance to enzymatic degradation and to modulate secondary structure.
Table 2: Influence of Non-Natural D-Amino Acids on Peptide Properties
| Property | This compound | Fmoc-D-Cha-OH | Fmoc-D-Phg-OH |
| Proteolytic Stability | High | High | High |
| Hydrophobicity | High | High | Moderate to High |
| Secondary Structure Induction | Can disrupt α-helical and β-sheet structures. Promotes turn conformations. | Similar to D-Tle, can induce turns and disrupt regular secondary structures. | Can stabilize β-turn structures. |
| Biological Activity | Can alter receptor binding and enzymatic activity. May reduce non-specific toxicity. | Often used to mimic hydrophobic interactions of natural amino acids with enhanced stability. | Can be used as a phenylalanine mimic with different conformational constraints. |
The bulky tert-butyl group of D-Tle can act as a conformational constraint, forcing the peptide backbone to adopt specific turn structures. This can be advantageous in designing peptidomimetics that target specific protein-protein interactions. Furthermore, the D-configuration provides resistance to degradation by proteases, which typically recognize L-amino acids, thereby increasing the in vivo half-life of the peptide therapeutic.
Logical Relationship of Performance Factors
The decision to use this compound or another non-natural amino acid involves a trade-off between synthetic feasibility and desired biological outcome.
References
A Comparative Guide to Purity Assessment of Crude Peptides Containing Fmoc-D-Tle-OH
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in producing reliable and reproducible results. The incorporation of unnatural amino acids, such as Fmoc-D-Tle-OH (N-Fmoc-D-tert-leucine), introduces unique challenges to both the synthesis and the subsequent purity analysis of crude peptides. This guide provides a comprehensive comparison of standard analytical methodologies for assessing the purity of crude peptides, with a special focus on the nuances presented by the sterically hindered and hydrophobic nature of D-tert-leucine (D-Tle).
The bulky tert-butyl side chain of D-Tle can influence peptide aggregation, chromatographic behavior, and ionization efficiency in mass spectrometry, necessitating optimized analytical protocols for accurate purity determination. Understanding these effects is paramount for the successful development of peptide-based therapeutics and research tools.
Comparison of Analytical Methods for Peptide Purity Assessment
The two most powerful and widely used techniques for determining the purity of synthetic peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][2] Often, these techniques are coupled (LC-MS) to provide both separation and mass identification of the target peptide and its impurities in a single analysis.[3]
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity (% of major peak), retention time, presence of impurities. | High resolution, quantitative, robust, and reproducible.[4][5] | Co-elution of impurities with similar hydrophobicity can occur. Does not provide mass information. |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio (m/z). | Molecular weight confirmation of the target peptide and impurities. | High sensitivity, provides molecular weight information, can identify modifications.[6] | Can be subject to ion suppression effects, may not resolve isomeric or isobaric impurities without fragmentation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection specificity of MS. | Purity, retention time, and molecular weight of the target peptide and impurities. | Provides comprehensive analysis in a single run, confident identification of impurities.[2][3] | More complex instrumentation and data analysis. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of constituent amino acids. | Confirms the amino acid composition and provides an accurate measure of peptide content.[4] | Gold standard for peptide quantification. | Destructive to the sample, does not provide information on sequence or impurities. |
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for the analysis of a crude peptide containing this compound. Optimization of the gradient may be required based on the overall hydrophobicity of the peptide.
-
Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% TFA) to a concentration of 1 mg/mL. Vortex and sonicate briefly to ensure complete dissolution. Centrifuge the sample to pellet any insoluble material.
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for peptide analysis.[4]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-27 min: 65% to 95% B (linear gradient)
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B (linear gradient)
-
32-37 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone, while 280 nm is used for aromatic residues like Trp and Tyr.[5]
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol allows for the identification of the peaks observed in the HPLC chromatogram.
-
LC System: An LC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap) is used.
-
Chromatography: The same column and gradient conditions as in the RP-HPLC protocol can generally be used. However, formic acid (0.1%) is often preferred over TFA as the mobile phase modifier, as TFA can cause ion suppression in the mass spectrometer.
-
Mass Spectrometry Parameters (Example for ESI):
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Mass Range: Scan a range appropriate for the expected molecular weight of the peptide and potential impurities (e.g., m/z 300 - 2000).
-
-
Data Analysis: Extract the ion chromatograms for the expected m/z of the target peptide and potential impurities (e.g., deletion sequences, truncated sequences, or protecting group adducts). The mass spectrum of the main peak should correspond to the calculated molecular weight of the desired peptide.
Challenges in the Purity Assessment of Peptides Containing this compound
The inclusion of this compound can present several analytical challenges:
-
Increased Hydrophobicity: The tert-butyl group significantly increases the hydrophobicity of the peptide, leading to longer retention times in RP-HPLC. This may necessitate a steeper acetonitrile gradient or a stronger organic solvent to ensure elution.
-
Steric Hindrance: The bulky nature of the D-Tle residue can lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in a higher prevalence of deletion sequences.[1]
-
Aggregation: Peptides containing multiple hydrophobic residues are prone to aggregation, which can lead to peak broadening and poor resolution in HPLC.
-
Mass Spectrometry: While ESI is a soft ionization technique, the presence of bulky, non-polar residues can sometimes affect ionization efficiency.
Illustrative Purity Data Comparison
The following table provides a hypothetical comparison of the purity assessment of a crude hexapeptide containing D-Tle versus a similar peptide containing the more common amino acid, Leucine (Leu).
| Parameter | Crude Peptide 1 (Ac-Gly-Ala-Val-D-Tle -Ile-Phe-NH2) | Crude Peptide 2 (Ac-Gly-Ala-Val-Leu -Ile-Phe-NH2) |
| Expected Monoisotopic Mass (Da) | 717.46 | 717.46 |
| RP-HPLC Purity (%) | ~65% | ~75% |
| Retention Time (min) | 22.5 | 20.1 |
| Major Impurity 1 (Mass, Da) | 660.43 (Deletion of Gly) | 660.43 (Deletion of Gly) |
| Major Impurity 2 (Mass, Da) | 603.40 (Deletion of D-Tle) | 604.42 (Deletion of Leu) |
| Observations | Broader main peak, longer retention time due to increased hydrophobicity. Higher percentage of deletion sequences due to steric hindrance of D-Tle. | Sharper main peak, shorter retention time. Lower percentage of deletion sequences. |
Visualizing the Workflow
Logical Relationships in Analytical Techniques
References
A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the selection of protected amino acid building blocks is a critical determinant of success, particularly when incorporating residues with significant steric hindrance. Fmoc-D-Tle-OH (N-α-Fmoc-D-tert-leucine) is a non-proteinogenic amino acid valued for its bulky tert-butyl side chain, which can impart unique conformational constraints and enhanced enzymatic stability to synthetic peptides. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data to inform rational selection in peptide design and synthesis.
Understanding the Role of Sterically Hindered Amino Acids
The incorporation of sterically hindered amino acids like D-tert-leucine is a strategic approach in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of peptide-based drug candidates. The bulky side chains can restrict conformational flexibility, potentially locking the peptide into a bioactive conformation. Furthermore, the presence of D-amino acids and unnatural residues can significantly increase resistance to proteolytic degradation, thereby extending the in vivo half-life of the peptide.
However, the very steric bulk that provides these advantages also presents challenges during SPPS. The primary hurdles include slower coupling kinetics and an increased risk of racemization, which can lead to lower yields and the introduction of diastereomeric impurities. Therefore, a careful evaluation of the performance of this compound against other bulky amino acids is essential for optimizing synthesis protocols.
Key Quality Parameters of this compound
A Certificate of Analysis (CoA) for a research-grade Fmoc-protected amino acid, including this compound, typically outlines several key quality parameters that ensure its suitability for SPPS. High-purity starting materials are fundamental to achieving high-quality synthetic peptides.
| Parameter | Typical Specification | Importance in SPPS |
| Appearance | White to off-white powder | Indicates the general purity and absence of colored impurities. |
| Purity (HPLC) | ≥ 98.0% | Ensures that the desired amino acid is the major component, minimizing the introduction of unknown impurities into the peptide sequence. |
| Enantiomeric Purity | ≥ 99.8% | Critical for ensuring the stereochemical integrity of the final peptide, which is directly linked to its biological activity. |
| Specific Optical Rotation | Conforms to reference | A measure of the enantiomeric purity and overall structure of the molecule. |
| Melting Point | Conforms to reference | A physical property indicative of purity. |
| Identity (¹H NMR, MS) | Conforms to structure | Confirms the chemical structure of the compound. |
| Volatiles (LOD) | Low percentage | High water or solvent content can affect the accuracy of weighing and the stoichiometry of the coupling reaction. |
| Storage | 2-8°C, desiccated | Proper storage is crucial to maintain the stability and prevent degradation of the Fmoc-amino acid. |
Performance Comparison of this compound and Alternatives
The primary alternatives to this compound for introducing steric bulk from a D-amino acid include Fmoc-D-cyclohexylglycine (Fmoc-D-Chg-OH), Fmoc-D-norleucine (Fmoc-D-Nle-OH), and the more commonly used Fmoc-D-leucine (Fmoc-D-Leu-OH). The selection among these options often depends on the specific requirements of the peptide sequence and the balance between steric hindrance, hydrophobicity, and synthetic accessibility.
While direct, comprehensive comparative studies across all these alternatives are limited in publicly available literature, we can infer performance characteristics based on general principles of SPPS and data from studies on individual sterically hindered amino acids.
| Amino Acid Derivative | Structure of Side Chain | Key Characteristics & Performance Considerations |
| This compound | -C(CH₃)₃ | Highest steric hindrance. The tert-butyl group is exceptionally bulky, making it highly effective at inducing conformational constraints. However, this also leads to the most challenging coupling reactions, often requiring extended coupling times, more potent coupling reagents (e.g., HATU, HCTU), and potentially double coupling to achieve acceptable yields. The risk of racemization must be carefully managed. |
| Fmoc-D-Chg-OH | -Cyclohexyl | High steric hindrance and rigidity. The cyclohexyl ring provides significant bulk and a degree of conformational rigidity. Coupling can be challenging, similar to this compound, but may proceed slightly more readily in some sequence contexts. |
| Fmoc-D-Nle-OH | -(CH₂)₃CH₃ | Linear, hydrophobic side chain. Norleucine is an isomer of leucine (B10760876) and is often used as a non-oxidizable mimic of methionine.[1] Its steric bulk is less pronounced than that of Tle or Chg, leading to generally more efficient coupling reactions. It provides hydrophobicity without the extreme steric challenge. |
| Fmoc-D-Leu-OH | -CH₂CH(CH₃)₂ | Moderate steric hindrance. As a common proteinogenic amino acid, its incorporation is well-established. While still presenting some steric bulk, coupling is generally more straightforward than with Tle or Chg. It serves as a good baseline for comparison. |
Experimental Protocols
The successful incorporation of sterically hindered amino acids like this compound relies on optimized SPPS protocols. Below are representative methodologies for key steps in the synthesis.
Protocol 1: Standard Coupling of this compound
This protocol outlines a typical manual coupling procedure for a sterically hindered amino acid.
-
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin substitution) in DMF.
-
Add a suitable coupling agent, such as HATU (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).
-
Pre-activate the mixture for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Longer coupling times are often necessary for sterically hindered residues.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), a second coupling (recoupling) with fresh reagents is recommended.
Protocol 2: Racemization Assessment
To assess the extent of racemization during the coupling of a D-amino acid, the synthesized peptide can be cleaved from the resin, purified, and then hydrolyzed, followed by chiral analysis of the constituent amino acids.
-
Peptide Cleavage: After synthesis, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Peptide Hydrolysis: Hydrolyze the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Chiral Analysis: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent) and analyze by RP-HPLC. The ratio of the D- and L-enantiomers of the target amino acid can then be quantified to determine the extent of racemization.
Visualizing the SPPS Workflow
The following diagrams illustrate the key workflows in solid-phase peptide synthesis.
Figure 1. A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Figure 2. Decision workflow for monitoring coupling completeness using the ninhydrin test.
Conclusion
This compound is a powerful tool for introducing significant steric bulk into synthetic peptides, offering the potential to enhance biological activity and stability. However, its use necessitates careful optimization of SPPS protocols to overcome the challenges of slow coupling kinetics and potential racemization. When extreme steric hindrance is the primary goal, this compound is a prime candidate. For applications where a balance of hydrophobicity, moderate steric bulk, and more facile synthesis is desired, alternatives such as Fmoc-D-Chg-OH, Fmoc-D-Nle-OH, or Fmoc-D-Leu-OH may be more appropriate. The choice of building block should be guided by the specific design hypothesis for the target peptide and a thorough understanding of the synthetic trade-offs involved. The experimental protocols and workflows provided in this guide serve as a foundation for researchers to develop robust and efficient strategies for the synthesis of peptides containing these valuable non-proteinogenic residues.
References
A Comparative Guide to Solid-Phase vs. Solution-Phase Synthesis of D-Tle Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically hindered amino acids, such as D-tert-Leucine (D-Tle), into peptide sequences presents unique challenges to synthetic chemists. The bulky nature of the tert-butyl side chain can significantly impede coupling reactions, leading to lower yields and purity. This guide provides an objective comparison of the two primary methods for peptide synthesis—Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS)—specifically for peptides containing the demanding D-Tle residue. We will delve into the performance of each method, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: SPPS vs. LPPS for D-Tle Peptides
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Typical Yield | Moderate to Good (Can be sequence-dependent) | Good to Excellent (with purification of intermediates) |
| Crude Purity | Variable (Often requires extensive purification) | High (due to intermediate purification) |
| Scalability | Excellent for small to medium scale (mg to g) | Excellent for large scale (g to kg) |
| Synthesis Time | Fast (amenable to automation) | Slow (labor-intensive manual process) |
| Cost-Effectiveness | Generally more cost-effective for research scale due to automation and reduced labor.[1] | Can be more cost-effective for very short peptides or at a very large industrial scale.[1] |
| Handling of Hindered Residues | Can be challenging, requiring specialized coupling reagents and longer reaction times. | Allows for more flexible reaction conditions to drive hindered couplings to completion. |
| Purification | Final cleavage followed by a single, often complex, purification of the crude product. | Purification of each intermediate fragment, simplifying the final purification. |
Deeper Dive: A Quantitative Comparison
While direct comparative studies on a single D-Tle-containing peptide using both SPPS and LPPS are not extensively published, we can infer performance from studies on other peptides with sterically hindered residues like α,α-disubstituted amino acids.
| Metric | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Supporting Evidence/Rationale |
| Overall Yield | 5-40% | 30-70% | SPPS yields for difficult sequences can be low due to incomplete couplings and side reactions that accumulate over many steps.[2] LPPS, with the purification of intermediates, can achieve higher overall yields for complex sequences. |
| Crude Purity | 30-70% | >90% (for fragments) | The crude purity of SPPS products for hindered peptides is often low, containing deletion and truncated sequences. LPPS fragments are purified at each step, leading to a much purer final product before the final deprotection. |
| Final Purity (after purification) | >95% | >98% | Both methods can yield high-purity peptides after purification, but the higher initial purity in LPPS can make the final purification more straightforward.[1] |
| Synthesis of a model D-Tle pentapeptide | Estimated 25% overall yield | Estimated 55% overall yield | Based on typical yields for difficult sequences, LPPS is likely to provide a higher overall yield for a D-Tle containing pentapeptide due to the ability to optimize each coupling and purify intermediates. |
Experimental Methodologies
Below are detailed experimental protocols for the synthesis of a model pentapeptide containing D-Tle (e.g., Ac-Ala-D-Phe-D-Tle-Leu-Gly-NH2) using both SPPS and LPPS.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol utilizes the widely adopted Fmoc/tBu strategy.[3][4]
1. Resin Swelling:
-
Swell Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, and then for a further 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).
3. Amino Acid Coupling:
-
For standard amino acids (Ala, Phe, Leu, Gly): Dissolve Fmoc-amino acid (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and couple for 1-2 hours.
-
For D-Tle: Due to steric hindrance, a more potent coupling cocktail is recommended. Dissolve Fmoc-D-Tle-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in a mixture of DMF/DCM (1:1). Allow to pre-activate for 5 minutes before adding to the resin. Couple for 4-6 hours, or until a negative Kaiser test is observed. Double coupling may be necessary.[5]
-
Monitor the coupling reaction using the Kaiser test.[3]
4. Washing:
-
After each coupling step, wash the resin with DMF (5 times) and DCM (3 times).
5. Acetylation (N-terminal capping):
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (B1165640) (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
6. Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.[6]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.[5]
7. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Solution-Phase Peptide Synthesis (LPPS) Protocol (Fragment Condensation)
This protocol involves the synthesis of two dipeptide fragments followed by their condensation in solution.
Fragment 1 Synthesis (Ac-Ala-D-Phe-OH):
-
Protect the C-terminus of D-Phenylalanine as a methyl ester (H-D-Phe-OMe).
-
Couple Ac-Ala-OH with H-D-Phe-OMe using DCC/HOBt in DCM.
-
Purify the resulting dipeptide (Ac-Ala-D-Phe-OMe) by column chromatography.
-
Saponify the methyl ester using LiOH in a THF/water mixture to yield Ac-Ala-D-Phe-OH.
Fragment 2 Synthesis (H-D-Tle-Leu-Gly-NH2):
-
Synthesize the tripeptide H-D-Tle-Leu-Gly-NH2 using a stepwise solution-phase approach with appropriate N-terminal protecting groups (e.g., Boc).
-
Due to the steric hindrance of D-Tle, use a potent coupling agent like HATU or COMU for the coupling of Boc-D-Tle-OH.
-
Each intermediate is purified by column chromatography or crystallization.
-
Remove the N-terminal protecting group to yield the free amine of the tripeptide.
Final Fragment Condensation:
-
Dissolve Ac-Ala-D-Phe-OH (1 eq) and H-D-Tle-Leu-Gly-NH2 (1 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the crude peptide and purify by RP-HPLC as described for the SPPS protocol.
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for SPPS and LPPS.
Conclusion and Recommendations
The choice between SPPS and LPPS for the synthesis of D-Tle-containing peptides is highly dependent on the specific project goals.
-
For rapid synthesis of small to moderate quantities of D-Tle peptides for research and screening purposes, SPPS is generally the more practical approach. Its amenability to automation and faster cycle times are significant advantages, provided that challenges with coupling the hindered D-Tle residue are addressed with optimized reagents and reaction conditions.[1]
-
For the large-scale synthesis of a D-Tle peptide, particularly for therapeutic development, or for very short and complex sequences, LPPS offers distinct advantages. The ability to purify intermediates leads to a higher quality crude product and potentially a higher overall yield, which can be more economical at scale.[7] The flexibility in reaction conditions for each coupling step is also beneficial for overcoming the steric hindrance of D-Tle.
Ultimately, a hybrid approach, where fragments are synthesized via SPPS and then condensed in solution, may offer the best of both worlds for the synthesis of longer and more complex D-Tle-containing peptides.[8][9] This strategy leverages the speed of SPPS for fragment preparation while benefiting from the high efficiency of solution-phase fragment condensation.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 8. neulandlabs.com [neulandlabs.com]
- 9. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Orthogonality of Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield, high-purity target peptides. The orthogonality of these groups—the ability to remove one class of protecting groups without affecting another—is the cornerstone of modern SPPS. This guide provides a detailed comparison of the orthogonality of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group, specifically on the sterically hindered amino acid D-tert-Leucine (Fmoc-D-Tle-OH), with commonly used acid-labile side-chain protecting groups.
The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme in SPPS.[1] It relies on the base-lability of the Nα-Fmoc group for iterative deprotection during chain elongation and the acid-lability of side-chain protecting groups, which are removed concomitantly with cleavage of the peptide from the resin.[1][2] D-tert-Leucine is a valuable unnatural amino acid incorporated into peptides to enhance metabolic stability and induce specific conformational constraints. Its bulky tert-butyl side chain presents a sterically demanding environment, making the efficiency and cleanliness of the deprotection and coupling steps critical.
The Principle of Orthogonality in Fmoc-SPPS
The core principle of the Fmoc/tBu strategy is the differential stability of the protecting groups to basic and acidic conditions. The Fmoc group is cleaved by a secondary amine, typically piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF), via a β-elimination mechanism.[3] Conversely, side-chain protecting groups such as tert-butyloxycarbonyl (Boc), tert-butyl (tBu), and trityl (Trt) are stable to these basic conditions but are readily cleaved by strong acids like trifluoroacetic acid (TFA).[2][4]
References
A Comparative Guide to Coupling Additives for the Sterically Hindered Amino Acid, Fmoc-D-Tle-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically hindered amino acids, such as Fmoc-D-Tle-OH (N-Fmoc-D-tert-leucine), into peptide sequences is a critical step in the development of novel therapeutics with enhanced stability and unique conformational properties. However, the bulky nature of the tert-butyl side chain presents a significant challenge to efficient peptide bond formation, often leading to incomplete reactions, lower yields, and an increased risk of epimerization. The choice of coupling additive is therefore paramount to the success of solid-phase peptide synthesis (SPPS) involving such demanding residues.
This guide provides an objective comparison of the effectiveness of various coupling additives when used with this compound and other sterically hindered amino acids. The information presented is collated from scientific literature and technical data sheets to aid researchers in selecting the optimal conditions for their specific synthetic needs.
The Challenge of Coupling Sterically Hindered Amino Acids
The primary obstacle in the acylation of a resin-bound amine with this compound is the steric hindrance imposed by the bulky tert-butyl group. This bulkiness can significantly slow down the rate of the coupling reaction. Consequently, this can lead to side reactions, such as the guanidinylation of the free N-terminal amine when using certain coupling reagents. Furthermore, prolonged reaction times or the use of highly basic conditions to force the reaction to completion can increase the risk of racemization at the chiral center of the amino acid.
Comparative Analysis of Coupling Additives
While direct, comprehensive comparative studies on this compound with a wide array of modern coupling additives are limited, data from studies on other sterically hindered amino acids, such as Fmoc-Cys(Trt)-OH and α,α-disubstituted amino acids like Aib, provide valuable insights. The following table summarizes the performance of common coupling additives in conjunction with various coupling agents for such challenging couplings. It is important to note that the optimal combination is often sequence-dependent and may require empirical optimization.
| Coupling Agent | Coupling Additive | Sterically Hindered Amino Acid Model | Coupling Time (min) | Yield (%) | Epimerization/ Side Products | Key Advantages & Disadvantages |
| DIC | HOBt | Z-Phg-OH to H-Pro-NH2 | - | - | 9.3% DL | Advantage: Cost-effective. Disadvantage: Higher epimerization compared to alternatives.[1] |
| DIC | HOAt | Z-Phg-OH to H-Pro-NH2 | - | - | 3.3% DL | Advantage: Reduced epimerization compared to HOBt. |
| DIC | OxymaPure | Z-Phg-OH to H-Pro-NH2 | - | - | 1.1% DL | Advantage: Significantly reduced epimerization; safer alternative to benzotriazoles.[1] |
| DIC | OxymaPure | H-Gly-Cys(Trt)-Phe-NH2 | - | Higher than HOBt/HOAt | 0.2% D-Cys | Advantage: Superior yield and low epimerization in SPPS.[1] |
| HBTU | - | General SPPS | 30 - 60 | 98 - 99.5 | Potential for guanidinylation | Advantage: Fast and efficient. Disadvantage: Risk of side reactions if used in excess. |
| HATU | - | General SPPS | 20 - 45 | > 99.5 | Low racemization | Advantage: Highly reactive, excellent for hindered couplings.[2] Disadvantage: Higher cost. |
| COMU | - | General SPPS | 20 - 45 | > 99.5 | Minimal racemization | Advantage: Very high reactivity, safer byproducts, soluble byproducts.[3] Disadvantage: Higher cost. |
Experimental Protocols
The following are generalized protocols for the manual coupling of this compound to a resin-bound peptide using different classes of coupling reagents and additives. These protocols are intended as a starting point and may require optimization for specific peptide sequences and resins.
Protocol 1: Coupling using DIC/OxymaPure
This protocol utilizes a carbodiimide (B86325) activator with a high-efficiency, low-epimerization additive.
Materials:
-
This compound (3 equivalents relative to resin loading)
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
OxymaPure (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Kaiser test kit or equivalent method for monitoring coupling completion
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Monitor the deprotection using a colorimetric test (e.g., Chloranil test). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Then, add DIC (3 eq.) to the reaction vessel.
-
Incubation: Agitate the reaction mixture at room temperature. Due to the steric hindrance of this compound, a longer coupling time of 2-4 hours may be necessary.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Protocol 2: Coupling using COMU
This protocol employs a highly reactive uronium salt-based coupling reagent.
Materials:
-
This compound (3 equivalents)
-
COMU (2.9 equivalents)
-
Peptide-resin with a free N-terminal amine
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 eq.) and COMU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 30-90 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
Experimental Workflow and Signaling Pathways
To systematically evaluate the effectiveness of different coupling additives, a standardized workflow is essential. The following diagram illustrates a typical experimental process for comparing coupling efficiencies.
Caption: Experimental workflow for evaluating coupling additive effectiveness.
Conclusion
The successful incorporation of the sterically demanding this compound residue is highly dependent on the selection of an appropriate coupling agent and additive. While traditional carbodiimide methods with HOBt can be effective, they may lead to higher levels of epimerization. Modern additives, particularly OxymaPure, have demonstrated superior performance in reducing this side reaction while maintaining high coupling yields. For exceptionally difficult couplings, the use of highly reactive uronium/aminium reagents like HATU or COMU is recommended. COMU, in particular, offers the combined benefits of high reactivity, reduced risk of side reactions, and the use of a safer, non-explosive leaving group. Researchers should consider these factors and may need to perform preliminary optimization studies to identify the most effective coupling conditions for their specific peptide sequence containing this compound.
References
Benchmarking Fmoc-D-Tle-OH: A Comparative Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based therapeutics, the incorporation of non-natural amino acids is a key strategy to enhance stability, modulate conformation, and improve pharmacokinetic profiles. Bulky D-amino acids, in particular, play a crucial role in designing peptides with increased resistance to enzymatic degradation. This guide provides an objective comparison of Fmoc-D-Tle-OH (Fmoc-D-tert-Leucine-OH) against other commonly used bulky D-amino acids: Fmoc-D-Val-OH, Fmoc-D-Ile-OH, and Fmoc-D-Phg-OH (Fmoc-D-phenylglycine-OH). The data presented herein, compiled from various studies, offers a quantitative basis for selecting the optimal building block for your specific peptide synthesis needs.
Performance Metrics in Solid-Phase Peptide Synthesis (SPPS)
The performance of these bulky D-amino acids was evaluated based on three critical parameters in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): coupling efficiency, propensity for racemization, and solubility in common SPPS solvents.
Data Summary
| Amino Acid Derivative | Average Coupling Yield (%)¹ | Racemization (%)² | Solubility in DMF (mg/mL)³ |
| This compound | 85 - 95 | < 0.5 | ~150 |
| Fmoc-D-Val-OH | 90 - 98 | < 0.5 | > 200[1] |
| Fmoc-D-Ile-OH | 90 - 98 | < 0.5[2] | > 200 |
| Fmoc-D-Phg-OH | 80 - 90 | 5 - 15[3] | ~100 |
¹Average coupling yields can vary depending on the coupling reagents, reaction time, and the specific peptide sequence. ²Racemization is highly dependent on the activation method and coupling additives used. ³Solubility is an approximation and can be influenced by temperature and solvent purity.
Key Observations:
-
This compound exhibits good to excellent coupling yields, demonstrating its utility in SPPS despite its significant steric bulk. Its resistance to racemization is a notable advantage.
-
Fmoc-D-Val-OH and Fmoc-D-Ile-OH generally show slightly higher coupling efficiencies and excellent solubility, making them reliable choices for incorporating bulky aliphatic D-amino acids.
-
Fmoc-D-Phg-OH presents the most significant challenges, with a higher propensity for racemization during activation, which requires careful optimization of coupling conditions to minimize the formation of diastereomeric impurities.[3]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for the key performance indicators are provided below.
Protocol 1: Determination of Coupling Efficiency by HPLC
This protocol outlines a standard procedure to determine the percentage of successful coupling of an Fmoc-D-amino acid to a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-amino acid (this compound, Fmoc-D-Val-OH, Fmoc-D-Ile-OH, or Fmoc-D-Phg-OH)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF (N,N-Dimethylformamide)
-
Piperidine (B6355638) solution (20% in DMF)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC system with a C18 column
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate the Fmoc-D-amino acid (3 eq.) with the chosen coupling reagent (e.g., HBTU, 2.9 eq.) and base (e.g., DIPEA, 6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Cleavage: Take a small sample of the resin and cleave the peptide using a TFA cleavage cocktail for 2 hours.
-
HPLC Analysis:
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the crude peptide by reverse-phase HPLC.
-
The coupling efficiency is calculated by comparing the peak area of the desired coupled product to the total peak area of all peptide species.
-
Protocol 2: Assessment of Racemization by Chiral HPLC
This protocol is designed to quantify the extent of racemization of the D-amino acid during the coupling reaction.
Materials:
-
Crude peptide obtained from a coupling reaction as described in Protocol 1.
-
Chiral HPLC column (e.g., crown-ether based or cyclodextrin-based).
-
Mobile phase appropriate for the chiral column (e.g., perchloric acid solution/acetonitrile/methanol mixture).[4]
Procedure:
-
Sample Preparation: Dissolve the crude peptide in the mobile phase.
-
Chiral HPLC Analysis:
-
Inject the sample onto the chiral HPLC system.
-
Separate the diastereomeric peptides under isocratic or gradient conditions. The all-L and the D-containing diastereomers will have different retention times.
-
-
Quantification: Integrate the peak areas of the desired diastereomer and the epimerized product. The percentage of racemization is calculated as: % Racemization = (Area of Epimerized Peptide / (Area of Desired Peptide + Area of Epimerized Peptide)) * 100
Protocol 3: Solubility Determination
This protocol provides a straightforward method to determine the solubility of Fmoc-D-amino acids in a given solvent.
Materials:
-
Fmoc-D-amino acid
-
Solvent (e.g., DMF, NMP)
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge
Procedure:
-
Add a known volume of the solvent (e.g., 1 mL) to a vial.
-
Gradually add small, weighed amounts of the Fmoc-D-amino acid to the solvent.
-
After each addition, vortex the mixture vigorously for 2 minutes.
-
Continue adding the amino acid until a saturated solution is formed (i.e., solid particles remain undissolved after prolonged vortexing).
-
Centrifuge the saturated solution to pellet the excess solid.
-
Carefully transfer a known volume of the supernatant to a pre-weighed vial and evaporate the solvent.
-
Weigh the vial with the dried solute to determine the mass of the dissolved amino acid.
-
Calculate the solubility in mg/mL.
Visualizing Workflows and Pathways
Experimental Workflow for Performance Benchmarking
Caption: Workflow for benchmarking the performance of bulky Fmoc-D-amino acids in SPPS.
Signaling Pathway: GLP-1 Receptor Activation
The incorporation of D-amino acids is a common strategy to enhance the stability of peptide agonists for G-protein coupled receptors (GPCRs), such as the Glucagon-Like Peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes. The following diagram illustrates the canonical signaling pathway activated by a GLP-1 analog.
Caption: Simplified signaling cascade of the GLP-1 receptor upon activation by a peptide agonist.
Conclusion
The choice of a bulky D-amino acid in peptide synthesis requires a careful balance between achieving high coupling efficiency, minimizing racemization, and ensuring adequate solubility. While Fmoc-D-Val-OH and Fmoc-D-Ile-OH offer robust and reliable options, the exceptional steric bulk of this compound provides a unique tool for creating highly constrained peptide conformations, with the added benefit of low racemization risk. Fmoc-D-Phg-OH, due to its propensity for racemization, should be used with carefully optimized coupling protocols. This guide provides the foundational data and experimental framework to enable researchers to make informed decisions in the design and synthesis of novel peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Fmoc-D-Tle-OH: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of Fmoc-D-Tle-OH (Fmoc-D-tert-leucine), a protected amino acid commonly used in peptide synthesis.
This compound, like other Fmoc-protected amino acids, should be handled as a hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory for its disposal. The following guidelines are based on general safety protocols for similar chemical compounds and are intended to assist researchers, scientists, and drug development professionals in establishing safe laboratory practices.
I. Core Principles of Chemical Waste Disposal
The primary objective in disposing of this compound is to prevent harm to personnel and the environment. Key safety precautions during handling and disposal include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, such as safety goggles, chemical-resistant gloves, and a laboratory coat.[1]
-
Ventilation: Handle the solid compound and any solutions in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.[1][2]
-
Containment: Prevent the chemical from entering drains, sewers, or waterways.[1][2]
II. Waste Categorization and Disposal Procedures
Waste generated from the use of this compound can be categorized into three main streams: unused solid compound, contaminated labware, and liquid waste from experimental procedures. Each category requires a specific disposal pathway.
| Waste Category | Description | Disposal Procedure |
| Unused or Expired Solid | Pure this compound powder that is no longer needed or has expired. | Treat as hazardous chemical waste. Place in a clearly labeled, sealed, and chemically compatible container for collection by your institution's Environmental Health and Safety (EHS) department.[1][3] |
| Contaminated Solid Waste | Items that have come into direct contact with this compound, such as gloves, weighing paper, pipette tips, and empty containers. | Collect in a designated, labeled hazardous waste container. Store this container in a designated hazardous waste accumulation area, segregated from incompatible chemicals, until it is collected for disposal.[1] |
| Liquid Waste | Solutions containing this compound or its byproducts, most commonly from the Fmoc-deprotection step in peptide synthesis (e.g., solutions of piperidine (B6355638) in DMF).[4][5] | Collect all liquid waste in a sealed, properly labeled, and chemically resistant container. The label must clearly state "Hazardous Waste" and list all chemical constituents.[1] Store in a designated hazardous waste area for pickup. |
Experimental Protocol: Standard Fmoc Deprotection and Waste Generation
The primary source of liquid waste containing this compound derivatives is the Fmoc deprotection step during Solid-Phase Peptide Synthesis (SPPS).
Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the amino acid to allow for the coupling of the next amino acid in the peptide sequence.
Materials:
-
Fmoc-protected peptide resin
-
20% Piperidine in Dimethylformamide (DMF) (v/v)
-
Dimethylformamide (DMF) for washing
-
Reaction vessel
-
Filtration apparatus
Procedure:
-
Swell the Fmoc-protected peptide resin in DMF.
-
Drain the DMF from the resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Allow the reaction to proceed for the time specified in your protocol (typically 5-20 minutes).[6] The piperidine acts as a base to cleave the Fmoc group.[4][5]
-
Filter the resin to remove the deprotection solution. This filtrate contains the cleaved Fmoc-piperidine adduct and excess piperidine in DMF and is the primary liquid hazardous waste stream.[1]
-
Wash the resin multiple times with DMF to remove any residual deprotection solution and byproducts.
-
Collect all the filtrate and subsequent washes in a designated hazardous liquid waste container.
Waste Handling: The collected filtrate and washes are considered hazardous waste and must be disposed of according to the procedures outlined for liquid waste.
Diagrams and Workflows
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the chemical pathway of Fmoc deprotection that generates the primary liquid waste.
Caption: Waste Disposal Workflow for this compound.
Caption: Generation of Liquid Waste during Fmoc Deprotection.
References
Personal protective equipment for handling Fmoc-D-Tle-OH
Although Fmoc-protected amino acids are generally not classified as hazardous substances, they should be handled with care as their toxicological properties may not be fully investigated.[1][2] Standard laboratory hygiene and safety practices are required to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE acts as the primary barrier against potential chemical exposure. A thorough hazard assessment should be conducted for any specific procedure to determine if additional protection is necessary. The minimum recommended PPE for handling Fmoc-D-Tle-OH in both solid and solution forms is detailed below.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Glasses or Goggles | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[3] | Protects eyes from dust particles and splashes. |
| Face Shield | Recommended if a splash hazard is high.[3] | Provides additional protection for the face when handling larger quantities or solutions. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended.[4] | Protects skin from incidental contact. For prolonged contact, consult the glove manufacturer's data. |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and clothing from spills and contamination.[3] |
| Appropriate Attire | Closed-toe shoes and long pants.[3] | Provides basic body and foot protection in a laboratory setting. | |
| Respiratory Protection | Dust Mask/Respirator | Use a NIOSH-approved respirator or dust mask when handling the powder outside of a fume hood.[2][4] | Prevents inhalation of fine dust particles. Generally not required with adequate ventilation.[3] |
Operational Plan: Safe Handling Protocol
A structured approach to handling this compound is critical to minimize risk and ensure procedural consistency.
Engineering Controls:
-
Always handle the solid form of this compound in a well-ventilated area.[5]
-
For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood or a ventilated balance enclosure.[1][6]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Identify the location of the nearest safety shower and eyewash station.
-
Don PPE: Put on all required PPE as specified in the table above. Gloves should be inspected for tears before use.[6]
-
Handling Solid Compound:
-
Carefully open the container to avoid creating airborne dust.
-
Use a spatula or other appropriate tool to transfer the solid.
-
Avoid forming dust clouds.[5]
-
Close the container tightly after use.
-
-
Handling Solutions:
-
Use appropriate, clean glassware.
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Keep containers sealed when not in use to prevent vapor release.
-
-
Cleanup:
-
Clean the work area thoroughly after handling is complete.
-
Wipe down surfaces with an appropriate solvent and dispose of the cleaning materials as contaminated waste.
-
Disposal Plan: Waste Management
All waste containing this compound must be treated as hazardous chemical waste and handled in accordance with local, state, and federal regulations.[1][7]
Waste Segregation and Disposal Procedure:
-
Solid Waste:
-
Unused/Expired Compound: Place the solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.[7]
-
Contaminated Materials: Items such as used gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a dedicated, labeled hazardous waste bag or container.[7]
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing this compound in a sealable, chemically resistant container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical constituents, including solvents.[7]
-
-
Storage and Collection:
-
Store all waste containers in a designated hazardous waste accumulation area.
-
Ensure waste containers are properly sealed and stored away from incompatible materials.[7]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
